molecular formula C10H20O6 B12647583 Butyl D-glucoside CAS No. 31387-97-0

Butyl D-glucoside

Cat. No.: B12647583
CAS No.: 31387-97-0
M. Wt: 236.26 g/mol
InChI Key: BZANQLIRVMZFOS-ZKZCYXTQSA-N
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Description

Butyl D-glucoside is a useful research compound. Its molecular formula is C10H20O6 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31387-97-0

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10?/m1/s1

InChI Key

BZANQLIRVMZFOS-ZKZCYXTQSA-N

Isomeric SMILES

CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O

Related CAS

113221-76-4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Butyl D-glucoside: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl D-glucoside, a versatile alkyl glucoside with significant applications in various scientific and industrial fields, including drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a functional excipient.

Chemical Structure and Identification

This compound is a monosaccharide derivative formed by the glycosidic bond between a glucose molecule and a butyl group. The "D-glucoside" designation indicates that the glucose is of the D-configuration. The anomeric configuration (α or β) of the glycosidic bond significantly influences the molecule's three-dimensional structure and properties. The most common form is n-butyl-β-D-glucopyranoside.

Table 1: Chemical Identifiers for n-butyl-β-D-glucopyranoside

IdentifierValue
IUPAC Name (2R,3R,4S,5S,6R)-2-(butoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[1]
CAS Number 5391-18-4[1]
Molecular Formula C₁₀H₂₀O₆[1][2]
SMILES String CCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a surfactant and its applications in formulations. These properties are summarized in the table below.

Table 2: Physicochemical Properties of n-butyl-β-D-glucopyranoside

PropertyValue
Molecular Weight 236.26 g/mol [1][2]
Melting Point 53-54 °C[3]
Boiling Point Predicted: 412.0 ± 45.0 °C
Density Predicted: 1.30 ± 0.1 g/cm³
Solubility Soluble in water.[4]
Specific Rotation ([α]D) - (Value not explicitly found in searches)

Note: Some physical properties are predicted values from computational models and should be considered as estimates.

Experimental Protocols

Synthesis of n-butyl-β-D-glucopyranoside

Two primary methods for the synthesis of this compound are the chemical Fischer glycosylation and enzymatic synthesis.

This method involves the reaction of D-glucose with n-butanol in the presence of an acid catalyst.[5][6]

Materials:

  • D-glucose (anhydrous)

  • n-butanol

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., sulfonated resin)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Heptane (B126788) (for azeotropic removal of water, optional)

  • Round-bottom flask, reflux condenser, stirrer, heating mantle, and distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a stirrer and reflux condenser, add D-glucose and an excess of n-butanol (e.g., a molar ratio of 1:5 to 1:16 of glucose to butanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) with constant stirring.[3] The water formed during the reaction can be removed azeotropically using a Dean-Stark trap with a solvent like heptane to drive the equilibrium towards the product.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the glucose is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by the dropwise addition of a sodium hydroxide solution until the pH is neutral.

  • Remove the excess n-butanol and any solvent used for azeotropic distillation under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Safety Precautions:

  • Handle concentrated sulfuric acid with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • n-butanol and heptane are flammable; ensure the reaction is carried out in a well-ventilated area away from ignition sources.

This method utilizes a β-glucosidase enzyme to catalyze the glycosylation of n-butanol, offering a more environmentally friendly and stereoselective alternative to chemical synthesis.[8][9]

Materials:

  • D-glucose

  • n-butanol

  • β-glucosidase (e.g., from almonds)

  • Phosphate (B84403) buffer (e.g., pH 6.0)

  • Di-isopropyl ether (or another suitable organic solvent)

  • Shaking incubator or reflux setup.

Procedure:

  • Prepare a reaction mixture containing D-glucose, n-butanol (in a molar excess, e.g., 1:50), β-glucosidase (e.g., 30% w/w of glucose), and a phosphate buffer in an organic solvent like di-isopropyl ether.

  • Incubate the mixture at a controlled temperature (e.g., 68 °C) with constant shaking or stirring for a specified period (e.g., 72 hours).

  • Monitor the formation of butyl glucoside using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating).

  • Filter the reaction mixture to remove the enzyme.

  • The product can be purified from the reaction mixture using chromatographic techniques.

Purification and Analysis

Recrystallization is a common method for purifying solid organic compounds like this compound.[10][11][12]

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases.

  • Further cooling in an ice bath can maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the synthesized this compound. For n-butyl-α-D-glucopyranoside, the anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J ≈ 2.4 Hz) around δ 5.01 ppm. For the β-anomer, the anomeric proton shows a larger coupling constant (J ≈ 7.9 Hz) and appears at a different chemical shift, around δ 4.43 ppm.[3] The signals for the n-butyl group are also characteristic.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound. Fragmentation patterns in tandem MS (MS/MS) can provide further structural information, often showing the loss of the butoxy group or fragmentation of the glucose ring.[13]

Applications in Drug Development

This compound and other alkyl glucosides are gaining increasing attention in the pharmaceutical industry, primarily for their roles as solubilizing agents and penetration enhancers.

Solubilizing Agent

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[14][15] this compound, being an amphiphilic molecule, can form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and bioavailability.[16][17]

Penetration Enhancer

The stratum corneum of the skin and mucosal membranes present formidable barriers to drug absorption. Alkyl glucosides, including this compound, have been shown to act as effective penetration enhancers for transdermal and transmucosal drug delivery.[18][19][20][21] The proposed mechanism involves the reversible disruption of the lipid bilayer of the cell membranes, increasing their fluidity and permeability to drug molecules.[18]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the chemical synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants D-Glucose + n-Butanol (Excess) + Acid Catalyst Reaction Fischer Glycosylation (Reflux) Reactants->Reaction Heat Neutralization Neutralization (e.g., with NaOH) Reaction->Neutralization Crude_Product Crude Butyl Glucoside (in excess butanol) Evaporation Rotary Evaporation (Removal of excess butanol) Crude_Product->Evaporation Neutralization->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Evaporation->Recrystallization Purified_Product Purified Butyl Glucoside (Crystals) Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Filtration_Drying->Purified_Product

A generalized workflow for the chemical synthesis and purification of this compound.
Mechanism of Action as a Penetration Enhancer

This diagram illustrates the proposed mechanism by which this compound enhances drug penetration across a cell membrane.

Penetration_Enhancement_Mechanism cluster_membrane Cell Membrane (Lipid Bilayer) Membrane_Initial Intact Lipid Bilayer (Low Permeability) Membrane_Disrupted Disrupted Lipid Bilayer (Increased Fluidity & Permeability) Membrane_Initial->Membrane_Disrupted Reversible Disruption Increased_Penetration Enhanced Drug Penetration Membrane_Disrupted->Increased_Penetration Butyl_Glucoside This compound Butyl_Glucoside->Membrane_Initial Interaction & Insertion of alkyl chains Drug_Molecule Drug Molecule Drug_Molecule->Membrane_Disrupted Increased Diffusion

Proposed mechanism of this compound as a drug penetration enhancer.

References

Butyl D-Glucoside: A Technical Whitepaper on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl D-glucoside, a member of the alkyl polyglucoside (APG) family of non-ionic surfactants, is a biodegradable and biocompatible compound synthesized from renewable resources.[1] While not a pharmacologically active agent in the traditional sense, its interaction with biological systems, particularly the skin, is of significant interest for formulation science in the cosmetic and pharmaceutical industries. This technical guide delineates the core mechanism of action of this compound, focusing on its physicochemical interactions with cellular membranes and its influence on the physiological functions of the skin. Experimental protocols for evaluating these effects and a summary of relevant quantitative data are provided to support further research and development.

Introduction

This compound is an alkyl glucoside synthesized from the reaction of glucose with butanol.[1] As a non-ionic surfactant, its molecular structure comprises a hydrophilic glucose head and a short, hydrophobic butyl tail. This amphiphilic nature dictates its primary mechanism of action at a physical-chemical level: the reduction of surface tension at interfaces. In biological systems, this translates to interactions with cellular membranes and proteins. While extensive research has confirmed the low toxicity and high biodegradability of alkyl polyglucosides, a detailed understanding of their specific molecular interactions is crucial for their application in advanced drug delivery and dermal formulations.[2][3]

Physicochemical Properties and Surfactant Action

The fundamental mechanism of action of this compound is rooted in its surfactant properties. Like other APGs, it forms micelles in aqueous solutions above a certain concentration. This behavior is critical for its function as a cleansing agent, emulsifier, and solubilizer.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H20O6[4]
Molecular Weight236.26 g/mol [4]
GHS Hazard ClassificationNot Classified[4]
EPA Safer Chemical StatusGreen circle - low concern[4]

Mechanism of Action in Biological Systems: Interaction with the Skin

The primary biological system with which this compound is designed to interact is the skin. Its mechanism of action is not one of a classic ligand-receptor interaction but rather a modulation of the skin's physical and cellular properties.

Interaction with the Stratum Corneum and Skin Barrier Function

As a mild surfactant, this compound interacts with the lipid and protein components of the stratum corneum. This interaction is characterized by:

  • Low Irritation Potential: Compared to harsher anionic surfactants, APGs like this compound exhibit a lower potential for skin irritation, making them suitable for sensitive skin formulations.[5]

  • Moisturizing Properties: this compound can act as a humectant, helping to attract and retain moisture in the skin, thereby supporting the skin's natural barrier function.[5]

  • Enhancement of Skin Barrier Recovery: Studies on related alkyl glucosides have suggested they can accelerate the regeneration of the skin barrier function after irritation.[6] A proposed mechanism for this effect is the enhancement of keratinocyte differentiation.[7]

skin_barrier_interaction cluster_formulation Topical Formulation corneocytes Corneocytes lipid_matrix Lipid Matrix lipid_matrix->corneocytes butyl_glucoside This compound butyl_glucoside->corneocytes Supports Keratinocyte Differentiation butyl_glucoside->lipid_matrix Intercalation & Moisture Retention

Caption: Interaction of this compound with the skin barrier.

Cellular Level Interactions: Keratinocyte Differentiation

While direct modulation of specific signaling pathways by this compound has not been extensively documented, studies on similar short-chain alkyl glucosides have shown effects on keratinocyte behavior. For instance, ethyl alpha-D-glucoside has been observed to accelerate the formation of cornified envelopes and the expression of differentiated keratin (B1170402) (K1) in human keratinocytes in vitro.[7] This suggests that the interaction of the glucoside with the cell membrane may trigger downstream signaling events that promote differentiation, contributing to a healthier skin barrier.

keratinocyte_differentiation butyl_glucoside This compound cell_membrane Keratinocyte Cell Membrane butyl_glucoside->cell_membrane Membrane Interaction signaling_cascade Intracellular Signaling (Unspecified) cell_membrane->signaling_cascade Signal Transduction gene_expression Gene Expression (e.g., Keratin K1) signaling_cascade->gene_expression Upregulation differentiation Enhanced Keratinocyte Differentiation gene_expression->differentiation

Caption: Proposed influence on keratinocyte differentiation.

Role in Drug Delivery and Formulation

The surfactant properties of this compound make it a valuable component in drug delivery systems, particularly for topical and transdermal applications. Its ability to form emulsions and solubilize poorly water-soluble active pharmaceutical ingredients (APIs) can enhance their bioavailability and stability within a formulation.

Experimental Protocols

In Vitro Evaluation of Skin Irritation Potential
  • Method: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • Prepare various concentrations of this compound in a suitable vehicle (e.g., phosphate-buffered saline).

    • Apply the test solutions to the surface of the RhE tissue constructs.

    • Incubate for a defined period (e.g., 60 minutes).

    • Rinse the tissues and incubate for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Assessment of Skin Barrier Function Enhancement
  • Method: Transepidermal Water Loss (TEWL) measurement on human volunteers.

  • Procedure:

    • Induce mild skin irritation on a defined area of the forearm using a known irritant (e.g., sodium lauryl sulfate).

    • Measure baseline TEWL using a tewameter.

    • Apply a formulation containing this compound to the irritated area.

    • Measure TEWL at regular intervals (e.g., 24, 48, 72 hours) and compare to an untreated control site. A faster return to baseline TEWL indicates enhancement of barrier recovery.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis rhe_test Reconstructed Human Epidermis (RhE) Test mtt_assay MTT Assay for Cell Viability rhe_test->mtt_assay Assessment end_invitro Irritation Potential Data mtt_assay->end_invitro irritation Induce Mild Skin Irritation tewl_measurement TEWL Measurement irritation->tewl_measurement Baseline formulation_application Apply Formulation tewl_measurement->formulation_application end_invivo Barrier Function Data tewl_measurement->end_invivo formulation_application->tewl_measurement Time-course start This compound Sample start->rhe_test start->formulation_application

Caption: Experimental workflow for assessing biological effects.

Quantitative Data Summary

Quantitative data on the specific biological activity of this compound is limited. However, data from studies on alkyl polyglucosides provide relevant insights.

Table 2: Summary of Biological Effects of Alkyl Polyglucosides
EndpointObservationConcentration/DoseSource
Skin IrritationDo not irritate the skin at concentrations below 30%< 30%[3]
Estrogenic/Anti-estrogenic EffectsNo indications of estrogenic or anti-estrogenic effects in MCF-7 E-Screen and reporter gene assaysUp to 1000x estradiol (B170435) concentration[2]
Reproductive ToxicityNo effects on fertility in a one-generation screening assay in ratsUp to 1000 mg/kg bw/day[2]
Embryo/Fetotoxicity & TeratogenicityNo effects noted in a segment II study in ratsUp to 1000 mg/kg bw/day[2]

Conclusion

The mechanism of action of this compound in biological systems is primarily driven by its physicochemical properties as a non-ionic surfactant. Its main biological interaction is with the skin, where it demonstrates low irritation potential and may contribute to the maintenance and recovery of the skin barrier function, potentially through effects on keratinocyte differentiation. For drug development professionals, this compound serves as a safe and effective excipient for topical formulations, with its primary role being the enhancement of product stability and aesthetics, and potentially improving skin compatibility. Further research into its specific interactions with membrane lipids and proteins could unveil more nuanced biological effects relevant to advanced dermatological applications.

References

Unveiling Butyl D-glucoside: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside, a naturally occurring alkyl polyglucoside, has garnered interest within the scientific community for its potential applications. This technical guide provides a comprehensive overview of its natural sources, supported by available data and experimental methodologies. While its presence in the plant kingdom is established, quantitative data remains sparse, highlighting an area ripe for further investigation. This document aims to consolidate the current knowledge and provide a foundation for future research and development.

Natural Occurrence of this compound

This compound has been identified in at least two plant species:

  • Japanese Morning Glory (Ipomoea nil) : This flowering plant is a known source of this compound.[1]

  • Apricot (Prunus armeniaca) : This widely cultivated fruit tree also contains this compound.[1]

While these sources are confirmed, there is a notable contradiction in the literature, with at least one source suggesting that this compound is not found in nature. However, the repeated identification in specific plant species suggests a natural origin. Further research is necessary to resolve this discrepancy and to explore a wider range of plant species for its presence.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data on the concentration of this compound in its natural sources. The existing literature primarily focuses on the identification and qualitative presence of the compound. This data gap presents a key opportunity for future research to determine the yield and viability of these natural sources for potential extraction and application.

Experimental Protocols

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound from Ipomoea nil and Prunus armeniaca are not extensively documented in the available literature. However, general methodologies for the analysis of glycosides in plant materials can be adapted.

General Extraction and Analysis Workflow

The following diagram illustrates a general workflow for the extraction and analysis of glycosides from plant material, which can be tailored for this compound.

G PlantMaterial Plant Material (e.g., Ipomoea nil seeds, Prunus armeniaca leaves) Extraction Extraction (e.g., Maceration, Soxhlet, Ultrasonic extraction) PlantMaterial->Extraction Solvent Purification Purification (e.g., Column Chromatography, Solid-Phase Extraction) Extraction->Purification Crude Extract Analysis Analysis (HPLC, GC-MS) Purification->Analysis Purified Fractions Quantification Quantification Analysis->Quantification Identification

Caption: General workflow for glycoside extraction and analysis.

Methodologies for Key Experiments:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation and quantification of glycosides. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection can be achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile this compound would require derivatization to increase its volatility. This typically involves silylation to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then injected into the GC-MS system for separation and identification based on its mass spectrum.

Biosynthesis of Alkyl Glucosides in Plants

The biosynthesis of alkyl glucosides in plants is a complex process involving the transfer of a glucose molecule from a donor, such as UDP-glucose, to an alcohol acceptor. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).

The following diagram illustrates the general enzymatic synthesis of an alkyl glucoside.

G UDP_Glucose UDP-Glucose (Glucose Donor) UGT UDP-Glycosyltransferase (UGT) UDP_Glucose->UGT Alcohol Butyl Alcohol (Acceptor) Alcohol->UGT Butyl_Glucoside This compound UGT->Butyl_Glucoside UDP UDP UGT->UDP by-product

References

An In-depth Technical Guide to Butyl D-glucoside: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Butyl D-glucoside, a notable alkyl polyglucoside. It details established experimental protocols for its synthesis, purification, and analysis, offering a valuable resource for its application in research and development.

Core Physical and Chemical Properties

This compound (C₁₀H₂₀O₆) is a non-ionic surfactant valued for its biodegradability and low toxicity.[1] Its amphiphilic nature, stemming from a hydrophilic glucose head and a hydrophobic butyl tail, makes it an effective solubilizing and cleansing agent in various formulations.[2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₆PubChem[1]
Molecular Weight 236.26 g/mol PubChem[1]
IUPAC Name (3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triolPubChem[1]
CAS Number 31387-97-0PubChem[1]
Melting Point 66-67 °CChemicalBook
Boiling Point (Predicted) 412.0 ± 45.0 °CChemicalBook
Density (Predicted) 1.30 ± 0.1 g/cm³ChemicalBook
Topological Polar Surface Area 99.4 ŲPubChem[1]
Exact Mass 236.12598835 DaPubChem[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical and enzymatic processes.

I. Synthesis of this compound (Fischer Glycosidation)

This protocol describes a common method for the synthesis of this compound via Fischer glycosidation, which involves the acid-catalyzed reaction of D-glucose with n-butanol.

Materials:

  • Anhydrous D-(+)-glucose

  • n-butanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Neutralizing agent (e.g., potassium hydroxide (B78521) solution)

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Vacuum source

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask, combine anhydrous D-(+)-glucose and n-butanol. A typical molar ratio of butanol to glucose ranges from 4:1 to 10:1.

  • Catalyst Addition: Add the acid catalyst to the mixture. The amount of catalyst is typically between 0.005 to 0.02 moles per mole of glucose used.

  • Reaction Conditions: Heat the mixture to reflux temperature (approximately 105-120°C) with constant stirring (e.g., 350 rpm). The reaction is monitored for the consumption of glucose.

  • Water Removal: The water formed during the reaction can be removed by distillation, often under a slight vacuum, to drive the reaction to completion.

  • Neutralization: Once the reaction is complete, cool the mixture and neutralize the acid catalyst by adding a suitable base, such as a potassium hydroxide solution, until the pH is between 8 and 10.

  • Initial Purification: The resulting mixture is filtered to remove any solid byproducts.

II. Purification of this compound

This protocol outlines the steps to purify the synthesized this compound.

Materials:

  • Crude this compound reaction mixture

  • Rotary evaporator

  • Vacuum pump

  • Ethyl acetate (B1210297)

  • Water

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Solvent Removal: Remove the excess n-butanol from the neutralized reaction mixture using a rotary evaporator under vacuum.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in water and extract with ethyl acetate. The this compound will preferentially partition into the organic phase.

  • Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the purified this compound, which may crystallize upon removal of the solvent.

III. Analytical Characterization

The following are key analytical techniques used to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the glucose unit and the butyl chain. The anomeric proton (H-1 of the glucose ring) is typically observed as a doublet in the region of δ 4.2-4.5 ppm. The remaining glucose protons appear in the δ 3.2-3.9 ppm range, while the protons of the butyl group resonate further upfield.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms. The anomeric carbon (C-1) is typically found around δ 100-104 ppm. The other glucose carbons resonate in the δ 60-80 ppm region, and the butyl chain carbons appear at higher field strengths.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the key functional groups present in this compound.

  • A broad absorption band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups.

  • Strong peaks around 2922 and 2854 cm⁻¹ are attributed to the C-H stretching vibrations of the butyl chain's CH₂ groups.

  • The C-O-C stretching vibration of the glycosidic bond is typically observed around 1024 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Under electrospray ionization (ESI), the molecule can be detected as a sodium adduct [M+Na]⁺.

  • Collision-induced dissociation (CID) of the parent ion will lead to fragmentation, with a characteristic loss of the butoxy group or cleavage of the glycosidic bond, providing structural confirmation. The fragmentation of glycosides can also involve cross-ring cleavages of the sugar moiety.[3][4]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocols.

Butyl_D_Glucoside_Synthesis Reactants D-Glucose + n-Butanol (Excess) Reaction Fischer Glycosidation (Acid Catalyst, 105-120°C) Reactants->Reaction Mixing Neutralization Neutralization (e.g., KOH) Reaction->Neutralization Crude Product Filtration Filtration Neutralization->Filtration Neutralized Mixture Evaporation Rotary Evaporation (Removal of excess Butanol) Filtration->Evaporation Filtrate Extraction Liquid-Liquid Extraction (Water/Ethyl Acetate) Evaporation->Extraction Concentrated Residue Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Organic Phase Final_Product Purified This compound Drying->Final_Product Dried Solution -> Evaporation

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

While this compound is primarily recognized for its surfactant properties in cosmetic and cleaning formulations, its potential in the pharmaceutical field is an area of growing interest.[2] As a biocompatible and biodegradable excipient, it can be used to enhance the solubility and stability of poorly water-soluble drugs. The broader class of alkyl glucosides has been explored for applications in drug delivery systems. Further research is warranted to explore any specific interactions of this compound with biological signaling pathways, which could open new avenues for its use in drug development beyond its role as a formulation aid. Currently, there is no substantial evidence in the reviewed literature to suggest a direct role for this compound in modulating specific cellular signaling pathways.

References

An In-Depth Technical Guide to the Solubility and Stability of Butyl D-glucoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, is gaining significant attention across various industries, including pharmaceuticals, due to its favorable ecotoxicological profile, biodegradability, and mildness.[1] Comprising a hydrophilic glucose head and a four-carbon butyl tail, its behavior in aqueous environments is critical for its application in drug delivery systems, formulations, and other research contexts. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, presenting available quantitative data, detailed experimental protocols, and visualizations of key concepts.

Solubility of this compound

The solubility of this compound in aqueous solutions is a key parameter influencing its formulation and application. As a short-chain alkyl glucoside, it is generally considered to be water-soluble.[1][2]

Aqueous Solubility

Table 1: Aqueous Solubility of this compound

Temperature (°C)Solubility (g/L)
25~217.5 (estimated)[3]
Factors Affecting Solubility

Effect of pH: Alkyl polyglucosides are known to be stable and soluble across a wide pH range, a desirable characteristic for various formulations.[1][2] Specific quantitative data on how pH variations affect the solubility of this compound is scarce, but its non-ionic nature suggests that its solubility is largely independent of pH in the absence of chemical degradation.

Effect of Electrolytes: The presence of high concentrations of electrolytes can influence the solubility of non-ionic surfactants, a phenomenon known as the "salting-out" effect. While specific data for this compound is limited, alkyl polyglucosides, in general, exhibit good tolerance to high electrolyte concentrations.[1]

Stability of this compound

The stability of this compound in aqueous solutions is a critical factor for determining its shelf-life and compatibility with other formulation components. The primary degradation pathway for glucosides is hydrolysis of the glycosidic bond, which can be influenced by pH, temperature, and the presence of enzymes.

Chemical Stability: Hydrolysis

The glycosidic bond in this compound can be cleaved through acid- or base-catalyzed hydrolysis. Alkyl polyglucosides are generally considered to be stable in strong acids and bases.[1]

Base-Catalyzed Hydrolysis: this compound is also susceptible to hydrolysis under alkaline conditions. The rate of hydrolysis is dependent on the concentration of hydroxide (B78521) ions and the temperature.

Neutral Hydrolysis: At neutral pH, the rate of hydrolysis is generally slow but can be accelerated by increased temperatures.

Table 2: Qualitative Stability of this compound in Aqueous Solutions

ConditionStabilityDegradation Pathway
Acidic (e.g., pH < 4)Generally stable, but hydrolysis can occur, especially at elevated temperatures.Acid-catalyzed hydrolysis of the glycosidic bond.
Neutral (pH ~7)Stable under ambient conditions.Slow hydrolysis at elevated temperatures.
Alkaline (e.g., pH > 10)Generally stable, but hydrolysis can occur, especially at elevated temperatures.Base-catalyzed hydrolysis of the glycosidic bond.
Thermal Stability

The thermal stability of this compound is an important consideration for processing and storage. While specific degradation kinetics are not available, theoretical studies on the thermal degradation of a similar compound, methyl β-D-glucoside, suggest that intramolecular nucleophilic substitution at the anomeric carbon is a plausible degradation pathway.[6]

Enzymatic Stability

β-glucosidases are enzymes that can specifically catalyze the hydrolysis of β-glycosidic bonds, such as the one present in this compound, to release glucose and the corresponding alcohol.[7] This enzymatic degradation is a key aspect of the biodegradability of alkyl polyglucosides. The kinetics of this reaction are typically described by the Michaelis-Menten model.

Table 3: Factors Influencing the Stability of this compound

FactorEffect on Stability
pH Hydrolysis is catalyzed by both acidic and alkaline conditions.
Temperature Higher temperatures accelerate the rate of hydrolysis.
Enzymes (β-glucosidases) Catalyze the hydrolysis of the glycosidic bond.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility by the Gravimetric Method

This protocol outlines a classical gravimetric method to determine the solubility of this compound in water at a given temperature.[2][8]

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatic water bath

  • Analytical balance

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters)

  • Pre-weighed evaporation dishes

  • Drying oven

Procedure:

  • Equilibration: Add an excess amount of this compound to a known volume of water in a conical flask.

  • Place the sealed flask in a thermostatic water bath set to the desired temperature.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to avoid temperature-induced precipitation.

  • Filtration: Immediately filter the supernatant through a syringe filter (with a pore size appropriate to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed evaporation dish.

  • Evaporation: Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

  • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the water without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.

  • Calculation:

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of water = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g water) = (Mass of dissolved this compound / Mass of water) x 100

G cluster_prep Preparation cluster_sampling Sampling & Measurement cluster_calc Calculation A Add excess this compound to water B Equilibrate in thermostatic bath with agitation A->B C Withdraw and filter supernatant B->C D Weigh filtrate in pre-weighed dish C->D E Evaporate water in oven D->E F Weigh residue (constant weight) E->F G Calculate mass of solute and solvent F->G H Determine solubility (g/100g water) G->H

Experimental workflow for determining aqueous solubility.
Protocol 2: Stability Study of this compound under Acidic/Basic Conditions

This protocol describes a method to assess the chemical stability of this compound in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Temperature-controlled incubators or water baths

  • HPLC system with a suitable detector (e.g., ELSD or RI)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in each of the selected buffer solutions at a known concentration.

  • Incubation: Aliquot the solutions into sealed vials and place them in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.

  • Quenching (if necessary): If the reaction is rapid, it may be necessary to neutralize the sample to stop the hydrolysis before analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method (see Protocol 3).

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[Concentration] vs. time).

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis A Prepare this compound solutions in various pH buffers B Incubate at different temperatures A->B C Withdraw samples at time intervals B->C D Analyze this compound concentration by HPLC C->D E Plot concentration vs. time D->E F Determine degradation rate constants E->F

Workflow for chemical stability testing of this compound.
Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), which is essential for stability studies.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector. Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended.

  • Column: A reversed-phase C18 column is typically suitable for the separation of alkyl glucosides.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. The exact gradient program will need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent to create a calibration curve.

  • Sample Preparation: Dilute the samples from the stability study (Protocol 2) to fall within the concentration range of the calibration curve.

  • Injection: Inject a fixed volume of the standards and samples onto the HPLC system.

  • Data Acquisition and Analysis: Integrate the peak corresponding to this compound and determine its area.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the unknown samples.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare standards and samples B Inject into HPLC system A->B C Separate on C18 column B->C D Detect with ELSD/RI C->D E Generate calibration curve D->E F Determine sample concentration E->F

General workflow for HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This can occur through chemical (acid or base catalysis) or enzymatic routes. The following diagram illustrates these logical relationships.

G cluster_conditions Influencing Factors ButylGlucoside This compound Hydrolysis Hydrolysis of Glycosidic Bond ButylGlucoside->Hydrolysis Products Butanol + Glucose Hydrolysis->Products Acid Acidic pH Acid->Hydrolysis catalyzes Base Alkaline pH Base->Hydrolysis catalyzes Enzyme β-glucosidase Enzyme->Hydrolysis catalyzes Temperature Elevated Temperature Temperature->Hydrolysis accelerates

Degradation pathways of this compound in aqueous solutions.

Conclusion

This compound is a highly water-soluble non-ionic surfactant with good stability in a wide range of aqueous conditions. Its solubility and stability are critical parameters for its successful application in pharmaceutical formulations and other scientific research. While general qualitative information is available, there is a need for more comprehensive quantitative data on the solubility of this compound as a function of temperature and pH, as well as specific kinetic data for its degradation under various conditions. The experimental protocols provided in this guide offer a framework for researchers to generate this valuable data, enabling a more thorough understanding and optimized use of this promising excipient.

References

Butyl D-glucoside molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Butyl D-glucoside: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of molecules like this compound is paramount. This guide provides a concise summary of its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data of this compound

The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of experimental and computational applications, including stoichiometry calculations, analytical characterization, and molecular modeling.

PropertyValue
Molecular FormulaC10H20O6[1][2][3][4][5]
Molecular Weight236.26 g/mol [1][2][3][5]

This information serves as a foundational element for further research and development activities involving this compound.

Visualization of Molecular Composition

To illustrate the elemental composition of this compound, the following diagram provides a logical relationship between the constituent parts of its molecular formula.

C10H20O6 {this compound | C₁₀H₂₀O₆} Components Constituent Elements Carbon (C) Hydrogen (H) Oxygen (O) C10H20O6->Components AtomCount Atomic Count 10 20 6 Components:C->AtomCount x 10 Components:H->AtomCount x 20 Components:O->AtomCount x 6

Caption: Logical relationship of this compound's molecular formula.

References

A Technical Guide to the Enzymatic Synthesis of Butyl D-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of Butyl D-glucoside, a biodegradable non-ionic surfactant with applications in various fields, including pharmaceuticals and drug delivery. The guide covers the core principles, detailed experimental protocols, and quantitative data for the synthesis, primarily focusing on the use of β-glucosidases and, to a lesser extent, lipases.

Introduction

This compound is an alkyl polyglucoside (APG) that offers advantages such as low toxicity, excellent biodegradability, and good surface activity.[1] Traditional chemical synthesis methods often require harsh conditions and toxic catalysts. Enzymatic synthesis provides a green and highly selective alternative, operating under mild conditions to produce this compound. The primary enzymatic routes involve β-glucosidases, which catalyze the formation of a glycosidic bond between D-glucose and butanol.

Enzymatic Pathways for this compound Synthesis

The enzymatic synthesis of this compound by β-glucosidase can proceed through two main pathways: reverse hydrolysis and transglycosylation.[1][2]

  • Reverse Hydrolysis: In this thermodynamically controlled process, the enzyme catalyzes the direct condensation of D-glucose and butanol. High substrate concentrations are typically required to shift the equilibrium towards synthesis.

  • Transglycosylation: This kinetically controlled process involves a glycosyl donor (other than glucose, such as cellobiose (B7769950) or p-nitrophenyl-β-D-glucopyranoside) and an acceptor (butanol). The enzyme transfers the glucosyl moiety from the donor to the acceptor.

Both pathways proceed through a retaining mechanism, involving the formation of a covalent glycosyl-enzyme intermediate, which ensures the stereochemistry at the anomeric carbon is retained, resulting in the desired β-anomer.[1]

Below is a diagram illustrating the general enzymatic synthesis of this compound.

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products D-Glucose D-Glucose beta-Glucosidase beta-Glucosidase D-Glucose->beta-Glucosidase Substrate Butanol Butanol Butanol->beta-Glucosidase Substrate This compound This compound beta-Glucosidase->this compound Product Water Water beta-Glucosidase->Water Byproduct

Figure 1: General scheme of the enzymatic synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and related alkyl glucosides.

Table 1: Optimization of this compound Synthesis using β-Glucosidase from Bitter Almonds[3]

ParameterOptimal ValueButyl Glucoside Concentration (g/L)Conversion Yield (%)
Temperature (°C)44.741.6Not Specified
Water/Butanol Volume Ratio (%)17.641.6Not Specified
Glucose Concentration (g/L)199.241.6Not Specified
Enzyme Concentration (g/L)2.541.6Not Specified

Table 2: Synthesis of n-Alkyl-D-Glucosides using Amyloglucosidase[4]

Alkyl GlucosidepHYield (%)
n-Butyl-D-glucoside4.028
n-Butyl-D-glucoside5.016

Detailed Experimental Protocols

β-Glucosidase-Catalyzed Synthesis of this compound

This protocol is based on the optimized conditions reported for β-glucosidase from bitter almonds.[3]

Materials:

  • D-glucose

  • n-Butanol

  • β-glucosidase from bitter almonds (e.g., Sigma-Aldrich)

  • Citrate-phosphate buffer (pH to be optimized, typically around 4-6)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607)/methanol mixture)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, prepare the reaction mixture with a water/butanol volume ratio of 17.6%. Dissolve D-glucose to a final concentration of 199.2 g/L in the aqueous phase (citrate-phosphate buffer).

  • Enzyme Addition: Add β-glucosidase to a final concentration of 2.5 g/L.

  • Incubation: Incubate the reaction mixture at 44.7°C with constant stirring for a predetermined time (e.g., 24-72 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination: After the desired conversion is reached, terminate the reaction by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes) or by adding a solvent like ethyl acetate to extract the product.

  • Purification:

    • Filter the reaction mixture to remove the denatured enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting syrup by silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of chloroform to methanol) to separate this compound from unreacted glucose and butanol.[5]

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

Lipase-Catalyzed Synthesis of this compound (General Protocol)

While less common for direct glucosylation, lipases can be used for the esterification of a glucoside. For the synthesis of a related compound, butyl dihydrocaffeate, a lipase (B570770) from Candida antarctica (CALB) was used.[5][7] A similar transesterification approach could be adapted for this compound. This protocol is a general guideline.

Materials:

  • A suitable glucosyl donor (e.g., ethyl D-glucoside)

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435, which is CALB immobilized on acrylic resin)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)[8]

  • Molecular sieves

Procedure:

  • Reaction Setup: In a dry, sealed reaction vessel, dissolve the glucosyl donor and n-butanol in the organic solvent. Add molecular sieves to maintain anhydrous conditions.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the mixture at a suitable temperature (e.g., 50-60°C) with constant shaking.

  • Monitoring and Termination: Monitor the reaction by TLC or HPLC. Once the reaction is complete, filter off the immobilized enzyme for potential reuse.

  • Purification: Remove the solvent under reduced pressure and purify the product by silica gel column chromatography.

  • Characterization: Characterize the final product using NMR and MS.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the enzymatic mechanism.

Experimental_Workflow A Reaction Mixture Preparation (D-Glucose, Butanol, Buffer) B Enzyme Addition (beta-Glucosidase) A->B C Incubation (Controlled Temperature and Stirring) B->C D Reaction Monitoring (TLC/HPLC) C->D D->C Continue Incubation E Reaction Termination (Heat/Solvent) D->E Desired Conversion F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product (this compound) G->H

Figure 2: Experimental workflow for the enzymatic synthesis of this compound.

Retaining_Mechanism E-Nu Enzyme-Nucleophile (E-Nu-) Active Site Intermediate Glycosyl-Enzyme Intermediate E-Nu-Glucose E-Nu:f0->Intermediate:f0 Glycosylation Glucose D-Glucose OH Glucose:f0->Intermediate:f0 Product This compound R-O-Glucose Intermediate:f0->Product:f0 Deglycosylation Butanol Butanol R-OH Butanol:f0->Product:f0 Regenerated_Enzyme Regenerated Enzyme E-Nu- Product:f0->Regenerated_Enzyme:f0

References

Toxicological Profile of Butyl D-glucoside for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside, a member of the alkyl polyglucoside (APG) family, is a non-ionic surfactant synthesized from renewable resources, specifically D-glucose and n-butanol. Its favorable environmental profile and mild surfactant properties have led to its use in various consumer products. For research and drug development applications, a thorough understanding of its toxicological profile is paramount to ensure safety and predict potential biological interactions. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative data, detailed experimental methodologies, and an exploration of its metabolic fate.

Executive Summary of Toxicological Data

The toxicological profile of this compound is largely favorable, characterized by low acute toxicity and low potential for skin irritation at typical use concentrations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl glucosides, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[1][2] While specific quantitative toxicity data for this compound is limited, data from structurally similar alkyl glucosides and the broader APG category provide a strong basis for safety assessment.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and related alkyl glucosides. It is important to note that much of the data is derived from studies on the broader category of alkyl polyglucosides or from read-across approaches with structurally similar molecules.

Table 1: Acute Toxicity Data

Test SubstanceEndpointSpeciesRouteValueReference
D-Glucopyranose, oligomeric, butyl glycoside (read-across for this compound)LD50RatOral> 2000 mg/kg bwECHA Dossier
Alkyl PolyglucosidesLD50RatOral> 2000 mg/kg bw[3][4]
n-Butyl Alcohol (metabolite)LD50RatOral790 - 4360 mg/kg[1]
Alkyl PolyglucosidesLD50RabbitDermal> 2000 mg/kg bw[3]
n-Butyl Alcohol (metabolite)LD50RabbitDermal4200 mg/kg[1]

Table 2: Irritation Data

Test SubstanceAssaySpeciesConcentrationResultReference
Alkyl PolyglucosidesSkin IrritationNot Specified< 30%Not irritating[3]
Caprylyl/Capryl GlucosideSkin IrritationRabbit3% and 9% (a.i.)Slight irritation[1]
Caprylyl/Capryl GlucosideSkin IrritationRabbit27% (a.i.)Moderate irritation[1]
LA 409 (Alkyl Polyglucoside)Eye Irritation (OECD 405)Rabbit0.1 mlReversible mild to moderate irritation[5]
Caprylyl/Capryl GlucosideEye IrritationRabbit70% (a.i.)Moderately to highly irritating[1]

Table 3: Sensitization Data

Test SubstanceAssaySpeciesResultReference
Alkyl PolyglucosidesDermal SensitizationNot SpecifiedNot a sensitizer[6]
Decyl GlucosideSkin SensitizationHumanIncreased rate of sensitization noted in patch testing[7]

Table 4: Repeated Dose Toxicity Data

Test SubstanceStudy DurationSpeciesRouteNOAELEffectReference
Caprylyl/Capryl Glucoside2 weeksRabbitDermal (non-occlusive)0.18 g a.i./kgSystemic toxicity[1][8]
Alkyl PolyglucosidesOne-generation screeningRatOral1000 mg/kg bw/dayNo effects on fertility[9]
Alkyl PolyglucosidesSegment II (teratogenicity)RatOral1000 mg/kg bw/dayNo teratogenic effects[9]

Table 5: Genotoxicity/Mutagenicity Data

Test SubstanceAssayResultReference
Alkyl PolyglucosidesAmes TestNegative[6]
Glyceryl GlucosideBacterial Reverse Mutation StudyNot mutagenic[10]
Glyceryl GlucosideIn vitro Mammalian Chromosome Aberration TestNot genotoxic[10]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are the international standard for chemical safety testing.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity is typically determined using a sequential dosing method to minimize the number of animals used.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Sequential Dosing: The dosing of subsequent animals is dependent on the outcome of the previously dosed animal. The procedure is designed to classify the substance into one of five toxicity categories.

Acute_Oral_Toxicity_Workflow Start Start: Select Dose Level (e.g., 2000 mg/kg) Dose Administer single oral dose to one rat Start->Dose Observe Observe for 14 days (mortality, clinical signs) Dose->Observe Outcome1 Outcome? Observe->Outcome1 Classify Classify substance based on GHS categories Outcome1->Classify Mortality observed Stop Stop Outcome1->Stop No mortality Classify->Stop

Workflow for Acute Oral Toxicity Testing (OECD 423).
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11]

Methodology:

  • Test Animal: A single albino rabbit is typically used for the initial test.

  • Test Site Preparation: The fur on the back of the animal is clipped.

  • Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[11]

  • Exposure: The exposure period is typically 4 hours.[11]

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.[12] Observations may continue for up to 14 days to assess reversibility.[11]

  • Scoring: The reactions are scored using a standardized grading system.

Dermal_Irritation_Workflow Start Start: Prepare test site on albino rabbit Apply Apply 0.5g/0.5mL of substance to a 6 cm² area Start->Apply Expose Cover with patch for 4 hours Apply->Expose Remove Remove patch and clean the area Expose->Remove Observe Observe and score erythema/edema at 1, 24, 48, 72 hours Remove->Observe Assess Assess reversibility (up to 14 days) Observe->Assess Classify Classify as corrosive, irritant, or non-irritant Assess->Classify Eye_Irritation_Workflow Start Start: Use one albino rabbit Instill Instill 0.1mL/0.1g of substance into one eye Start->Instill Observe Examine eyes at 1, 24, 48, and 72 hours Instill->Observe Score Score lesions on cornea, iris, and conjunctiva Observe->Score Assess Assess reversibility (up to 21 days) Score->Assess Classify Classify as corrosive, irritant, or non-irritant Assess->Classify Skin_Sensitization_Workflow Start Start: Group mice (min. 4 per group) Apply Apply test substance to ears for 3 consecutive days Start->Apply Inject Day 6: Inject radiolabeled thymidine Apply->Inject Excise Excise auricular lymph nodes Inject->Excise Measure Measure radioactivity Excise->Measure Calculate Calculate Stimulation Index (SI) Measure->Calculate Classify Classify based on SI value (SI ≥ 3 is positive) Calculate->Classify Ames_Test_Workflow cluster_with_s9 With Metabolic Activation (S9) cluster_without_s9 Without Metabolic Activation Mix_S9 Mix bacteria, test substance, and S9 mix Plate_S9 Plate on minimal agar Mix_S9->Plate_S9 Incubate_S9 Incubate for 48-72 hours Plate_S9->Incubate_S9 Count_S9 Count revertant colonies Incubate_S9->Count_S9 Evaluate Evaluate for a dose-dependent increase in revertants Count_S9->Evaluate Mix_no_S9 Mix bacteria and test substance Plate_no_S9 Plate on minimal agar Mix_no_S9->Plate_no_S9 Incubate_no_S9 Incubate for 48-72 hours Plate_no_S9->Incubate_no_S9 Count_no_S9 Count revertant colonies Incubate_no_S9->Count_no_S9 Count_no_S9->Evaluate Start Start: Prepare bacterial tester strains Start->Mix_S9 Start->Mix_no_S9 Mutagenic Mutagenic Evaluate->Mutagenic Yes NonMutagenic Non-mutagenic Evaluate->NonMutagenic No Metabolism_Pathway BG This compound Hydrolysis Hydrolysis (Glucoside Hydrolases) BG->Hydrolysis Butanol n-Butanol Hydrolysis->Butanol Glucose Glucose Hydrolysis->Glucose Metabolism_Butanol Further Metabolism Butanol->Metabolism_Butanol Metabolism_Glucose Glycolysis Glucose->Metabolism_Glucose Excretion Excretion Metabolism_Butanol->Excretion Metabolism_Glucose->Excretion

References

Methodological & Application

Application Notes and Protocols for Butyl D-glucoside in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of integral membrane proteins from their native lipid bilayer environment is a critical first step for a wide range of biochemical and structural studies. The choice of detergent is paramount to preserving the structural integrity and biological activity of the protein of interest. Butyl D-glucoside is a non-ionic detergent belonging to the alkyl glucoside family, which are known for their mild yet effective solubilizing properties. This document provides detailed application notes and an adapted protocol for the use of this compound in the extraction of membrane proteins.

Disclaimer: this compound is not as widely documented for membrane protein extraction as other alkyl glucosides like Octyl D-glucoside. The provided protocols are adapted from established methods for closely related detergents and should be used as a starting point for optimization.

Detergent Properties and Comparison

Alkyl glucosides are characterized by a hydrophilic glucose headgroup and a hydrophobic alkyl chain. The length of the alkyl chain significantly influences the detergent's properties, such as its Critical Micelle Concentration (CMC) and aggregation number. Shorter alkyl chains, as in this compound, generally lead to a higher CMC, which can be advantageous for easy removal by dialysis. Below is a table comparing the physicochemical properties of this compound with other commonly used non-ionic detergents.

DetergentChemical FormulaMolecular Weight ( g/mol )CMC (mM)Aggregation Number
This compound C₁₀H₂₀O₆236.26[1]Not widely reportedNot widely reported
n-Octyl-β-D-glucopyranoside (OG)C₁₄H₂₈O₆292.37~18-25[2][3][4][5]~27-100[2][3][5]
n-Decyl-β-D-maltopyranoside (DM)C₂₂H₄₂O₁₁482.561.785
n-Dodecyl-β-D-maltopyranoside (DDM)C₂₄H₄₆O₁₁510.620.17140
Triton X-100(C₂H₄O)nC₁₄H₂₂O~6250.24140

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of membrane proteins using this compound. This protocol is adapted from established methods for n-Octyl-β-D-glucopyranoside and should be optimized for your specific protein and cell type.

Protocol 1: Extraction of Integral Membrane Proteins from Cultured Cells

Materials:

  • Cell pellet (from ~10⁷ to 10⁸ cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing this compound

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting:

    • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Cell Lysis:

    • Resuspend the cell pellet in 1-2 mL of ice-cold Lysis Buffer per 10⁷ cells.

    • Incubate on ice for 15-30 minutes with occasional gentle vortexing.

    • For enhanced lysis, sonicate the sample on ice using short pulses.

  • Removal of Insoluble Debris:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet nuclei, unbroken cells, and other large debris.

    • Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This fraction contains the cell membranes.

  • Membrane Solubilization:

    • To the membrane-containing supernatant, add this compound from a stock solution to a final concentration above its expected CMC. A starting concentration of 1-2% (w/v) is recommended for initial optimization.

    • Incubate the mixture on a rotator or with gentle agitation for 30-60 minutes at 4°C. The optimal incubation time may vary depending on the protein.

  • Isolation of Solubilized Membrane Proteins:

    • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble, unextracted membrane fraction.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized membrane proteins are now ready for downstream applications such as immunoprecipitation, affinity chromatography, or functional assays.

    • If required, this compound can be removed by dialysis due to its likely high CMC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for membrane protein extraction using an alkyl glucoside detergent like this compound.

MembraneProteinExtraction cluster_CellPrep Cell Preparation cluster_Lysis Lysis & Clarification cluster_Solubilization Solubilization cluster_Output Result Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Lyse Resuspend in Lysis Buffer Wash->Lyse Centrifuge1 Centrifuge (Low Speed) Lyse->Centrifuge1 AddDetergent Add this compound Centrifuge1->AddDetergent Supernatant (Membrane Fraction) Incubate Incubate at 4°C AddDetergent->Incubate Centrifuge2 Ultracentrifugation Incubate->Centrifuge2 SolubilizedProteins Solubilized Membrane Proteins Centrifuge2->SolubilizedProteins Supernatant InsolublePellet Insoluble Pellet Centrifuge2->InsolublePellet Pellet

Caption: General workflow for membrane protein extraction.

Example Signaling Pathway: GPCR Signaling

Membrane proteins, such as G-protein coupled receptors (GPCRs), are key players in cellular signaling. The following diagram illustrates a simplified GPCR signaling cascade, a common subject of study following membrane protein extraction.[6][7][8][9]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha Gα-GTP G_Protein->G_alpha 3. Dissociation G_betagamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger 5. Production Ligand Ligand Ligand->GPCR 1. Binding G_alpha->Effector 4. Modulation CellularResponse Cellular Response SecondMessenger->CellularResponse 6. Downstream Signaling

Caption: Simplified G-protein coupled receptor signaling pathway.

References

Application Notes and Protocols for Butyl D-glucoside in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside is a non-ionic surfactant increasingly utilized in biochemical applications, particularly in the formulation of cell lysis buffers. Its amphipathic nature, with a hydrophilic glucose head group and a short hydrophobic butyl tail, allows for the effective disruption of cell membranes to release intracellular contents while being mild enough to preserve the native structure and function of many proteins. This property is especially critical for downstream applications that require active proteins, such as enzyme assays, immunoprecipitation, and the study of protein-protein interactions.

Compared to harsher ionic detergents like Sodium Dodecyl Sulfate (SDS), this compound and other alkyl glucosides are non-denaturing. They primarily disrupt lipid-lipid and lipid-protein interactions within the cell membrane, leaving protein-protein interactions largely intact. This makes this compound an excellent choice for studies where the preservation of protein complexes and biological activity is paramount. Its well-defined chemical structure and typically high critical micelle concentration (CMC) facilitate its removal by dialysis, a significant advantage for sample purification and analysis.

Physicochemical Properties and Performance

While specific quantitative data comparing the protein yield of this compound to other detergents is not extensively available in the public domain, its performance can be inferred from its physicochemical properties and the behavior of structurally similar alkyl glucosides, such as n-octyl-β-D-glucopyranoside. The choice of detergent and its concentration is critical and should be optimized for the specific cell type and downstream application.

PropertyThis compound (n-Butyl β-D-glucopyranoside)n-Octyl-β-D-glucopyranoside (for comparison)Triton X-100 (for comparison)
Molecular Weight 236.26 g/mol [1]292.37 g/mol [2]~625 g/mol
Detergent Class Non-ionicNon-ionic[2]Non-ionic[3]
Critical Micelle Concentration (CMC) Data not readily available20-25 mM[2][4]0.2-0.9 mM
Aggregation Number Data not readily available~27-100[5]~100-155
Denaturing Action Non-denaturingNon-denaturing[2]Generally non-denaturing[3]
Dialyzable Expected to be readily dialyzable due to anticipated high CMCYes, due to high CMC[2][4]No, due to low CMC

Experimental Protocols

The following are general protocols for cell lysis using a this compound-based buffer. The optimal concentration of this compound should be determined empirically for each specific application but typically ranges from 0.5% to 2.0% (w/v).

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound Lysis Buffer (see recipe below)

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

This compound Lysis Buffer Recipe (100 mL):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% (w/v) this compound

  • Add protease and phosphatase inhibitors fresh before use.

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.[6][7]

  • Aspirate the PBS completely and add an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 15-20 minutes.[7]

  • Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish.[8]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 15 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Lysis of Bacterial Cells

Materials:

  • Lysis Buffer (see recipe below)

  • Lysozyme (B549824)

  • DNase I

  • Protease Inhibitor Cocktail

  • Microcentrifuge tubes, pre-chilled

  • Sonicator (optional)

  • Microcentrifuge

Bacterial Lysis Buffer Recipe (100 mL):

  • 50 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 1% (w/v) this compound

  • Add protease inhibitors fresh before use.

Procedure:

  • Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1/4 of the original culture volume of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[1]

  • For viscous lysates due to high DNA content, add DNase I to a final concentration of 10 µg/mL and 5 mM MgCl₂ and incubate on ice for 15 minutes.

  • If necessary for more resistant bacteria, sonicate the suspension on ice. Use short bursts (e.g., 3-4 cycles of 20 seconds on, 30 seconds off) to avoid overheating and protein denaturation.[9]

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a fresh, pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay. The lysate is now ready for use or storage at -80°C.

Downstream Application Compatibility

The choice of lysis buffer detergent can significantly impact downstream assays.

  • Protein Assays: this compound, as a non-ionic detergent, is generally more compatible with the BCA protein assay than the Bradford assay. High concentrations of most detergents can interfere with the Bradford assay by causing the dye to precipitate.[10] If using the Bradford assay, it is crucial to include the lysis buffer in the standard curve and keep the detergent concentration as low as possible.

  • Enzyme Assays (e.g., Kinase Assays): The mild, non-denaturing nature of this compound is advantageous for preserving the activity of enzymes like kinases. However, it is always recommended to perform a control experiment to ensure the detergent itself does not interfere with the assay's detection method (e.g., fluorescence or luminescence).[11][12]

  • Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Lysis buffers containing this compound are well-suited for IP and Co-IP as they effectively solubilize membrane proteins while preserving protein-protein interactions.[6]

Visualizations

Experimental Workflow for Mammalian Cell Lysis

G Experimental Workflow for Mammalian Cell Lysis cluster_prep Cell Preparation cluster_lysis Cell Lysis cluster_clarification Lysate Clarification cluster_downstream Downstream Processing A 1. Culture adherent cells B 2. Wash with ice-cold PBS A->B C 3. Add this compound Lysis Buffer B->C D 4. Incubate on ice C->D E 5. Scrape and collect lysate D->E F 6. Centrifuge to pellet debris E->F G 7. Collect supernatant (clarified lysate) F->G H 8. Protein Quantification G->H I 9. Downstream Applications (e.g., Western Blot, IP) H->I

Caption: Workflow for mammalian cell lysis using this compound.

Representative Signaling Pathway: EGFR Signaling

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is commonly studied using cell lysates. The preservation of protein kinases in their active state is crucial for such studies, making a mild detergent like this compound a suitable choice for cell lysis.

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling cascade.

References

Application Notes & Protocols: Butyl D-glucoside in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of Butyl D-glucoside, a member of the alkyl polyglucoside (APG) family, in the formulation of advanced drug delivery systems. Alkyl polyglucosides are non-ionic surfactants derived from renewable resources, making them biocompatible, biodegradable, and of low toxicity. These properties make them excellent candidates for creating nanocarriers such as polymeric nanoparticles and nanoemulsions designed to enhance the solubility, stability, and bioavailability of therapeutic agents.

While specific research focusing exclusively on this compound is emerging, extensive studies on closely related APGs, such as Decyl Glucoside, provide a strong foundation for its application. These notes are based on established research with APGs and offer protocols that can be adapted for this compound.

Application 1: Stabilizer for Biodegradable Polymeric Nanoparticles

Alkyl polyglucosides can serve as highly effective stabilizers in the synthesis of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). They offer a safe and efficient alternative to conventional stabilizers like polyvinyl alcohol (PVA). APGs can produce smaller, more stable nanoparticles with high drug encapsulation efficiency at significantly lower concentrations.[1]

Data Presentation: Comparative Performance of APG vs. PVA

The following table summarizes a comparative study on PLGA nanoparticles stabilized with an alkyl polyglucoside (Decyl Glucoside) versus the traditional stabilizer, PVA. The data highlights the superior performance of APG in achieving smaller particle sizes and higher encapsulation efficiencies at a much lower concentration.[1]

StabilizerConcentration (% w/v)Mean Particle Size (nm)Encapsulation Efficiency (%)
Alkyl Polyglucoside 0.05% ~250 - 450 ~55 - 65%
Polyvinyl Alcohol (PVA)0.50%~300 - 500~40 - 50%

Table 1: Performance comparison of Alkyl Polyglucoside (APG) and Polyvinyl Alcohol (PVA) as stabilizers in the formulation of peptide-loaded PLGA nanoparticles. Data adapted from studies on Decyl Glucoside, a representative APG.[1]

Experimental Protocol: Synthesis of APG-Stabilized PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, employing this compound as a stabilizer.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (or other APG)

  • Hydrophobic drug of interest

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent (e.g., 100 mg PLGA and 10 mg drug in 2 mL DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.05% w/v in 20 mL deionized water).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60W for 2 minutes) or a high-speed homogenizer while keeping the sample in an ice bath to prevent overheating.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step three times to remove any residual surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powdered form for long-term storage.

Visualization: Nanoparticle Synthesis Workflow

G cluster_prep Phase Preparation cluster_process Core Process cluster_purify Purification & Final Product p1 Dissolve PLGA & Drug in DCM emul Emulsification (Sonication) p1->emul Organic Phase p2 Dissolve this compound in Deionized Water p2->emul Aqueous Phase evap Solvent Evaporation (Stirring) emul->evap cent Centrifugation evap->cent wash Washing Steps (3x) cent->wash lyo Lyophilization wash->lyo final Dry Nanoparticle Powder lyo->final

Workflow for APG-stabilized nanoparticle synthesis.

Application 2: Formulation of Nanoemulsions for Topical Delivery

This compound is an ideal surfactant for creating stable oil-in-water (O/W) nanoemulsions for topical drug delivery. Its mild, non-irritating nature is beneficial for skin applications. Nanoemulsions can enhance the solubilization of lipophilic drugs and improve their permeation through the skin.

Data Presentation: Representative Characteristics of a Nanoemulsion

The table below shows typical physicochemical properties of a drug-loaded nanoemulsion formulated with an alkyl polyglucoside as the primary surfactant.

ParameterTypical ValueSignificance
Droplet Size (Z-average) 20 - 200 nmInfluences stability and skin permeation.
Polydispersity Index (PDI) < 0.25Indicates a narrow and uniform size distribution.
Zeta Potential -15 mV to -30 mVIndicates good colloidal stability due to electrostatic repulsion.
Drug Loading (%) 1 - 5%Represents the amount of drug encapsulated per unit weight.
pH 5.5 - 6.5Compatible with skin's physiological pH.

Table 2: Representative data for a nanoemulsion formulated for topical delivery using an APG surfactant.

Experimental Protocol: Preparation of a Nanoemulsion by Phase Inversion

This protocol describes the formulation of an O/W nanoemulsion using the phase inversion temperature (PIT) method, which is a low-energy and effective technique.

Materials:

  • Oil Phase (e.g., Caprylic/Capric Triglyceride)

  • This compound (Surfactant)

  • Co-surfactant (e.g., Ethanol, Propylene Glycol)

  • Lipophilic drug

  • Deionized water

  • Thermostatically controlled water bath with magnetic stirrer

Procedure:

  • Component Mixing: Combine the oil phase, this compound, co-surfactant, and the lipophilic drug in a beaker.

  • Initial Heating: While stirring, slowly heat the mixture. As the temperature increases, the solubility of the non-ionic this compound in water decreases, causing it to favor the oil phase.

  • Water Titration: Slowly add the deionized water to the mixture drop by drop while continuing to stir and heat. Initially, a water-in-oil (W/O) emulsion will form.

  • Phase Inversion: Continue heating until the system becomes clear and translucent. This temperature is the Phase Inversion Temperature (PIT). At this point, the surfactant's hydrophilic-lipophilic balance is optimal.

  • Cooling Shock: Rapidly cool the system by placing the beaker in an ice bath while maintaining stirring. This rapid temperature drop forces the surfactant to become more hydrophilic, causing the system to invert into a stable, fine-droplet oil-in-water (O/W) nanoemulsion.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential using dynamic light scattering (DLS).

Visualization: Structure of a Drug-Loaded Nanoemulsion

G cluster_droplet Oil Droplet (Dispersed Phase) cluster_interface Interface cluster_continuous Aqueous Phase (Continuous) drug Hydrophobic Drug oil Oil Core surfactant Hydrophilic Head (Glucose) Lipophilic Tail (Butyl) oil->surfactant:tail Solubilizes water Water surfactant:head->water Disperses in G cluster_pathways Endocytic Pathways carrier This compound Nanocarrier clathrin Clathrin-mediated Endocytosis carrier->clathrin Internalization caveolae Caveolae-mediated Endocytosis carrier->caveolae Internalization macro Macropinocytosis carrier->macro Internalization membrane Cell Membrane endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome (Drug Release or Degradation) endosome->lysosome Trafficking

References

Application Note: HPLC Analysis of Butyl D-glucoside Purity and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically glucose and butanol. Due to its excellent biodegradability, low toxicity, and good surface activity, this compound finds applications in various industries, including pharmaceuticals, cosmetics, and food. In pharmaceutical formulations, it can act as a solubilizing agent, emulsifier, or stabilizer.

Accurate determination of the purity and concentration of this compound is crucial for quality control and to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. Since this compound lacks a strong chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are commonly employed. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with RID detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular Formula C₁₀H₂₀O₆
Molecular Weight 236.26 g/mol
CAS Number 31387-97-0
Appearance White to off-white solid
Solubility Soluble in water

Experimental Protocols

This section details the recommended methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade) for sample preparation (if necessary)

  • 0.45 µm syringe filters (e.g., Nylon or PTFE)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Data acquisition and processing software.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Method optimization may be required for specific applications or instrumentation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index Detector (RID)
Detector Temperature 35°C
Injection Volume 20 µL
Run Time Approximately 15 minutes
Sample and Standard Preparation

Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase (Acetonitrile:Water, 75:25) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 50 µg/mL to 500 µg/mL. These will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data that can be obtained using this method. Please note that these values are illustrative and should be determined experimentally during method validation.

Table 1: System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates (N) > 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%0.3%
Table 2: Method Validation Parameters

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.

ParameterTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 50 - 500 µg/mL
Limit of Detection (LOD) ~10 µg/mL
Limit of Quantitation (LOQ) ~30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Table 3: Illustrative Purity Analysis of a this compound Sample

This table shows an example of how the purity of a this compound sample can be reported.

Peak NumberRetention Time (min)Peak AreaArea %Identification
13.515,0001.5Impurity 1
26.8975,00097.5This compound
39.210,0001.0Impurity 2
Total 1,000,000 100.0

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Serial Dilution (Working Standards) Dissolve_Standard->Dilute Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (RID) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration & Determine Purity Integrate->Quantify Calibrate->Quantify

Caption: Workflow for this compound HPLC Analysis.

Logical Relationship for Purity Determination

This diagram shows the logical steps involved in calculating the purity of a this compound sample.

G cluster_input Input Data cluster_calculation Calculation cluster_output Result Peak_Area_Analyte Peak Area of This compound Total_Area Total Peak Area = Area(Analyte) + Area(Impurities) Peak_Area_Analyte->Total_Area Peak_Area_Impurities Sum of Peak Areas of all Impurities Peak_Area_Impurities->Total_Area Purity_Calc Purity (%) = (Area(Analyte) / Total Area) * 100 Total_Area->Purity_Calc Purity_Value Purity of This compound Purity_Calc->Purity_Value

Caption: Logic for Calculating this compound Purity.

Conclusion

The described reversed-phase HPLC method with RID detection provides a reliable and robust approach for the determination of purity and concentration of this compound. The method is straightforward, utilizes common HPLC instrumentation and reagents, and can be readily implemented in a quality control laboratory. Proper method validation should be performed to ensure the results are accurate and precise for the intended application.

References

Application Notes and Protocols: Determination of the Critical Micelle Concentration (CMC) of Butyl D-glucoside Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl D-glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. Structurally, it consists of a hydrophilic glucose head group and a short hydrophobic butyl tail.[1][] This amphiphilic nature allows it to reduce surface tension and form micelles in aqueous solutions.[3] this compound and its homologs are valued for their mildness, biodegradability, and effectiveness in solubilizing membrane proteins and enhancing the solubility of poorly soluble drugs, making them significant in biochemical research and pharmaceutical formulations.[][5]

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant. It is defined as the specific concentration at which surfactant monomers begin to self-assemble into larger aggregates known as micelles.[6][7] Below the CMC, surfactant molecules exist primarily as individual monomers. As the concentration increases to the CMC, the surface of the solution becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles in the bulk solution.[6][8] This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[6][9]

Understanding the CMC of this compound is crucial for its effective application. In drug development, the CMC influences the loading capacity and stability of drug delivery systems. In protein biochemistry, operating above the CMC is essential for the effective solubilization of membrane proteins without denaturation.[5] These application notes provide a summary of CMC data for alkyl glucosides and detailed protocols for its experimental determination.

Quantitative Data: CMC of Alkyl D-Glucosides

The CMC of alkyl D-glucosides is inversely related to the length of the hydrophobic alkyl chain; a longer chain results in a lower CMC. While specific CMC data for this compound is not extensively published, the following table summarizes the reported CMC values for a series of its longer-chain homologs at 25°C, illustrating this established trend.

Surfactant NameAlkyl Chain LengthCMC (mM)Method
n-Hexyl-β-D-glucopyranosideC6~250Not Specified
n-Octyl-β-D-glucopyranosideC820 - 25Not Specified
n-Octyl-β-D-glucopyranosideC825Surface Tension
n-Decyl-β-D-glucopyranosideC102.2Surface Tension
n-Dodecyl-β-D-glucopyranosideC120.19Surface Tension

Data adapted from multiple sources.[10][11][12][13]

Principle of Micellization

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant monomers disrupt the hydrogen-bonding network of water molecules, which is energetically unfavorable. Above the CMC, these hydrophobic tails aggregate to form the core of a micelle, minimizing their contact with water. The hydrophilic head groups form the outer shell of the micelle, remaining in contact with the aqueous solvent.

MicelleFormation cluster_below_cmc Below CMC cluster_above_cmc Above CMC p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 l1 Monomers Dispersed micelle l1->micelle [Surfactant] > CMC m1 m2 l2 Micelle Formation

Caption: Principle of surfactant micelle formation above the CMC.

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of a surfactant. For a non-ionic surfactant like this compound, surface tension and fluorescence spectroscopy are the most common and effective methods.[10]

Surface Tension Measurement

Principle: The surface tension of an aqueous solution decreases as the concentration of a surfactant increases because the surfactant monomers adsorb at the air-water interface.[6][14] Once the interface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[6][14]

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • High-purity this compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • A series of clean glass volumetric flasks and beakers

  • Thermostated sample holder

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC. Use high-purity water for all dilutions.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a known surface tension.[14]

  • Temperature Control: Ensure all measurements are performed at a constant temperature by using a thermostated sample holder, as CMC can be temperature-dependent.

  • Measurement:

    • For each solution, measure the surface tension. Start with the most dilute solution and proceed to the most concentrated to minimize cross-contamination.

    • Du Noüy Ring Method: A platinum-iridium ring is submerged and then slowly pulled through the solution's surface. The force required to detach the ring is measured and is proportional to the surface tension.[14]

    • Wilhelmy Plate Method: A thin platinum plate is suspended perpendicular to the liquid surface, and the force exerted on the plate by surface tension is measured.[14]

  • Data Analysis: Plot the measured surface tension values (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.[6]

  • The resulting plot will typically show two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.[6]

Fluorescence Spectroscopy

Principle: This method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which has different fluorescent properties in polar (water) and non-polar (micelle core) environments.[14] Below the CMC, the probe resides in the polar aqueous solution. Above the CMC, the probe partitions into the hydrophobic core of the micelles.[14] This change in the microenvironment leads to a significant shift in the fluorescence spectrum of the probe, which can be used to determine the CMC.[14][15]

Materials:

  • Fluorometer/Fluorescence Spectrophotometer

  • Pyrene (or another suitable hydrophobic probe)

  • High-purity this compound

  • High-purity water

  • Volumetric flasks and quartz cuvettes

  • Solvent for probe stock solution (e.g., acetone (B3395972) or methanol)

Protocol:

  • Probe Stock Solution: Prepare a concentrated stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).

  • Solution Preparation: Prepare a series of this compound solutions in high-purity water, bracketing the expected CMC.

  • Probe Addition: Add a very small aliquot of the pyrene stock solution to each surfactant solution. The final concentration of the probe should be very low (micromolar range) to avoid perturbing micelle formation and to prevent excimer formation.[14]

  • Equilibration: Gently mix the solutions and allow them to equilibrate for several hours in the dark to ensure the probe has fully partitioned into any micelles present.

  • Fluorescence Measurement:

    • Set the excitation wavelength for pyrene (typically around 335 nm).[14]

    • Record the emission spectrum for each sample (e.g., from 350 nm to 500 nm).

  • Data Analysis:

    • A common method for pyrene involves analyzing the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃). This I₁/I₃ ratio is highly sensitive to the polarity of the probe's environment.[14]

    • Plot the I₁/I₃ ratio (y-axis) against the logarithm of the this compound concentration (x-axis).

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point or the midpoint of the transition in this curve.[7][14]

General Experimental Workflow

The process for determining the CMC, regardless of the specific technique, follows a consistent logical workflow. This involves systematic sample preparation, precise measurement of a concentration-dependent physical property, and graphical analysis to identify the distinct transition point that defines the CMC.

CMC_Workflow start Start prep_solutions Prepare Surfactant Solutions of Varying Concentrations start->prep_solutions add_probe Add Probe (if applicable, e.g., Fluorescence) prep_solutions->add_probe measure Measure Physical Property (e.g., Surface Tension, Fluorescence) add_probe->measure plot_data Plot Property vs. log(Concentration) measure->plot_data analyze Analyze Plot for Breakpoint or Inflection Point plot_data->analyze determine_cmc Determine CMC analyze->determine_cmc end_node End determine_cmc->end_node

Caption: General workflow for experimental CMC determination.

Applications in Research and Drug Development

  • Solubilization of Membrane Proteins: Non-ionic detergents like this compound are essential for extracting and solubilizing membrane proteins from lipid bilayers for structural and functional studies.[5] Knowledge of the CMC is critical to ensure that the detergent concentration is sufficient to form micelles that can encapsulate the hydrophobic domains of the proteins.

  • Drug Delivery Systems: Micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability. The CMC is a key parameter in designing stable and effective micellar drug delivery systems. A low CMC is often desirable as it means the micelles will remain stable even upon significant dilution in the bloodstream.

  • Cosmetic and Personal Care Formulations: Butyl glucoside and related APGs are used as mild cleansers, emulsifiers, and foaming agents in a variety of products.[16] The CMC influences the cleaning efficiency and the formation of stable emulsions in these formulations.

References

Application Notes and Protocols for Butyl D-glucoside in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, namely glucose and butyl alcohol.[1] Its favorable safety profile, biodegradability, and versatile physicochemical properties make it a valuable excipient in a wide range of cosmetic and pharmaceutical formulations. In cosmetics, it primarily functions as a cleansing agent, surfactant, and emulsifier.[1][2] In the pharmaceutical field, it shows promise as a solubilizing agent and a component in drug delivery systems.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in cosmetic and pharmaceutical research and development.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference(s)
Chemical Name (3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol[4]
CAS Number 31387-97-0[4]
Molecular Formula C₁₀H₂₀O₆[4]
Molecular Weight 236.26 g/mol [4]
Appearance Light yellow liquid (for 50% solid content)[5]
LogP (octanol/water) -0.9[4]
Safety Profile Generally considered safe for use in cosmetics when formulated to be non-irritating. Low acute oral and dermal toxicity. Not found to be mutagenic, teratogenic, or estrogenic.[6][7][8]
Skin Irritation Non-irritating at concentrations below 30%. However, human patch testing indicates a potential for allergic contact dermatitis in some individuals.[8][9]

Cosmetic Applications

This compound's primary role in cosmetics is as a mild, effective surfactant and cleansing agent. It contributes to the foaming properties of rinse-off products and can also be used as an emulsifier in creams and lotions.

Application Note 1: Formulation of a Gentle Facial Cleanser

This compound can be incorporated as a primary or co-surfactant in facial cleansers to provide effective cleansing with low irritation potential. Its compatibility with other surfactants allows for the creation of customized formulations with desired foaming and sensory characteristics.

Experimental Protocol 1: Preparation and Evaluation of an Oil-in-Water (O/W) Emulsion Cream

This protocol outlines the preparation of a basic O/W cream using this compound as an emulsifier and its subsequent stability testing.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 4.0% w/w

    • Glyceryl Stearate: 3.0% w/w

    • Caprylic/Capric Triglyceride: 8.0% w/w

  • Aqueous Phase:

    • Deionized Water: 79.5% w/w

    • Glycerin: 3.0% w/w

    • Xanthan Gum: 0.5% w/w

  • Emulsifier:

    • This compound: 2.0% w/w

  • Preservative:

    • Phenoxyethanol: 1.0% w/w

Procedure:

  • Preparation of Aqueous Phase: Disperse Xanthan Gum in Glycerin and then add to the deionized water. Heat the mixture to 75°C with constant stirring until all components are dissolved and the mixture is uniform.

  • Preparation of Oil Phase: Combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat the mixture to 75°C with stirring until all components are melted and homogenous.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.

  • Addition of Emulsifier and Preservative: Add this compound to the emulsion and continue homogenization for another 5 minutes.

  • Cooling: Reduce the homogenization speed and allow the emulsion to cool to below 40°C.

  • Final Steps: Add the preservative and mix until uniform. Adjust the pH if necessary.

Evaluation:

  • Physical Stability:

    • Centrifugation Test: Centrifuge a sample of the cream at 3000 rpm for 30 minutes to check for phase separation.

    • Freeze-Thaw Cycling: Subject the cream to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[10]

    • Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C and 50°C) and observe for changes in appearance, color, odor, pH, and viscosity at regular intervals (e.g., 1, 2, and 3 months).[9]

  • Microbiological Stability: Perform a preservative efficacy test (challenge test) to ensure the formulation is adequately preserved against microbial growth.[10]

G cluster_prep Preparation cluster_process Processing cluster_eval Evaluation A Aqueous Phase (Water, Glycerin, Xanthan Gum) Heat_A Heat to 75°C A->Heat_A B Oil Phase (Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride) Heat_B Heat to 75°C B->Heat_B Homogenize Homogenize Heat_A->Homogenize Heat_B->Homogenize Add_Emulsifier Add this compound Homogenize->Add_Emulsifier Cool Cool to <40°C Add_Emulsifier->Cool Add_Preservative Add Preservative Cool->Add_Preservative Stability Physical Stability (Centrifugation, Freeze-Thaw, Accelerated) Add_Preservative->Stability Micro Microbiological Stability (Challenge Test) Add_Preservative->Micro

Workflow for O/W Emulsion Cream Preparation and Evaluation.

Pharmaceutical Applications

This compound's non-ionic and mild nature makes it a suitable candidate for various pharmaceutical applications, particularly in topical and transdermal drug delivery systems where it can act as a solubilizer for poorly water-soluble drugs and potentially as a penetration enhancer.

Application Note 2: Solubilization of a Hydrophobic Active Pharmaceutical Ingredient (API)

For topical formulations, ensuring the API is in a solubilized state is crucial for its bioavailability. This compound can be investigated for its ability to increase the aqueous solubility of hydrophobic APIs.

Experimental Protocol 2: Evaluation of Solubilization Efficacy

This protocol describes a method to determine the increase in solubility of a model hydrophobic drug in the presence of this compound.

Materials:

  • Model hydrophobic drug (e.g., Ibuprofen, Ketoprofen)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of this compound solutions in PBS at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Add an excess amount of the hydrophobic drug to each this compound solution and to a control solution (PBS alone).

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved drug by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of the drug as a function of the this compound concentration.

G Start Start Prep_Solutions Prepare this compound solutions in PBS Start->Prep_Solutions Add_Drug Add excess hydrophobic drug Prep_Solutions->Add_Drug Equilibrate Equilibrate samples (shaking, constant temp) Add_Drug->Equilibrate Separate Separate undissolved drug (centrifugation, filtration) Equilibrate->Separate Quantify Quantify dissolved drug (e.g., HPLC-UV) Separate->Quantify Plot Plot solubility vs. This compound concentration Quantify->Plot End End Plot->End

Workflow for Evaluating Solubilization Efficacy.
Application Note 3: Investigation as a Skin Permeation Enhancer

This compound's surfactant properties may allow it to interact with the stratum corneum, the primary barrier of the skin, potentially enhancing the penetration of topically applied drugs.

Experimental Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details an in vitro method to assess the effect of this compound on the permeation of a model drug through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Model drug

  • Formulation base (e.g., hydrogel, cream) with and without this compound

  • Receptor solution (e.g., PBS with a solubility enhancer for the drug if necessary)

  • Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Skin Preparation: Thaw and mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the skin with the receptor solution for a defined period.

  • Application of Formulation: Apply a finite dose of the formulation (with and without this compound) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp). Compare the results between the formulations with and without this compound.

G cluster_setup Experimental Setup cluster_experiment Permeation Experiment cluster_analysis Data Analysis Mount_Skin Mount excised skin on Franz diffusion cells Equilibrate Equilibrate skin with receptor solution Mount_Skin->Equilibrate Apply_Formulation Apply formulation (with/without this compound) Equilibrate->Apply_Formulation Sample Collect samples from receptor compartment at time intervals Apply_Formulation->Sample Quantify Quantify drug concentration (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate permeation parameters (Flux, Permeability Coefficient) Quantify->Calculate Compare Compare formulations Calculate->Compare

Workflow for In Vitro Skin Permeation Study.

Safety Evaluation

While this compound is generally considered safe, it is crucial to assess the irritation and sensitization potential of any new formulation.

Experimental Protocol 4: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the standard method for evaluating the potential of a cosmetic or topical pharmaceutical product to cause skin irritation and allergic contact sensitization.

Study Design:

  • Induction Phase (3 weeks):

    • Apply the test formulation under a semi-occlusive or occlusive patch to the same site on the upper back of a panel of human volunteers (typically 50-100 subjects).

    • Patches are applied three times a week (e.g., Monday, Wednesday, Friday).

    • Each patch is left in place for 24 hours.

    • The site is graded for any signs of irritation before the next patch application.

  • Rest Phase (2 weeks): No patches are applied.

  • Challenge Phase (1 week):

    • Apply a challenge patch with the test formulation to a naive site on the back.

    • The patch is removed after 24 hours.

    • The site is evaluated for any reaction at 24, 48, and 72 hours after patch removal.

Scoring: Skin reactions (erythema, edema) are scored by a trained evaluator according to a standardized scale (e.g., 0 = no reaction, 4 = severe reaction). The incidence and severity of reactions in the challenge phase determine the sensitization potential.

Conclusion

This compound is a versatile and valuable ingredient for both cosmetic and pharmaceutical formulations. Its mildness, biodegradability, and functional properties as a surfactant, emulsifier, and potential solubilizer make it an attractive choice for formulators. The protocols provided in this document offer a framework for the systematic evaluation of this compound in various applications, enabling researchers and developers to harness its full potential in creating safe and effective products. Further research into its role as a penetration enhancer and its interactions with other formulation components will continue to expand its utility in advanced drug delivery systems.

References

Application Notes and Protocols for Stabilizing Protein Structures with Butyl D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role of Butyl D-glucoside in In Vitro Protein Stabilization

N-butyl-β-D-glucoside is a non-ionic detergent belonging to the alkyl glucoside family. These amphipathic molecules, characterized by a hydrophilic glucose headgroup and a hydrophobic alkyl tail, are instrumental in the field of protein biochemistry, particularly for the solubilization and stabilization of membrane proteins. While longer-chain alkyl glucosides like octyl and dodecyl glucosides are more commonly employed for their ability to form stable micelles that protect sensitive proteins, this compound, with its shorter C4 alkyl chain, possesses distinct properties that may be advantageous in specific applications.

The primary mechanism by which alkyl glucosides stabilize proteins, especially membrane proteins, is by creating a microenvironment that mimics the native lipid bilayer. This prevents the aggregation that typically occurs when hydrophobic regions of proteins are exposed to an aqueous environment. The choice of detergent is critical, as an inappropriate choice can lead to protein denaturation.

Due to its shorter alkyl chain, this compound is expected to be a harsher detergent compared to its longer-chain counterparts. This is because the shorter hydrophobic tail is less effective at shielding the hydrophobic transmembrane domains of proteins from the aqueous solvent. Consequently, it may be less suitable for stabilizing large, complex, or particularly labile proteins. However, its higher Critical Micelle Concentration (CMC) can be an advantage in certain experimental setups where easy removal of the detergent by dialysis is required.

The utility of this compound may be found in applications involving more robust proteins or when a milder solubilization is not effective. It can also be used in screening assays to determine the optimal alkyl chain length for the stabilization of a specific protein of interest.

Comparative Physicochemical Properties of Alkyl Glucosides

The stability of a protein in the presence of a detergent is influenced by the detergent's physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles. Effective protein solubilization and stabilization typically occur at concentrations above the CMC. The table below provides a comparison of the CMC for a homologous series of n-alkyl-β-D-glucosides, which helps to contextualize the expected properties of this compound.

Alkyl GlucosideAlkyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
n-Butyl-β-D-glucoside C4 236.26 ~600 (Estimated)
n-Hexyl-β-D-glucopyranosideC6264.32250
n-Heptyl-β-D-glucopyranosideC7278.3479
n-Octyl-β-D-glucopyranosideC8292.3720-25[1][2]
n-Nonyl-β-D-glucopyranosideC9306.406.5
n-Decyl-β-D-maltopyranosideC10482.561.6
n-Dodecyl-β-D-glucopyranosideC12348.480.13

Experimental Protocols

The following are detailed protocols for two common techniques used to assess protein stability in the presence of detergents like this compound. These protocols are intended as a starting point and should be optimized for the specific protein and instrumentation.

Protocol 1: Thermal Shift Assay (TSA) for Assessing Protein Stability

A Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[3] The binding of a stabilizing agent like a detergent can lead to an increase in the protein's Tm.

Materials:

  • Purified protein of interest

  • This compound (or other detergents for comparison)

  • SYPRO™ Orange fluorescent dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quantitative PCR (qPCR) instrument with a melt curve function

  • 96-well qPCR plates

  • Optical seals for qPCR plates

Procedure:

  • Prepare a 10x working stock of SYPRO™ Orange dye by diluting the 5000x stock 1:500 in DMSO.

  • Prepare a working solution of your protein at a concentration of 2x the final desired concentration (e.g., 4 µM for a final concentration of 2 µM) in the assay buffer.

  • Prepare a range of 2x concentrated solutions of this compound in the assay buffer. The concentrations should span a range above and below the estimated CMC.

  • Set up the 96-well plate:

    • In each well, add 10 µL of the 2x protein solution.

    • Add 10 µL of the corresponding 2x this compound solution or assay buffer for the no-detergent control.

    • Add 2.5 µL of the 10x SYPRO™ Orange dye to each well.

    • Bring the final volume of each well to 25 µL with assay buffer.

  • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the qPCR instrument and set up a melt curve experiment.

    • Set the initial temperature to 25°C for 2 minutes.

    • Increase the temperature to 95°C with a ramp rate of 0.5°C per minute.

    • Set the fluorescence acquisition to be continuous throughout the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Compare the Tm of the protein in the presence of different concentrations of this compound to the Tm of the protein in buffer alone. A positive shift in Tm indicates stabilization.

TSA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: Purified Protein protein_sol Prepare 2x Protein Solution start->protein_sol plate_setup Combine Reagents in 96-well Plate protein_sol->plate_setup detergent_sol Prepare 2x this compound Solutions detergent_sol->plate_setup dye_sol Prepare 10x SYPRO Orange Dye dye_sol->plate_setup seal_plate Seal and Centrifuge Plate plate_setup->seal_plate run_qpcr Run Melt Curve in qPCR Instrument (25°C to 95°C) seal_plate->run_qpcr plot_data Plot Fluorescence vs. Temperature run_qpcr->plot_data calc_tm Calculate Melting Temperature (Tm) plot_data->calc_tm compare_tm Compare ΔTm to Determine Stabilization calc_tm->compare_tm end End: Stability Assessment compare_tm->end

Thermal Shift Assay (TSA) Experimental Workflow.
Protocol 2: Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used to monitor the stability of a protein over time or under different conditions.

Materials:

  • Purified protein of interest

  • This compound (or other detergents for comparison)

  • Assay buffer (must be filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume quartz cuvettes or multi-well plates compatible with the DLS instrument

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the protein and detergent solutions in the filtered assay buffer. The protein concentration should be optimized for the instrument's sensitivity (typically 0.1-1.0 mg/mL).

  • Filter all samples through a 0.22 µm syringe filter directly into the DLS cuvette or well to remove any dust or pre-existing large aggregates.

  • Equilibrate the sample to the desired temperature in the DLS instrument for at least 5 minutes before taking measurements.

  • Set the acquisition parameters on the DLS software, including the viscosity and refractive index of the solvent (water can be used as an approximation for dilute buffers).

  • Acquire the DLS data. The instrument measures the fluctuations in scattered light intensity and uses an autocorrelation function to determine the diffusion coefficient, from which the hydrodynamic radius (Rh) is calculated.

  • For time-course stability studies:

    • Prepare samples of the protein with and without this compound.

    • Take an initial DLS measurement (t=0).

    • Incubate the samples at a chosen temperature (e.g., 4°C, room temperature, or an elevated temperature to induce stress).

    • Take DLS measurements at regular intervals (e.g., every hour or every day) to monitor changes in the size distribution and the appearance of aggregates.

  • Data Analysis:

    • Analyze the size distribution plots. A monodisperse sample of a stable protein will show a single, narrow peak.

    • The appearance of larger peaks or an increase in the polydispersity index (PDI) indicates aggregation.

    • Compare the rate and extent of aggregation in samples with and without this compound to assess its stabilizing effect.

DLS_Workflow cluster_prep Sample Preparation cluster_exp Measurement cluster_analysis Data Analysis start Start: Purified Protein sample_prep Prepare Protein +/- this compound start->sample_prep buffer_prep Prepare Filtered Assay Buffer buffer_prep->sample_prep filter_sample Filter Sample into Cuvette (0.22 µm) sample_prep->filter_sample equilibrate Equilibrate Sample in DLS Instrument filter_sample->equilibrate acquire_data Acquire DLS Data equilibrate->acquire_data analyze_dist Analyze Size Distribution (Rh, PDI) acquire_data->analyze_dist monitor_agg Monitor Changes Over Time (for stability studies) analyze_dist->monitor_agg compare_samples Compare Aggregation Rates monitor_agg->compare_samples end End: Aggregation Assessment compare_samples->end

Dynamic Light Scattering (DLS) Experimental Workflow.

References

Application Notes and Protocols for the Removal of Butyl D-glucoside from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the effective removal of the non-ionic detergent n-butyl-β-D-glucopyranoside (Butyl D-glucoside) from protein samples. The choice of method depends on factors such as the properties of the protein of interest, the initial detergent concentration, and the required final purity.

Introduction to this compound and the Need for Its Removal

N-butyl-β-D-glucopyranoside is a mild, non-ionic detergent commonly used for the solubilization and stabilization of membrane proteins. Its use is advantageous due to its ability to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein. However, the presence of detergents, including this compound, can interfere with downstream applications such as mass spectrometry, functional assays, and structural studies. Therefore, its removal is a critical step in many protein purification workflows.

Key Properties of Alkyl Glycoside Detergents

PropertyValue (for n-octyl-β-D-glucoside as a reference)Reference
Critical Micelle Concentration (CMC) 20-25 mM[1]
Aggregation Number 27-100[2][3]
Micelle Molecular Weight ~8,000 Da[2]

Methods for this compound Removal

Several methods can be employed to remove this compound from protein samples. The following sections detail the principles and provide protocols for the most common and effective techniques.

Dialysis

Dialysis is a widely used technique for removing small molecules like detergent monomers from protein solutions based on size exclusion through a semi-permeable membrane. It is particularly effective for detergents with a high CMC.

Principle: The protein-detergent sample is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that is larger than the detergent monomers but smaller than the protein. The bag is immersed in a large volume of detergent-free buffer. The concentration gradient drives the diffusion of the small detergent monomers out of the sample and into the buffer, while the larger protein molecules are retained.

Experimental Protocol: Dialysis

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Dialysis buffer (a buffer in which the protein is stable and soluble)

  • Stir plate and stir bar

  • Beakers or other suitable containers

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions. This typically involves rinsing with distilled water and sometimes boiling to remove preservatives.

  • Sample Loading: Secure one end of the tubing with a clip or knot. Pipette the protein sample into the tubing, leaving some space for potential sample dilution due to osmotic pressure.

  • Sealing: Remove excess air and seal the other end of the tubing with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of cold dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a stir plate and add a stir bar to ensure gentle agitation of the buffer.[4][5]

  • Buffer Exchange: Perform the dialysis at 4°C. For efficient removal, conduct at least three buffer changes. A typical schedule is 2-4 hours for the first two changes, followed by an overnight dialysis for the final change.[5]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently remove the excess buffer from the outside of the bag. Open one end and carefully pipette the protein sample into a clean tube.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size. It is a rapid and effective method for removing small detergent monomers from larger protein molecules.

Principle: The protein-detergent sample is passed through a column packed with a porous resin. Larger molecules (proteins) are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules (detergent monomers) enter the pores of the resin, increasing their path length and causing them to elute later.

Experimental Protocol: Size Exclusion Chromatography

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6)

  • Chromatography system (or manual setup with a column and collection tubes)

  • SEC buffer (a buffer compatible with the protein and the column resin)

  • Sample clarification device (e.g., centrifuge or syringe filter)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired SEC buffer at the recommended flow rate. This ensures that the buffer within the resin pores is the same as the mobile phase.[6]

  • Sample Preparation: Clarify the protein sample by centrifugation or by passing it through a 0.22 µm or 0.45 µm filter to remove any precipitates.

  • Sample Application: Apply the clarified sample to the top of the column. The sample volume should typically be between 1% and 5% of the total column volume for optimal resolution.[6]

  • Elution: Begin the elution with the SEC buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume as the sample passes through the column.

  • Protein Detection: Monitor the protein elution profile by measuring the absorbance at 280 nm. The protein will typically elute in the void volume or shortly after, well separated from the smaller detergent monomers.

  • Pooling Fractions: Pool the fractions containing the purified protein.

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. This technique can be effective for removing detergents as the protein binds to the hydrophobic resin under high salt conditions, while the detergent may not.

Principle: In a high salt buffer, the hydrophobic patches on the surface of proteins are exposed and can bind to the hydrophobic ligands on the HIC resin. Detergent micelles may have a different binding affinity or may be washed away. The bound protein is then eluted by decreasing the salt concentration of the buffer.[7]

Experimental Protocol: Hydrophobic Interaction Chromatography

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Chromatography system

  • Binding Buffer: High salt concentration (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride in a suitable buffer like phosphate (B84403) or Tris).

  • Elution Buffer: Low salt concentration (the same buffer as the binding buffer but without the high salt concentration).

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Add a high concentration of salt to the protein sample to match the salt concentration of the Binding Buffer.

  • Sample Loading: Apply the sample to the equilibrated column.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules, including potentially the detergent.

  • Elution: Elute the bound protein using a linear gradient of decreasing salt concentration (from 100% Binding Buffer to 100% Elution Buffer). Alternatively, a step elution with the Elution Buffer can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze them for protein content and purity.

Protein Precipitation (Acetone)

Protein precipitation is a simple and effective method for concentrating a protein sample while simultaneously removing detergents and other small molecule contaminants. Acetone (B3395972) is a commonly used organic solvent for this purpose.

Principle: The addition of a water-miscible organic solvent like cold acetone reduces the dielectric constant of the solution, leading to the precipitation of proteins. Most detergents, being more soluble in the organic-aqueous mixture, will remain in the supernatant.

Experimental Protocol: Acetone Precipitation

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes (acetone-compatible)

  • Refrigerated microcentrifuge

Procedure:

  • Sample Preparation: Place the protein sample in a pre-chilled microcentrifuge tube.

  • Acetone Addition: Add four volumes of ice-cold (-20°C) acetone to the protein sample.[8]

  • Incubation: Vortex the mixture gently and incubate at -20°C for at least 1 hour. For very dilute samples, a longer incubation (e.g., overnight) may be necessary.[9]

  • Centrifugation: Pellet the precipitated protein by centrifugation at high speed (e.g., 13,000 - 15,000 x g) for 10-15 minutes at 4°C.[8]

  • Supernatant Removal: Carefully decant the supernatant, which contains the detergent.

  • Pellet Washing (Optional): To remove residual detergent, the pellet can be washed with a smaller volume of cold acetone followed by another centrifugation step.

  • Drying: Allow the protein pellet to air-dry for a short period (5-10 minutes) to remove residual acetone. Do not over-dry the pellet as it may become difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for downstream applications.

Quantitative Data Summary

The following table summarizes typical performance metrics for various detergent removal methods. While specific data for this compound is limited, the data for the structurally similar n-octyl-β-D-glucoside provides a reasonable estimate.

MethodDetergent Removal EfficiencyProtein RecoveryKey ConsiderationsReference
Dialysis >95%>90%Time-consuming; requires large buffer volumes.[10]
Size Exclusion Chromatography >95%>90%Rapid; can lead to sample dilution.[10]
Hydrophobic Interaction Chromatography VariableVariableMethod development may be required; maintains protein activity.[7]
Acetone Precipitation >99%80-100%Can cause protein denaturation; effective for concentrating samples.[8]

Mandatory Visualizations

Experimental Workflow for this compound Removal

experimental_workflow start Protein Sample (containing this compound) dialysis Dialysis start->dialysis Method 1 sec Size Exclusion Chromatography (SEC) start->sec Method 2 hic Hydrophobic Interaction Chromatography (HIC) start->hic Method 3 precipitation Acetone Precipitation start->precipitation Method 4 analysis Analysis of Protein Purity and Detergent Removal dialysis->analysis sec->analysis hic->analysis precipitation->analysis end Detergent-Free Protein Sample analysis->end

Caption: General workflow for removing this compound.

Logical Relationship of Detergent Removal Principles

detergent_removal_principles cluster_methods Removal Methods cluster_principles Underlying Principles dialysis Dialysis size Size Difference (Protein vs. Detergent) dialysis->size sec Size Exclusion Chromatography sec->size hic Hydrophobic Interaction Chromatography hydrophobicity Differential Hydrophobicity hic->hydrophobicity precipitation Precipitation solubility Differential Solubility precipitation->solubility

Caption: Principles behind detergent removal methods.

Conclusion

The removal of this compound is a critical step for ensuring the reliability of downstream protein analysis. The choice of the most suitable method depends on the specific experimental requirements. Dialysis and size exclusion chromatography are gentle methods that are effective for removing this detergent while maintaining protein integrity. Hydrophobic interaction chromatography offers an alternative based on the protein's surface properties. Acetone precipitation is a rapid and efficient method, particularly useful for sample concentration, although the risk of protein denaturation should be considered. Careful optimization of the chosen protocol is recommended to achieve high protein recovery and efficient detergent removal.

References

Synthesis of Butyl D-glucoside: A Detailed Application Note and Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the laboratory-scale synthesis of Butyl D-glucoside, a non-ionic surfactant with applications in pharmaceuticals, cosmetics, and biotechnology. The primary method detailed is the Fischer glycosylation, a robust and widely used procedure for producing alkyl glycosides. Both chemical and enzymatic synthesis approaches are discussed, offering researchers flexibility based on available resources and desired product specifications.

Introduction

This compound is an alkyl polyglucoside (APG) synthesized from the reaction of D-glucose, a renewable monosaccharide, and butanol.[1] The resulting compound is a biodegradable and low-irritation surfactant.[1] The synthesis is typically achieved through Fischer glycosylation, which involves the acid-catalyzed reaction of an aldose or ketose with an alcohol.[2][3] This process is an equilibrium reaction, and to drive it towards the formation of the glycoside, the water produced as a byproduct must be removed.[4][5]

This application note details the experimental setup, reaction conditions, and purification methods for both acid-catalyzed and enzymatic synthesis of this compound in a laboratory setting.

Synthesis Methods Overview

There are two primary approaches for the synthesis of this compound in a laboratory:

  • Acid-Catalyzed Fischer Glycosylation: This is a direct, one-step method where D-glucose is reacted with an excess of butanol in the presence of an acid catalyst.[1] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins.[1][6] This method is cost-effective and relatively straightforward.

  • Enzymatic Synthesis: This approach utilizes enzymes, such as β-glucosidase, to catalyze the glycosylation reaction.[7][8] Enzymatic synthesis offers higher specificity, often yielding a particular anomer (α or β), and proceeds under milder reaction conditions, which can prevent the formation of unwanted byproducts.[7][9]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis methods for this compound and related alkyl glucosides.

Catalyst/MethodReactantsReaction Time (h)Temperature (°C)Yield (%)Anomer Ratio (α:β)Reference
Sulfamic AcidD-Glucose, 1-Butanol4.0Not Specified854:1[10]
Perfluorosulfonic acid resinAnhydrous crystalline glucose, n-butyl alcohol113577.9 (total butyl glucosides)1.8:1[6]
Amyloglucosidase (Reflux)D-Glucose, n-butanolNot SpecifiedBoiling water bath~15-20Not Specified[11]
β-glucosidase from bitter almondsGlucose, ButanolNot Specified44.7Optimal concentration of 41.6 g/LNot Specified[8]

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is based on the principles of Fischer glycosylation using a strong acid catalyst.

Materials:

  • Anhydrous D-glucose

  • n-Butanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium carbonate (Na₂CO₃) solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated carbon

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for azeotropic water removal)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous D-glucose and an excess of n-butanol (e.g., a 1:5 molar ratio of glucose to butanol).

  • Catalyst Addition: Carefully add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 1-2% by weight of glucose) is sufficient. For p-TsOH, a similar catalytic amount can be used.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The temperature will be around the boiling point of n-butanol (117-118 °C). To drive the reaction to completion, the water produced must be removed. This can be achieved by applying a vacuum to the system or by using a Dean-Stark trap to azeotropically remove water with butanol.[4][12] The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take several hours (e.g., 4-8 hours).[12]

  • Neutralization: After the reaction is complete (as indicated by the consumption of glucose), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a sodium carbonate solution until the pH is neutral.

  • Filtration: Filter the mixture to remove any solid salts formed during neutralization.

  • Solvent Removal: Remove the excess n-butanol using a rotary evaporator.

  • Purification: The crude product is a mixture of α- and β-butyl glucosides, unreacted glucose, and oligosaccharides.[6]

    • Decolorization: Dissolve the crude product in a suitable solvent (e.g., methanol (B129727) or ethanol) and add activated carbon to remove colored impurities. Stir for a period and then filter.

    • Chromatography: The decolorized product can be further purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane (B92381) can be used as the eluent to separate the desired this compound from other components.[13]

  • Final Product: Collect the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the final product.

Enzymatic Synthesis of this compound

This protocol outlines the synthesis using β-glucosidase.

Materials:

  • D-glucose

  • n-Butanol

  • β-glucosidase (e.g., from almonds)[8]

  • Buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer, pH adjusted to the enzyme's optimum, typically around 5.0)[14]

  • Organic co-solvent (optional, e.g., tert-butanol)[9]

Equipment:

  • Shaking incubator or temperature-controlled water bath with shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve D-glucose in the buffer solution. Add n-butanol. The ratio of water to butanol is a critical parameter and may need optimization.[8]

  • Enzyme Addition: Add the β-glucosidase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.[8]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50 °C) with constant shaking to ensure proper mixing.[8]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the concentration of this compound.

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction by denaturing the enzyme. This can be done by heating the mixture (e.g., to 90-100 °C for 10-15 minutes) or by adding a solvent that inactivates the enzyme.

  • Purification:

    • Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzyme and then filter the supernatant.

    • Purification: The supernatant containing the this compound can be purified using preparative HPLC or other chromatographic techniques.

Visualizations

Experimental Workflow for Acid-Catalyzed Synthesis

experimental_workflow reactants Reactants (D-Glucose, n-Butanol) reaction Reaction (Reflux, Water Removal) reactants->reaction catalyst Acid Catalyst (H₂SO₄ or p-TsOH) catalyst->reaction neutralization Neutralization (Na₂CO₃) reaction->neutralization filtration1 Filtration neutralization->filtration1 evaporation Solvent Evaporation filtration1->evaporation crude_product Crude Product evaporation->crude_product decolorization Decolorization (Activated Carbon) crude_product->decolorization chromatography Column Chromatography decolorization->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for acid-catalyzed this compound synthesis.

Signaling Pathway Analogy: Fischer Glycosylation Mechanism

fischer_glycosylation glucose D-Glucose (Hemiacetal) protonation Protonation (H+) glucose->protonation Catalyst oxocarbenium Oxocarbenium Ion (Intermediate) protonation->oxocarbenium water Water protonation->water butanol_attack Nucleophilic Attack (Butanol) oxocarbenium->butanol_attack protonated_glucoside Protonated Glucoside butanol_attack->protonated_glucoside deprotonation Deprotonation (-H+) protonated_glucoside->deprotonation glucoside This compound deprotonation->glucoside

Caption: Simplified mechanism of Fischer glycosylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl D-glucoside for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for troubleshooting and optimizing the use of n-Butyl-β-D-glucoside for protein solubilization experiments.

Frequently Asked Questions (FAQs)

Q1: What is n-Butyl-β-D-glucoside and why is it used for protein solubilization?

A1: n-Butyl-β-D-glucoside is a non-ionic detergent. It is used to extract membrane proteins from the lipid bilayer of cell membranes by disrupting the membrane structure and forming micelles around the hydrophobic regions of the proteins, thereby rendering them soluble in aqueous solutions. Its relatively small alkyl chain makes it a mild detergent, which can be beneficial for maintaining the structural integrity and activity of the target protein.

Q2: What is the Critical Micelle Concentration (CMC) of n-Butyl-β-D-glucoside and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For n-Butyl-β-D-glucoside, the CMC is approximately 75 mM.[1] Effective protein solubilization occurs at concentrations above the CMC, as micelles are necessary to encapsulate the hydrophobic domains of membrane proteins.

Q3: What is a typical working concentration for n-Butyl-β-D-glucoside in a solubilization buffer?

A3: A typical starting concentration for n-Butyl-β-D-glucoside is 2-3 times its CMC. Therefore, a concentration range of 150-225 mM is a good starting point for optimization. However, the optimal concentration can vary depending on the specific protein and the lipid-to-protein ratio in the membrane preparation.

Q4: How do I determine the optimal detergent-to-protein ratio?

A4: The optimal detergent-to-protein mass ratio typically ranges from 2:1 to 10:1. A common starting point is a 4:1 ratio. This ratio often needs to be optimized for each specific protein. You can perform a screening experiment with a range of detergent concentrations while keeping the protein concentration constant to determine the minimal amount of detergent required for efficient solubilization without compromising protein stability.

Q5: Can n-Butyl-β-D-glucoside be removed after solubilization?

A5: Yes, due to its relatively high CMC, n-Butyl-β-D-glucoside can be removed from the solubilized protein sample by methods such as dialysis, size-exclusion chromatography, or hydrophobic interaction chromatography. This is often necessary for downstream applications like structural studies or functional assays.

Data Presentation

Table 1: Physicochemical Properties of n-Butyl-β-D-glucoside

PropertyValueReference
Molecular Weight236.26 g/mol [2][3]
Critical Micelle Concentration (CMC)      75 mM[1]
pH Range5-8[2]
SolubilitySoluble in water and ethanol[2]

Table 2: Recommended Concentration Ranges for Solubilization Experiments

ParameterRecommended Starting RangeNotes
Detergent Concentration150 - 225 mM (2-3x CMC)Optimization is protein-dependent.
Detergent:Protein Ratio (w/w)2:1 to 10:1Start with a 4:1 ratio and optimize.
Protein Concentration1 - 10 mg/mLHigher concentrations may require more detergent.

Experimental Protocols

Protocol: Screening for Optimal n-Butyl-β-D-glucoside Concentration

This protocol outlines a method to determine the optimal concentration of n-Butyl-β-D-glucoside for solubilizing a target membrane protein.

1. Preparation of Membrane Fraction: a. Harvest cells expressing the target protein. b. Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer without detergent. c. Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction. e. Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

2. Solubilization Screening: a. Prepare a series of solubilization buffers with varying concentrations of n-Butyl-β-D-glucoside (e.g., 100 mM, 150 mM, 200 mM, 250 mM, 300 mM). b. Aliquot the membrane suspension into separate microcentrifuge tubes. c. Add an equal volume of each solubilization buffer to the respective membrane aliquots. d. Incubate the samples for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

3. Separation of Soluble and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C. b. Carefully collect the supernatant (soluble fraction) without disturbing the pellet (insoluble fraction). c. Resuspend the pellet in the same volume of buffer used for the supernatant.

4. Analysis: a. Analyze samples from the total membrane fraction, soluble fraction, and insoluble fraction by SDS-PAGE and Western blotting (if an antibody is available for the target protein). b. The optimal concentration of n-Butyl-β-D-glucoside is the lowest concentration that results in the maximal amount of the target protein in the soluble fraction with minimal protein aggregation.

Troubleshooting Guides

Issue: Low Solubilization Efficiency

dot

Caption: Troubleshooting flowchart for low protein solubilization.

Issue: Protein Precipitation or Aggregation After Solubilization

dot

Caption: Troubleshooting flowchart for protein aggregation issues.

References

Technical Support Center: Troubleshooting Butyl D-glucoside Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Butyl D-glucoside precipitation in experimental buffers. All recommendations are grounded in established scientific principles and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a non-ionic detergent commonly employed in life sciences research. Its amphipathic nature, possessing both a hydrophilic glucose head and a hydrophobic butyl tail, makes it effective at disrupting cell membranes and solubilizing membrane proteins, such as G-protein coupled receptors (GPCRs), in their native and functional state.[1][2] Unlike ionic detergents, it is generally milder and less likely to denature sensitive proteins.

Q2: I've observed a cloudy precipitate after adding this compound to my buffer. What is happening?

Precipitation of this compound typically occurs when its concentration exceeds its solubility limit in the specific buffer conditions you are using. This can be influenced by several factors including temperature, pH, and the ionic strength of the buffer. The solubility of non-ionic detergents like this compound can be particularly sensitive to temperature changes.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

Q4: Can the type of buffer I use affect this compound solubility?

Yes, the composition of your buffer can significantly impact the solubility of this compound. Buffers with high salt concentrations can sometimes lead to "salting-out" of the detergent, causing it to precipitate. The pH of the buffer can also play a role, although its effect is generally less pronounced for non-ionic detergents compared to ionic ones. It is always advisable to prepare a small test batch of your final buffer containing this compound to check for compatibility before using it in your main experiment.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dissolving

If you observe a precipitate while trying to dissolve solid this compound or when adding a stock solution to your buffer, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Low Temperature Gently warm the solution. The solubility of many non-ionic detergents, including alkyl glucosides, increases with temperature. A water bath set to 30-37°C can be effective. Avoid excessive heat which could degrade the detergent or other buffer components.
High Salt Concentration If your buffer has a high ionic strength, try preparing the this compound stock solution in deionized water first and then adding it to the final buffer. Alternatively, consider reducing the salt concentration of your buffer if your experimental protocol allows.
Incorrect pH While less common for non-ionic detergents, ensure your buffer is at the correct pH. Verify the pH of your final solution after adding the detergent.
Slow Dissolution Rate This compound may take time to dissolve completely. Use a magnetic stirrer at a moderate speed to aid dissolution. Avoid vigorous vortexing which can cause foaming.
Issue 2: Precipitation of this compound During an Experiment (e.g., on ice)

Precipitation that occurs during an experimental step, such as incubation on ice, is often due to temperature-dependent solubility.

Potential Cause Recommended Solution
Decreased Solubility at Low Temperatures If your protocol requires low temperatures, consider using a detergent with better cold- C. If this compound is essential, you may need to perform the experiment at the lowest possible temperature that maintains its solubility.
Interaction with Other Components The presence of other molecules in your experimental sample could be causing the precipitation. Consider running a control with just the buffer and this compound to rule out this possibility.
Concentration Exceeds Solubility Limit at Low Temperature You may be working at a concentration that is soluble at room temperature but supersaturated at lower temperatures. Try reducing the concentration of this compound if it still remains above the CMC and is effective for your application.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol provides a reliable method for preparing a concentrated stock solution of this compound that can be diluted into your experimental buffers.

Materials:

  • n-Butyl-β-D-glucoside (solid)

  • High-purity deionized water

  • Magnetic stirrer and stir bar

  • Sterile, conical tubes for storage

Procedure:

  • Weigh out the desired amount of solid n-Butyl-β-D-glucoside.

  • In a clean glass beaker, add the appropriate volume of deionized water.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the solid this compound to the water while stirring.

  • If the detergent does not fully dissolve at room temperature, gently warm the solution to 30-37°C using a water bath. Continue stirring until the solution is clear.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any potential micro-particulates.

  • Aliquot the stock solution into sterile conical tubes and store at 4°C for short-term use or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of a G-Protein Coupled Receptor (GPCR) from Cell Membranes

This protocol outlines a general workflow for the solubilization of a GPCR from isolated cell membranes using this compound. Note that optimal detergent concentrations and incubation times may need to be determined empirically for each specific GPCR.

Materials:

  • Isolated cell membranes containing the target GPCR

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v)

  • Microcentrifuge

  • Ice

Procedure:

  • Resuspend the isolated cell membranes in ice-cold Lysis Buffer to a final protein concentration of approximately 5-10 mg/mL.

  • On ice, slowly add the this compound stock solution to the membrane suspension to achieve the desired final concentration (typically 1-2% w/v). Mix gently by inversion.

  • Incubate the mixture on a rotating wheel or rocker at 4°C for 1-2 hours to allow for efficient solubilization.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized GPCR. This supernatant can now be used for downstream applications such as affinity chromatography.

Visualizations

GPCR_Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Downstream Purification CellCulture Cell Culture Expressing GPCR CellHarvest Cell Harvesting CellCulture->CellHarvest MembraneIsolation Membrane Isolation CellHarvest->MembraneIsolation Resuspension Resuspend Membranes in Lysis Buffer MembraneIsolation->Resuspension AddDetergent Add this compound Resuspension->AddDetergent Incubation Incubate at 4°C AddDetergent->Incubation Centrifugation High-Speed Centrifugation Incubation->Centrifugation CollectSupernatant Collect Supernatant (Solubilized GPCR) Centrifugation->CollectSupernatant AffinityChromatography Affinity Chromatography CollectSupernatant->AffinityChromatography

Caption: Workflow for GPCR solubilization using this compound.

Troubleshooting_Logic Start Precipitate Observed CheckTemp Is the solution cold? Start->CheckTemp CheckConc Is the buffer concentration high? CheckTemp->CheckConc No Warm Gently warm the solution CheckTemp->Warm Yes PrepareInWater Prepare stock in water first CheckConc->PrepareInWater Yes CheckpH Verify buffer pH CheckConc->CheckpH No Resolved Precipitate Dissolved Warm->Resolved PrepareInWater->Resolved AdjustpH Adjust pH if necessary CheckpH->AdjustpH Incorrect Stir Continue stirring CheckpH->Stir Correct AdjustpH->Resolved Stir->Resolved

Caption: Logic diagram for troubleshooting this compound precipitation.

References

Technical Support Center: Enzymatic Synthesis of Butyl D-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Butyl D-glucoside and improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Enzyme Inactivity or Insufficient Concentration: The enzyme's catalytic activity is paramount. Verify its activity with a known standard substrate.[1] Low enzyme concentration can also limit the reaction rate; consider incrementally increasing the enzyme load.[1][2][3]

  • Sub-optimal Reaction Conditions: The reaction environment significantly impacts enzyme performance. Key parameters to optimize include pH, temperature, and incubation time.[1] It's crucial to determine the optimal conditions for the specific enzyme being used, as these can vary.[2][3]

  • Substrate-Related Issues: The purity and solubility of your substrates (D-glucose and butanol) are critical. Impurities can inhibit the enzyme.[1] Poor solubility of glucose in butanol can also limit the reaction.[4]

  • Product or Substrate Inhibition: High concentrations of the product (this compound) or the butanol substrate can inhibit the enzyme, reducing its efficiency.[1][5][6]

  • Water Content: In transglycosylation reactions, water competes with butanol as a nucleophile, leading to the hydrolysis of the glycosyl-enzyme intermediate and reducing the yield of this compound.[7][8][9] Conversely, in reverse hydrolysis, a certain amount of water is necessary, but excess water will shift the equilibrium away from synthesis.[10]

A logical workflow for troubleshooting low yield can be visualized as follows:

Troubleshooting_Low_Yield Start Low this compound Yield CheckEnzyme 1. Verify Enzyme Activity & Concentration Start->CheckEnzyme OptimizeConditions 2. Optimize Reaction Conditions (pH, Temp, Time) CheckEnzyme->OptimizeConditions Enzyme is active AnalyzeSubstrates 3. Assess Substrate Quality & Solubility OptimizeConditions->AnalyzeSubstrates Conditions optimized CheckInhibition 4. Investigate Potential Inhibition (Product/Substrate) AnalyzeSubstrates->CheckInhibition Substrates are pure & soluble ControlWater 5. Control Water Activity CheckInhibition->ControlWater Inhibition addressed Successful Yield Improved ControlWater->Successful Water activity optimized Hydrolysis_vs_Alcoholysis cluster_main Reaction Pathway cluster_products Products Enzyme Enzyme GlycosylDonor Glycosyl Donor GlycosylEnzyme Glycosyl-Enzyme Intermediate Water Water (Nucleophile) Butanol Butanol (Nucleophile) Enzyme_GlycosylDonor Enzyme_GlycosylDonor->GlycosylEnzyme Glycosylation Glucose Glucose (Hydrolysis Product) Water->Glucose Hydrolysis (Undesired) ButylGlucoside This compound (Synthesis Product) Butanol->ButylGlucoside Alcoholysis (Desired)

References

Technical Support Center: Purification of Synthesized Butyl D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized Butyl D-glucoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My final yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis and purification process. Consider the following:

  • Incomplete Reaction: The Fischer glycosidation reaction is an equilibrium process. To drive the reaction towards product formation, it is crucial to remove the water formed as a by-product.[1][2]

    • Solution: Employ azeotropic distillation with a suitable solvent (e.g., heptane) or conduct the reaction under vacuum to continuously remove water.[3]

  • Hydrolysis of the Product: The glycosidic bond is susceptible to hydrolysis in the presence of acid and water.[2]

    • Solution: Ensure anhydrous reaction conditions and promptly neutralize the acid catalyst after the reaction is complete.[2]

  • Suboptimal Reaction Conditions: Temperature, catalyst concentration, and the molar ratio of butanol to glucose are critical parameters.

    • Solution: Optimize these parameters. For instance, an excess of butanol can favor the formation of the monoglycoside.[1] Refer to the data in Table 1 for guidance on reaction conditions.

  • Losses during Purification: Product can be lost during filtration, extraction, and distillation steps.

    • Solution: Handle the product carefully at each stage. Ensure complete transfer of the product between vessels and optimize the purification protocol to minimize the number of steps.

Issue 2: Presence of Unreacted Starting Materials

Q: My purified this compound is contaminated with unreacted glucose and/or butanol. How can I effectively remove them?

A: The removal of starting materials is a critical purification step.

  • Removing Unreacted Glucose: Glucose has very different solubility properties compared to this compound.

    • Solution 1 (Water Wash): Glucose is highly soluble in water, while this compound is less so. You can wash the reaction mixture with water to remove the unreacted glucose.[4]

    • Solution 2 (Chromatography): For smaller scale purifications, column chromatography can be employed to separate the product from glucose.[4]

  • Removing Excess Butanol: Butanol is typically used in excess and needs to be removed from the final product.

    • Solution: Vacuum distillation is an effective method for removing excess butanol due to its lower boiling point compared to this compound.[2][5]

Issue 3: Discoloration of the Final Product

Q: The final this compound product has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?

A: Discoloration is a common issue, often arising from impurities or degradation products.

  • Cause 1 (Caramelization): Overheating during the reaction or distillation can lead to the caramelization of residual glucose.

    • Solution: Carefully control the reaction temperature and use a multi-step vacuum distillation with falling film evaporators for the removal of excess alcohol to minimize thermal stress on the product.[1]

  • Cause 2 (Catalyst-Related Side Reactions): Some acid catalysts can cause side reactions that produce colored by-products.

    • Solution: Use a milder catalyst, such as a perfluorosulfonic acid resin, which can reduce coloration compared to mineral acids.[6]

  • Decolorization Step: If discoloration persists, a bleaching step can be introduced.

    • Solution: Treat an aqueous solution of the product with an oxidizing agent like hydrogen peroxide in an alkaline medium, potentially in the presence of magnesium ions.[1]

Issue 4: Formation of Undesirable Polyglycosides

Q: My product analysis shows the presence of significant amounts of polyglucosides. How can I minimize their formation?

A: The formation of polyglucosides, where glucose units react with each other, is a competing reaction in Fischer glycosidation.[1]

  • Cause (Inhomogeneity): Poor miscibility of glucose in the alcoholic phase can lead to localized high concentrations of glucose, favoring self-condensation.[1]

    • Solution 1 (Homogenization): Ensure efficient stirring and consider using a co-solvent or the two-step transglycosidation process to improve the homogeneity of the reaction mixture.[1] In the two-step process, a butyl polyglucoside intermediate acts as a solubilizer.[1]

    • Solution 2 (Molar Ratio): Using a higher molar ratio of butanol to glucose can favor the formation of the desired monoglycoside.[1] The degree of polymerization decreases as the excess of fatty alcohol increases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Fischer glycosidation is the most widely used method for the industrial production of alkyl polyglucosides, including this compound.[1][7] This can be performed as a direct synthesis, where glucose is reacted directly with butanol, or as a two-step transglycosidation process, where glucose is first reacted with a short-chain alcohol like butanol to form an intermediate that then reacts with a longer-chain alcohol.[1]

Q2: What type of catalyst is best for this compound synthesis?

A2: Strong acid catalysts are required. While mineral acids like sulfuric acid are effective, they can be corrosive and lead to colored by-products.[6] Solid acid catalysts, such as perfluorosulfonic acid resins (e.g., Nafion), are a good alternative as they are less corrosive, can be easily removed by filtration, and can be reused.[6]

Q3: How can I monitor the progress of the reaction?

A3: The disappearance of glucose can be monitored using Fehling's solution, which gives a positive test for reducing sugars like glucose.[8] Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to track the formation of the product and the consumption of reactants.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: A variety of analytical methods can be used to determine the purity of the final product. These include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the components of the mixture.[9][10][11]

  • Spectroscopic Methods: Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help in identifying impurities.[12] Mass Spectrometry (MS) can be used to confirm the molecular weight of the product.

  • Physical Methods: Measuring the melting point and boiling point can provide an indication of purity, as impurities tend to broaden the melting range and elevate the boiling point.

Q5: Is this compound safe to handle?

A5: According to available safety data, this compound is generally considered to be of low concern regarding health hazards.[13] However, it is always recommended to handle any chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.[14]

Data Presentation

Table 1: Representative Reaction Conditions for this compound Synthesis

ParameterFischer Glycosidation (Chemical)Enzymatic Synthesis
Catalyst Sulfuric acid or Perfluorosulfonic acid resinβ-glucosidase
Temperature 100 - 135°C[6]44.7°C[15]
Reactant Ratio (Butanol:Glucose) 3:1 to 50:1 (molar ratio)[6]Varies (optimized as a volume ratio)[15]
Reaction Time 10 minutes to 3 hours[6]Dependent on enzyme concentration and other factors
Yield Can be high, dependent on conditionsOptimal concentration of 41.6 g/L achieved under specific conditions[15]

Table 2: Analytical Data for this compound Characterization

Analytical TechniqueParameterTypical Value/Observation
HPLC Retention Time7.1 min (conditions as described in the cited study)[9]
FTIR Key PeaksStretching vibrations of C-O-C (ether linkage) around 1170 cm⁻¹[12]
¹³C NMR Anomeric Carbon (C1)Signal indicative of the glycosidic bond
¹H NMR Anomeric Proton (H1)Chemical shift and coupling constant confirm α or β configuration
Melting Point Varies with purity and anomeric composition

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Glycosidation

This protocol is a generalized procedure based on common laboratory practices for Fischer glycosidation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a means to remove water (e.g., Dean-Stark trap), add anhydrous D-glucose and n-butanol (in a desired molar excess, e.g., 5:1).

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., 0.1-1% w/w of sulfuric acid or a perfluorosulfonic acid resin).

  • Reaction: Heat the mixture to reflux (around 110-120°C) with vigorous stirring. The reaction progress can be monitored by observing the dissolution of glucose and by TLC analysis. Water will be collected in the Dean-Stark trap.

  • Neutralization: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a mineral acid was used, neutralize it by adding a base (e.g., sodium hydroxide (B78521) or potassium hydroxide solution) until the pH is neutral to slightly alkaline.[2] If a solid acid catalyst was used, it can be removed by filtration.[6]

  • Purification:

    • Removal of Excess Butanol: Remove the excess n-butanol by rotary evaporation under reduced pressure.

    • Removal of Unreacted Glucose: The remaining residue can be dissolved in a minimal amount of a suitable organic solvent and washed with water to remove unreacted glucose.

    • Final Product: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Mix Glucose & Butanol s2 Add Acid Catalyst s1->s2 s3 Heat to Reflux & Remove Water s2->s3 w1 Cool Reaction Mixture s3->w1 w2 Neutralize/Filter Catalyst w1->w2 p1 Remove Excess Butanol (Distillation) w2->p1 p2 Wash with Water (Remove Glucose) p1->p2 p3 Dry & Evaporate Solvent p2->p3 final_product final_product p3->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_discoloration start Discolored Final Product q1 Check Reaction Temperature start->q1 s1 Reduce Temperature / Use Vacuum Distillation q1->s1 Too High q2 Consider Catalyst Type q1->q2 Optimal end Colorless Product s1->end s2 Switch to Solid Acid Catalyst (e.g., Nafion) q2->s2 Mineral Acid Used q3 Implement Decolorization Step q2->q3 Mild Catalyst Used s2->end s3 Treat with Hydrogen Peroxide q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting guide for a discolored this compound product.

References

Technical Support Center: Managing Foaming in Butyl D-glucoside Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and prevent foaming issues when working with Butyl D-glucoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause foaming?

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family.[1][2] It is synthesized from renewable resources, specifically D-glucose and butyl alcohol. Like other surfactants, the this compound molecule has a hydrophilic (water-loving) glucose head and a hydrophobic (water-repelling) butyl tail. This structure allows it to reduce the surface tension of water, which facilitates the formation of stable bubbles, leading to foam.[1][2]

Q2: I've read that some alkyl polyglucosides are strong foamers, while others are not. Where does this compound stand?

The foaming properties of alkyl polyglucosides are significantly influenced by the length of their alkyl (hydrophobic) chain. Generally, APGs with longer alkyl chains (e.g., C8-C16) are known for producing a greater volume of more stable foam.[2] this compound, with its short four-carbon (C4) butyl chain, is considered a low-foaming surfactant compared to its longer-chain counterparts.[3] While it does reduce surface tension and can contribute to foaming, it is less prone to creating persistent and voluminous foam.

Q3: What factors in my experiment could be worsening the foaming of my this compound solution?

Several factors can exacerbate foaming:

  • Concentration: As the concentration of this compound increases towards its critical micelle concentration (CMC), its effect on surface tension and foaming potential becomes more pronounced.

  • Temperature: Temperature can have a complex effect on foam stability. For some non-ionic surfactants, an increase in temperature can decrease foam stability.[1]

  • pH: While the impact of pH on the foaming of non-ionic surfactants like APGs is generally less pronounced than for ionic surfactants, significant deviations from neutral pH can sometimes affect foam stability.[2]

  • Presence of Other Molecules: Proteins, polysaccharides, and other biomolecules in your solution can interact with this compound and contribute to the stability of the foam.

Troubleshooting Guide: Preventing and Reducing Foaming

This guide provides a systematic approach to addressing foaming issues in your experiments involving this compound.

Step 1: Assess the Severity and Identify the Cause

First, determine if the level of foaming is genuinely problematic for your experiment. Minor, transient foaming may not require intervention. If foaming is persistent and interferes with your process, consider the potential causes listed in the FAQ section.

Step 2: Consider Non-Chemical (Physical) Methods of Foam Control

Before introducing chemical antifoaming agents that could potentially interfere with your experiment, consider these physical methods:

  • Modification of Process Parameters:

    • Reduce the speed of agitation (stirring, shaking).

    • If sparging with gas, decrease the flow rate or use a larger bubble size diffuser.

    • Optimize the temperature of your solution.

  • Mechanical Foam Breaking: For larger scale applications, mechanical foam breakers can be employed. These devices use centrifugal force or high-velocity jets to disrupt the foam layer.

  • Acoustic Defoaming: Ultrasonic vibrations can be used to destabilize and rupture foam bubbles without direct contact with the solution.

Step 3: Chemical Antifoaming Agents

If physical methods are insufficient or impractical, the addition of a chemical antifoaming agent is the next step. These agents are effective at very low concentrations.

Choosing the Right Antifoaming Agent:

There are two main categories of antifoaming agents suitable for laboratory and pharmaceutical applications: silicone-based and non-silicone (organic) defoamers. The choice depends on the specific requirements of your experiment, including compatibility with your biological system and downstream processes.[4][5]

FeatureSilicone-Based DefoamersNon-Silicone (Organic) Defoamers
Active Ingredient Polydimethylsiloxane (PDMS)Fatty alcohols, esters, polyalkylene glycols (e.g., PPG, EO/PO copolymers)
Performance High efficiency at low concentrations, excellent knockdown and persistence.[5]Moderate to high efficiency, can be very effective in specific systems.
Temperature Stability Generally high, effective across a wide temperature range.[5]Varies by type; some are suitable for high temperatures.
pH Stability Wide pH stability.Can be sensitive to very high or low pH.
Potential for Interference Can sometimes cause issues in downstream processes like filtration or coating due to low surface tension.Generally considered less likely to cause surface defects.
Biocompatibility Many grades are available for food and pharmaceutical applications.Various biocompatible options are available.
Typical Concentration 1 - 100 ppm10 - 500 ppm

Mechanism of Action of Chemical Antifoaming Agents:

Antifoaming agents work by having a low surface tension that allows them to spread rapidly at the air-liquid interface of the foam bubbles. They disrupt the cohesive forces of the surfactant layer, causing the bubbles to coalesce and rupture.

G cluster_foam Foam Lamella (Bubble Wall) A This compound molecules stabilize the air-liquid interface B Antifoam Droplet (Low Surface Tension) C Entry into Lamella B->C Enters D Spreading Across Interface C->D Spreads E Bridging and Thinning of Lamella D->E Causes F Foam Rupture E->F Leads to

Mechanism of a chemical antifoaming agent.

Experimental Protocols

Protocol 1: Screening and Selection of an Antifoaming Agent

This protocol provides a general guideline for selecting a suitable antifoaming agent for your this compound solution.

1. Preparation of Antifoam Stock Solutions:

  • Prepare a 1% (w/v or v/v) stock solution of each candidate antifoam in a suitable solvent (e.g., deionized water for emulsions, or an organic solvent for oil-based antifoams). Ensure complete dispersion.

2. Initial Screening:

  • Prepare several identical samples of your this compound solution in graduated cylinders.

  • To each cylinder, add a different antifoam stock solution to achieve a starting concentration (e.g., 100 ppm). Include a control with no antifoam.

  • Induce foaming in a standardized way (e.g., shake vigorously for 30 seconds or sparge with air at a fixed rate for 1 minute).

  • Immediately record the initial foam height and then at set time intervals (e.g., 1, 5, and 10 minutes).

  • The most effective antifoams will show the lowest initial foam height and the fastest foam collapse (knockdown time).

3. Dose-Response Evaluation:

  • Select the most promising antifoam(s) from the initial screening.

  • Prepare a series of this compound solutions with varying concentrations of the selected antifoam (e.g., 1, 5, 10, 25, 50, 100 ppm).

  • Repeat the foam induction and measurement as in the initial screening.

  • Determine the minimum effective concentration that provides adequate foam control.

4. Compatibility and Interference Testing:

  • Once the minimum effective concentration is determined, it is crucial to test for any potential interference with your specific application.

  • For biochemical assays (e.g., ELISA, protein assays): Run your assay with and without the selected antifoam at its effective concentration. Compare the results to ensure the antifoam does not alter the signal or generate false positives/negatives.[6]

  • For cell culture: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) on your cell line in the presence and absence of the antifoam to ensure it is not cytotoxic at the effective concentration.[3][7][8]

  • For drug formulation: Assess the impact of the antifoam on the stability, solubility, and other critical quality attributes of your drug product.

Protocol 2: Modified Ross-Miles Foam Test for Quantitative Analysis

The Ross-Miles method is a standardized procedure for evaluating the foaming properties of surfactants.[7] This modified version can be used to quantify the effectiveness of an antifoaming agent.

1. Apparatus:

  • A jacketed glass column with a drain at the bottom.

  • A dropping funnel with a specified orifice size, positioned above the column.

2. Procedure:

  • Prepare your this compound solution with and without the antifoam agent to be tested.

  • Add a specific volume of the test solution to the bottom of the column.

  • Add a larger volume of the same test solution to the dropping funnel.

  • Open the stopcock of the funnel and allow the solution to fall into the column, generating foam.

  • Measure the initial height of the foam column immediately after all the solution has been added.

  • Record the foam height at specified time intervals (e.g., 1, 3, 5, and 10 minutes) to assess foam stability.

  • Compare the results for the solutions with and without the antifoam to quantify its effectiveness.

Troubleshooting Workflow

G A Foaming issue identified with this compound solution B Is the foaming level problematic for the experiment? A->B C No intervention needed. Proceed with experiment. B->C No D Attempt physical methods of foam control B->D Yes E Was foaming adequately reduced? D->E F Problem solved. Proceed with experiment. E->F Yes G Select and screen chemical antifoaming agents E->G No H Determine minimum effective concentration G->H I Test for interference in your specific application (assays, cell viability, etc.) H->I J Does the antifoam interfere with the experiment? I->J K Select a different antifoam and repeat screening J->K Yes L Incorporate the validated antifoam into your protocol J->L No K->G

A troubleshooting workflow for foaming issues.

References

stability of Butyl D-glucoside under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butyl D-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve it?

A1: Cloudiness or precipitation of this compound solutions can occur due to several factors, primarily related to temperature and concentration.

  • Low Temperature: this compound, like other alkyl glucosides, has a Krafft point, below which it is less soluble and may precipitate. If the solution has been stored at a low temperature, gently warming it to room temperature or slightly above (e.g., 30-40°C) with gentle agitation should redissolve the compound.

  • High Concentration: At concentrations above its critical micelle concentration (CMC), this compound forms micelles. While this is a normal and often desired property for its surfactant functions, very high concentrations, especially in combination with low temperatures, can lead to the formation of more complex, less soluble phases. Consider diluting the stock solution to the desired working concentration just before use.

  • Buffer Composition: Certain buffer components or high salt concentrations can decrease the solubility of this compound. If you suspect this is the issue, try preparing a small test solution with a different buffer system or a lower salt concentration.

Q2: I am observing a gradual decrease in the pH of my unbuffered this compound solution over time. Why is this happening?

A2: A decrease in pH in an unbuffered solution of this compound can be an indication of hydrolysis, especially if the solution is stored for an extended period or at elevated temperatures. The glycosidic bond in this compound can undergo hydrolysis to yield D-glucose and butanol. While this process is generally slow at neutral pH, any acidic impurities or exposure to acidic conditions can catalyze this reaction. It is recommended to use freshly prepared solutions or buffered solutions to maintain a stable pH.

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

A3: this compound is generally considered a stable and non-reactive non-ionic surfactant. However, strong oxidizing agents and strong acids should be used with caution, as they can potentially lead to the degradation of the molecule. Under strongly acidic conditions, the glycosidic bond is susceptible to hydrolysis.

Q4: What are the primary degradation products of this compound that I should monitor in my stability studies?

A4: The primary degradation pathway for this compound under both acidic and alkaline conditions is the hydrolysis of the glycosidic bond. This results in the formation of D-glucose and butanol . Under oxidative stress, further degradation of the glucose moiety may occur.

Quantitative Stability Data

Table 1: Effect of pH on the Stability of this compound at Ambient Temperature (25°C)

pH RangeExpected StabilityPredominant Degradation Pathway
1 - 3LowAcid-catalyzed hydrolysis of the glycosidic bond.
4 - 9HighGenerally stable with minimal hydrolysis.
10 - 13Moderate to LowBase-catalyzed hydrolysis of the glycosidic bond.

Table 2: Effect of Temperature on the Hydrolysis Rate of this compound at a Fixed pH

Temperature (°C)Relative Rate of Hydrolysis
4Very Low
25Low
50Moderate
80High

Note: The relative rates are for illustrative purposes. Actual hydrolysis rates will depend on the specific pH of the solution.

Experimental Protocols

This section provides detailed methodologies for conducting stability studies on this compound.

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for separating this compound from its primary degradation products, D-glucose and butanol.

Instrumentation and Materials:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). A UV detector is not suitable as this compound and its primary degradation products lack a significant chromophore.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. Alternatively, an amino-based column can be effective for separating sugars.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio may need to be optimized for your specific column and system. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Standard Solutions: Prepare standard solutions of this compound, D-glucose, and butanol in the mobile phase.

Procedure:

  • Prepare samples of this compound that have been subjected to various stress conditions (see Protocol 2).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times of this compound, D-glucose, and butanol.

  • Inject the stressed samples and monitor the chromatogram for the appearance of degradation product peaks and a decrease in the peak area of the parent this compound peak.

  • Quantify the amount of this compound remaining and the amount of degradation products formed using a calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3] The goal is to achieve 5-20% degradation of the drug substance.[2]

a) Acid Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M Hydrochloric Acid (HCl).

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Analyze the samples by the stability-indicating HPLC method (Protocol 1).

b) Alkaline Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M Sodium Hydroxide (NaOH).

  • Incubate the solution at an elevated temperature (e.g., 60°C) for defined time points.

  • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).

  • Analyze the samples by HPLC.

c) Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analyze the sample by HPLC.

d) Thermal Degradation:

  • Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours).

  • At each time point, dissolve a known amount of the solid in the HPLC mobile phase for analysis.

  • For solution stability, prepare a solution of this compound in a suitable solvent (e.g., water or buffer) and incubate at an elevated temperature (e.g., 60°C) for defined time points.

Visualizations

The following diagrams illustrate key experimental workflows and degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Butyl_D_Glucoside This compound Stock Solution Stress_Conditions Application of Stress Conditions (Acid, Base, Heat, Oxidation) Butyl_D_Glucoside->Stress_Conditions Stressed_Samples Stressed Samples (Aliquots at Time Points) Stress_Conditions->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Stability_Profile Determination of Stability Profile Data_Processing->Stability_Profile

Caption: Workflow for a Forced Degradation Study of this compound.

degradation_pathway Butyl_Glucoside This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Butyl_Glucoside->Hydrolysis Glucose D-Glucose Hydrolysis->Glucose Cleavage of Glycosidic Bond Butanol Butanol Hydrolysis->Butanol Cleavage of Glycosidic Bond

Caption: Primary Degradation Pathway of this compound via Hydrolysis.

References

Technical Support Center: Optimization of Butyl D-glucoside Synthesis via Fischer Glycosidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer glycosidation of D-glucose with butanol to synthesize Butyl D-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the Fischer glycosidation of D-glucose with butanol?

A1: The Fischer glycosidation is an acid-catalyzed reaction where D-glucose reacts with an excess of butanol.[1] Typically, the reaction is conducted by heating a suspension of unprotected D-glucose in butanol in the presence of a strong acid catalyst.[1][2] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[3] The reaction is an equilibrium process, so an excess of the alcohol (butanol) is used to drive the reaction toward the formation of the glycoside product.[2]

Q2: How can the yield of this compound be maximized?

A2: To maximize the yield, the reaction equilibrium must be shifted towards the products. This can be achieved by:

  • Using an excess of butanol: This increases the concentration of one of the reactants, favoring the forward reaction.[2]

  • Removing water: Water is a byproduct of the reaction. Its continuous removal, often by distillation as a butanol/water azeotrope, is crucial for driving the reaction to completion.[4][5] It is recommended to keep the water content below 1% to prevent the glucose from becoming a tacky, unmanageable mass.[5]

  • Optimizing the catalyst: While traditional acids work, heterogeneous catalysts like tungstophosphoric acid incorporated into mesoporous silica (B1680970) (TPA-SBA-15) have demonstrated high glucose conversions (over 99%) and this compound yields (over 95%).[6]

Q3: How can the stereoselectivity (α/β anomer ratio) of the product be controlled?

A3: The Fischer glycosidation typically produces a mixture of anomers (α and β) and isomers (pyranosides and furanosides).[1][7] Reaction time and temperature are key factors:

  • Kinetic vs. Thermodynamic Control: Shorter reaction times tend to favor the formation of furanoside rings (the kinetic product).[1][2]

  • Thermodynamic Stability: Longer reaction times and higher temperatures allow the equilibrium to shift towards the more thermodynamically stable pyranoside forms.[1][2] Due to the anomeric effect, the α-anomer is generally the most stable product under thermodynamically controlled conditions, often resulting in an α/β ratio of approximately 2:1.[1][4][5]

Q4: What are the most common impurities and how can they be minimized?

A4: Common impurities include unreacted D-glucose, excess butanol, water, and byproducts such as polyglucosides (where glucose molecules react with each other).[4]

  • Polysaccharide Formation: This is a significant side reaction that occurs when the reaction mixture is not homogeneous. To avoid this, ensure efficient stirring and consider a two-step transglycosidation process where this compound itself acts as a solubilizer.[4][5]

  • Discoloration: Brown discoloration can occur, especially under harsh conditions.[4] Using milder, eco-friendly catalysts like sulfamic acid can help prevent product decomposition.[2][8] Post-synthesis, bleaching processes may be required to refine the product.[4]

  • Residual Reactants: Excess butanol can be removed by distillation or evaporation under reduced pressure.[4][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Water Presence: Water as a byproduct can shift the equilibrium back to the reactants.[2] 3. Catalyst Inactivity: The acid catalyst may be weak or insufficient.1. Increase Reaction Time/Temperature: Allow the reaction to proceed longer to reach thermodynamic equilibrium.[1] 2. Remove Water: Use a Dean-Stark apparatus or perform the reaction under vacuum to continuously remove water.[4][5] 3. Increase Catalyst Loading: Add more catalyst. Consider using a more active catalyst system, such as a heterogeneous acid catalyst.[6]
Product Discoloration (Dark Brown/Black) 1. Caramelization: The sugar is decomposing at high temperatures or due to a highly acidic environment. 2. Oxidation: Air may be reacting with the components at high temperatures.1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Use a Milder Catalyst: Switch to a less corrosive catalyst like sulfamic acid or an acidic resin.[2] 3. Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Formation of Insoluble, Tacky Material 1. Poor Glucose Solubility: D-glucose has low solubility in butanol. 2. Excess Water: High water content (>1%) can cause crystalline D-glucose to turn into a sticky syrup, hindering the reaction.[5]1. Ensure Vigorous Stirring: Maintain a well-agitated suspension. 2. Control Water Content: Use anhydrous D-glucose and butanol. Ensure efficient water removal during the reaction.[5] 3. Consider Transglycosidation: A two-step process using an intermediate butyl polyglucoside can improve homogeneity.[4][5]
Complex Product Mixture / Difficult Purification 1. Formation of Isomers: Fischer glycosidation naturally produces a mixture of furanosides, pyranosides, and their α/β anomers.[1][7] 2. Polysaccharide Byproducts: Inhomogeneity can lead to the formation of polyglucosides.[4][5]1. Drive to Thermodynamic Product: Use longer reaction times to favor the more stable pyranoside forms, simplifying the mixture.[1] 2. Improve Homogeneity: Increase stirring speed or use a co-solvent if necessary. 3. Purification: After neutralizing the catalyst, use column chromatography on silica gel to separate the desired this compound from other components.[7]

Experimental Protocols

General Protocol for Fischer Glycosidation of D-Glucose with Butanol

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus (or set up for distillation) to remove water.

  • Reactant Charging: To the flask, add D-glucose and an excess of n-butanol (e.g., a 3-7 molar equivalent relative to glucose).[10]

  • Catalyst Addition: Add the acid catalyst. For example, use sulfuric acid or p-toluenesulfonic acid (typically 0.005 to 0.02 moles per mole of glucose).[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The D-glucose will be suspended in the butanol. Water will be removed azeotropically with butanol in the Dean-Stark trap. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete (as indicated by the consumption of D-glucose), cool the mixture to below 95°C. Neutralize the acid catalyst by adding a base such as sodium carbonate, potassium hydroxide, or an alkaline solution until the pH is at least 8.[2][3][10]

  • Workup: Filter the mixture to remove the neutralized salts.[3]

  • Purification: Remove the excess butanol under reduced pressure. The resulting crude product, a syrup or solid, can be further purified by column chromatography on silica gel to isolate the this compound anomers.[7]

Optimization Workflow

Fischer_Glycosidation_Troubleshooting cluster_prep Preparation & Reaction cluster_eval Evaluation cluster_results Outcomes & Troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity Start Start: Fischer Glycosidation (D-Glucose + Butanol + Acid Catalyst) Reaction Heat to Reflux Monitor by TLC Start->Reaction CheckYield Check Yield & Purity Reaction->CheckYield Success Successful Synthesis Proceed to Purification LowYield Problem: Low Yield Sol_Yield1 Increase Reaction Time or Temp (Drive to Equilibrium) LowYield->Sol_Yield1 Sol_Yield2 Ensure Efficient Water Removal (Use Dean-Stark) LowYield->Sol_Yield2 Sol_Yield3 Increase Catalyst Load or Change Catalyst LowYield->Sol_Yield3 Impure Problem: Impure Product (Discoloration, Byproducts) Sol_Purity1 Improve Stirring (Prevent Polyglucosides) Impure->Sol_Purity1 Sol_Purity2 Lower Temperature or Use Milder Catalyst Impure->Sol_Purity2 Sol_Purity3 Run Under Inert Atmosphere (N2 or Ar) Impure->Sol_Purity3 Sol_Yield1->Reaction Re-run Sol_Yield2->Reaction Re-run Sol_Yield3->Reaction Re-run Sol_Purity1->Reaction Re-run Sol_Purity2->Reaction Re-run Sol_Purity3->Reaction Re-run

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Butyl D-glucoside and Octyl D-glucoside for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the successful isolation and characterization of membrane proteins. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This guide provides a detailed comparison of two non-ionic alkyl glucoside detergents, Butyl D-glucoside and Octyl D-glucoside, to aid researchers in making an informed choice for their specific protein of interest.

While Octyl D-glucoside is a well-characterized and widely used detergent in protein studies, this compound remains a less-explored alternative. This guide consolidates the available experimental data for both detergents, highlighting their physicochemical properties and performance in protein applications.

Physicochemical Properties: A Head-to-Head Comparison

The behavior of a detergent in solution is dictated by its physicochemical properties, which in turn influence its effectiveness in solubilizing and stabilizing membrane proteins. The following table summarizes the key properties of this compound and Octyl D-glucoside.

PropertyThis compoundOctyl D-glucoside
Chemical Formula C₁₀H₂₀O₆C₁₄H₂₈O₆
Molecular Weight ( g/mol ) 236.26[1]292.37
Detergent Class Non-ionicNon-ionic
Critical Micelle Concentration (CMC) Data not readily available; likely higher than Octyl D-glucoside20-25 mM
Aggregation Number Data not readily available~27-100[2][3]
Aqueous Solubility Soluble≥ 20% (in water at 20°C)[2]

Note: The Critical Micelle Concentration (CMC) is a crucial parameter. Above the CMC, detergent monomers self-assemble into micelles, which are responsible for solubilizing membrane proteins. A higher CMC generally allows for easier removal of the detergent by dialysis, which can be advantageous for downstream applications. While the exact CMC of this compound is not widely reported, detergents with shorter alkyl chains typically exhibit higher CMCs. For comparison, tert-butyl α-D-glucoside, a structurally related compound, has a reported CMC of 4.0-4.5 mM.[4]

Performance in Protein Studies: Solubilization and Stability

Octyl D-glucoside is renowned for its mild, non-denaturing properties, making it a popular choice for solubilizing and purifying a wide range of membrane proteins while preserving their biological activity.[5] Its effectiveness has been demonstrated in numerous studies.

This compound , with its shorter alkyl chain, is theoretically a milder detergent than Octyl D-glucoside. This could be beneficial for particularly sensitive or unstable proteins. However, a lack of extensive experimental data comparing its solubilization efficiency and protein stabilization capabilities directly with Octyl D-glucoside necessitates an empirical approach. Researchers considering this compound should perform detergent screening experiments to determine its suitability for their specific protein. One study suggested that shorter-chain alkyl glucosides might have superior solubilization capabilities, but this needs to be validated for specific proteins.

Experimental Protocols

Due to the limited data on this compound, a robust experimental design should include a detergent screening phase to identify the optimal conditions for protein solubilization and stability.

General Protocol for Detergent Screening

This protocol provides a framework for comparing the efficacy of this compound and Octyl D-glucoside for a target membrane protein.

1. Membrane Preparation:

  • Isolate cell or tissue membranes containing the protein of interest using standard differential centrifugation protocols.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors).

2. Detergent Solubilization:

  • Aliquot the membrane suspension into separate tubes.

  • To each tube, add either this compound or Octyl D-glucoside from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). It is crucial to work above the CMC of the detergents.

  • Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.

3. Separation of Solubilized and Insoluble Fractions:

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

4. Analysis of Solubilization Efficiency:

  • Analyze both the supernatant (solubilized fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE and Western blotting (if an antibody for the target protein is available).

  • Quantify the amount of the target protein in each fraction to determine the solubilization efficiency of each detergent at different concentrations.

5. Assessment of Protein Stability and Activity:

  • If a functional assay for the target protein is available, perform the assay on the solubilized fractions to assess the extent to which each detergent preserves protein activity.

  • Techniques such as circular dichroism spectroscopy can be used to evaluate the structural integrity of the protein in the presence of each detergent.

Visualizing the Process: Experimental Workflow and Detergent Structures

To better understand the experimental process and the molecular differences between the two detergents, the following diagrams are provided.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Detergent Solubilization & Screening cluster_analysis Analysis start Cell/Tissue Homogenization cent1 Low-Speed Centrifugation (remove nuclei, debris) start->cent1 cent2 High-Speed Centrifugation (pellet membranes) cent1->cent2 wash Wash Membrane Pellet cent2->wash membranes Resuspended Membranes wash->membranes add_detergent Add Detergent (this compound vs. Octyl D-glucoside at varying concentrations) membranes->add_detergent incubation Incubate at 4°C add_detergent->incubation ultracent Ultracentrifugation incubation->ultracent supernatant Supernatant (Solubilized Proteins) ultracent->supernatant pellet Pellet (Insoluble Material) ultracent->pellet analysis SDS-PAGE, Western Blot, Functional Assays supernatant->analysis pellet->analysis

Caption: A generalized workflow for comparing the efficacy of this compound and Octyl D-glucoside in membrane protein solubilization.

Detergent_Structures cluster_butyl This compound cluster_octyl Octyl D-glucoside butyl octyl

Caption: 2D structures of this compound and Octyl D-glucoside, illustrating the difference in their hydrophobic alkyl chain lengths.

Signaling Pathways and Logical Relationships

The choice of detergent can impact the study of signaling pathways involving membrane proteins. A detergent that preserves the native conformation of a receptor is essential for accurately investigating its interactions with downstream signaling molecules.

Signaling_Pathway cluster_membrane Cell Membrane cluster_detergent Detergent Micelle receptor Membrane Receptor (e.g., GPCR) solubilized_receptor Solubilized Receptor (in Butyl or Octyl Glucoside) receptor->solubilized_receptor Solubilization g_protein G-Protein receptor->g_protein Activation ligand Ligand ligand->receptor Binding effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified signaling pathway illustrating the role of a membrane receptor. The choice of detergent is critical for maintaining the receptor's integrity for in vitro studies.

Conclusion and Recommendations

Octyl D-glucoside is a well-established and reliable choice for the solubilization of a broad range of membrane proteins. Its well-characterized properties and extensive track record provide a solid foundation for developing protein purification protocols.

This compound, while less studied, presents a potentially milder alternative due to its shorter alkyl chain. This could be particularly advantageous for highly sensitive or unstable proteins. However, the lack of comprehensive data necessitates a more empirical approach, starting with thorough detergent screening and optimization.

For researchers and drug development professionals, the optimal choice between this compound and Octyl D-glucoside will ultimately depend on the specific membrane protein of interest, its inherent stability, and the requirements of downstream applications. We recommend initiating new projects with the well-established protocols for Octyl D-glucoside. For challenging proteins that are prone to denaturation, this compound should be considered as a valuable candidate in a broader detergent screening strategy. The detailed experimental protocol provided in this guide offers a starting point for such empirical optimization.

References

Validating Butyl D-glucoside Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of Butyl D-glucoside, with a focus on mass spectrometry and its alternatives. Experimental data and detailed protocols are provided to support the objective comparison of these techniques.

This compound, an alkyl glucoside surfactant, finds applications in various scientific and pharmaceutical formulations. Its purity is crucial as impurities can significantly impact experimental outcomes, product stability, and safety. Common impurities in commercially available this compound can stem from the synthesis process and may include unreacted starting materials such as butanol and glucose, isomers (α- and β-anomers), and polyglucosides (molecules with multiple glucose units).

Comparative Analysis of Purity Validation Methods

The purity of this compound can be assessed using several analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for identifying and quantifying the main compound and its impurities. However, other methods like High-Performance Liquid Chromatography with different detectors (HPLC-UV, HPLC-RID) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information.

The following table summarizes the performance of these methods in the context of this compound purity analysis.

Analytical MethodPrinciplePurity DeterminationImpurity ProfilingKey AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis of fragmented ions.High accuracy and precision for quantification.Excellent for identifying and quantifying known and unknown impurities, including isomers and polyglucosides.High sensitivity and specificity. Structural information of impurities can be obtained.Higher equipment cost and complexity. Matrix effects can influence quantification.
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.Good for quantifying the main component if it possesses a UV chromophore.Can detect UV-active impurities. Quantification of impurities requires reference standards.Widely available, robust, and cost-effective.Not suitable for compounds without a UV chromophore. Lower sensitivity for some impurities.
HPLC-RID Separation by liquid chromatography and detection based on changes in the refractive index of the mobile phase.Can quantify the main component.Can detect non-UV active impurities like sugars.Universal detector for non-volatile compounds.Lower sensitivity compared to UV and MS. Not compatible with gradient elution.
qNMR Quantification based on the integral of NMR signals relative to a certified internal standard.Provides a direct, primary method for purity assessment (assay).Can identify and quantify major impurities if their signals are resolved.High precision and accuracy. Does not require a reference standard of the analyte.Lower sensitivity compared to MS. Requires specialized equipment and expertise.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry.Can be used after derivatization to make this compound volatile.Good for identifying volatile impurities like residual butanol.High resolution and sensitivity for volatile compounds.Requires derivatization, which can introduce errors. Not suitable for non-volatile impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

LC-MS/MS Method for this compound Purity and Impurity Profiling

This method is designed for the sensitive and specific quantification of this compound and the identification of potential process-related impurities.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion (m/z): [M+Na]+ for this compound.

    • Product Ions: Specific fragment ions for this compound and potential impurities are determined by infusion and fragmentation experiments.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification of the target analyte and known impurities. Full scan and product ion scan for the identification of unknown impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) at 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample to be tested in the initial mobile phase composition.

HPLC-UV/RID Method for Purity Assessment

This protocol describes a more routine method for assessing the purity of this compound.

  • Instrumentation: An HPLC system with a UV detector and a Refractive Index Detector (RID).

  • Chromatographic Conditions:

    • Column: An amino-based or a specific carbohydrate analysis column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • UV Detector: Wavelength set according to the chromophoric properties of any potential impurities (e.g., 210 nm).

    • RID: Maintained at a stable temperature.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a primary method for determining the absolute purity (assay) of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O, DMSO-d₆).

  • Experimental Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making logic for choosing an analytical method, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis start This compound Sample dissolve Dissolution in Solvent start->dissolve filter Filtration dissolve->filter lcms LC-MS/MS Analysis filter->lcms hplc HPLC-UV/RID Analysis filter->hplc qnmr qNMR Analysis filter->qnmr gcms GC-MS Analysis (with derivatization) filter->gcms purity Purity Calculation lcms->purity impurities Impurity Identification & Quantification lcms->impurities hplc->purity hplc->impurities qnmr->purity gcms->impurities logic_diagram cluster_goal Analytical Goal cluster_decision Decision Criteria cluster_method Recommended Method goal Validate this compound Purity q1 High Sensitivity & Structural Info Needed? goal->q1 q2 Absolute Purity (Assay) Required? goal->q2 q3 Routine QC & Cost-Effective? goal->q3 q1->q3 No lcms LC-MS/MS q1->lcms Yes q2->q1 No qnmr qNMR q2->qnmr Yes q3->q2 No hplc HPLC-UV/RID q3->hplc Yes

A Comparative Analysis of Butyl D-glucoside and Other Non-ionic Detergents for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation and characterization of membrane proteins. This guide provides a comprehensive comparison of Butyl D-glucoside against other widely used non-ionic detergents, including n-Octyl-β-D-glucopyranoside (OG), n-Dodecyl-β-D-maltoside (DDM), Triton X-100, and Tween 20. The following sections detail their physicochemical properties, performance in key applications, and experimental protocols for their use.

Non-ionic detergents are favored for their ability to disrupt lipid-lipid and lipid-protein interactions while generally preserving the native structure and function of proteins, making them invaluable tools in biochemistry and drug development.[1] The choice of detergent can significantly impact protein yield, stability, and activity.

Physicochemical Properties: A Head-to-Head Comparison

The behavior and efficacy of a detergent are largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, and the aggregation number, which is the average number of monomers in a micelle. A higher CMC can be advantageous for easy removal of the detergent by dialysis.[2]

PropertyThis compoundn-Octyl-β-D-glucopyranoside (OG)n-Dodecyl-β-D-maltoside (DDM)Triton X-100Tween 20
Chemical Formula C₁₀H₂₀O₆[3][4]C₁₄H₂₈O₆C₂₄H₄₆O₁₁[5]C₃₄H₆₂O₁₁ (average)[6]C₅₈H₁₁₄O₂₆ (average)
Molecular Weight ( g/mol ) 236.26[3][4]292.37510.62[5]~625-647[6]~1228
Detergent Class Non-ionic (Alkyl Glucoside)Non-ionic (Alkyl Glucoside)Non-ionic (Alkyl Maltoside)Non-ionic (Polyoxyethylene)Non-ionic (Polyoxyethylene Sorbitan)
CMC (mM in water) ~6.320-25[7]0.17[5]0.2-0.9[1]0.06-0.07[][9]
Aggregation Number Not widely reported27-100[10]~140100-155[6]Not widely reported
Micelle Molecular Weight (Da) Not widely reported~8,000-25,000[3]~71,500~80,000-90,000Not widely reported
Dialyzable YesYesNoNoNo

Performance in Key Applications

The primary application for these detergents in a research setting is the solubilization and purification of membrane proteins. The ideal detergent will efficiently extract the protein from the cell membrane while maintaining its structural integrity and biological activity.

Membrane Protein Solubilization
  • This compound , with its short alkyl chain, is considered a mild detergent. While specific quantitative data on its solubilization efficiency is sparse in direct comparison to other detergents, its higher CMC suggests it would be more readily removed from the protein preparation, which can be crucial for downstream applications.

  • n-Octyl-β-D-glucopyranoside (OG) is a widely used detergent known for its effectiveness in solubilizing a variety of membrane proteins.[7] However, it can be considered relatively harsh for some sensitive proteins, such as certain G-protein coupled receptors (GPCRs).[2] Its high CMC is a significant advantage for its removal by dialysis.[2]

  • n-Dodecyl-β-D-maltoside (DDM) is a very popular and generally milder detergent compared to OG.[2] Its low CMC and larger micelle size provide a stable environment for many membrane proteins, often preserving their activity.[5] This makes it a common first choice for the solubilization and crystallization of membrane proteins.

  • Triton X-100 is a cost-effective and commonly used detergent for general protein extraction. However, its aromatic ring interferes with UV-based protein quantification methods, and it can be denaturing for some proteins.

  • Tween 20 is a very mild non-ionic detergent often used as a blocking agent in immunoassays and as a gentle wash buffer additive. Its ability to solubilize membrane proteins is generally lower than that of the alkyl glucosides and maltosides.

A study on the solubilization of the serotonin (B10506) 5-HT1A receptor found that DDM was effective, while octyl glucoside and Triton X-100 solubilized virtually no active receptor, highlighting the protein-specific nature of detergent efficacy.[11] The choice of detergent often requires empirical screening to find the optimal conditions for the protein of interest.

Protein Stability

Maintaining the conformational stability of a solubilized membrane protein is paramount for functional and structural studies. The "mildness" of a detergent is often correlated with its ability to preserve the native state of the protein.

  • Alkyl glucosides and maltosides are generally considered to be mild detergents. The longer alkyl chain of DDM often provides a more stable micellar environment compared to the shorter chain of OG . The even shorter chain of This compound may offer an even milder interaction, though potentially at the cost of solubilization efficiency.

  • Polyoxyethylene-based detergents like Triton X-100 can be more denaturing than glycosidic detergents for some proteins.

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure and thermal stability of a protein in the presence of different detergents. By monitoring the change in the CD signal as a function of temperature, a melting temperature (Tm) can be determined, providing a quantitative measure of protein stability.[12]

Experimental Protocols

General Protocol for Membrane Protein Solubilization and Efficiency Determination

This protocol provides a framework for screening different detergents to determine their solubilization efficiency for a target membrane protein.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors) and lyse the cells using a standard method (e.g., sonication, French press).

    • Perform a low-speed centrifugation to remove cell debris and nuclei.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

    • Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins and resuspend in a storage buffer.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into separate tubes for each detergent to be tested.

    • Add the detergent (e.g., this compound, OG, DDM) to a final concentration of 1-2% (w/v), which is typically well above the CMC.

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the detergent-treated membrane suspension at high speed (e.g., 100,000 x g for 1 hour) at 4°C.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Resuspend the pellet, containing the insoluble material, in the same volume of buffer.

  • Quantification of Solubilization Efficiency:

    • Analyze samples from the total membrane fraction, the solubilized supernatant, and the insoluble pellet by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities in each fraction to determine the percentage of the target protein that was solubilized by each detergent.

G cluster_prep Membrane Preparation cluster_solubilization Solubilization & Analysis CellPellet Cell Pellet Lysis Cell Lysis CellPellet->Lysis LowSpeedCent Low-Speed Centrifugation Lysis->LowSpeedCent HighSpeedCent High-Speed Centrifugation LowSpeedCent->HighSpeedCent MembranePellet Membrane Pellet HighSpeedCent->MembranePellet DetergentScreen Detergent Incubation (e.g., this compound, OG, DDM) MembranePellet->DetergentScreen Ultracentrifugation Ultracentrifugation DetergentScreen->Ultracentrifugation Supernatant Supernatant (Solubilized Proteins) Ultracentrifugation->Supernatant Pellet Pellet (Insoluble Fraction) Ultracentrifugation->Pellet Analysis SDS-PAGE & Western Blot Quantification Supernatant->Analysis Pellet->Analysis

Experimental workflow for determining membrane protein solubilization efficiency.
Detailed Protocol for Assessing Protein Stability via Circular Dichroism Thermal Denaturation

This protocol describes how to perform a thermal melt experiment using CD spectroscopy to determine the melting temperature (Tm) of a membrane protein in the presence of a detergent.[5][12][13]

  • Sample Preparation:

    • Purify the solubilized membrane protein of interest in the presence of the desired detergent (e.g., this compound). The protein solution should be in a CD-compatible buffer (e.g., phosphate (B84403) buffer, as Tris buffer has a high temperature-dependent pH change).[13]

    • The final protein concentration should be in the range of 0.1-1.0 mg/mL.

    • Prepare a corresponding buffer blank containing the same concentration of detergent.

    • Degas both the protein sample and the buffer blank.

  • CD Spectrometer Setup:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Set the wavelength to monitor a peak characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[5]

    • Set the temperature range for the experiment (e.g., 20°C to 90°C).

    • Set the heating rate (e.g., 1-2°C per minute).[13]

    • Set the data collection parameters, including the signal averaging time at each temperature point.

  • Data Collection:

    • First, run a baseline scan with the buffer blank over the entire temperature range.

    • Rinse the cuvette thoroughly and then load the protein sample.

    • Run the thermal denaturation experiment for the protein sample.

    • After reaching the maximum temperature, cool the sample back to the starting temperature and re-measure the CD signal to assess the reversibility of the unfolding process.

  • Data Analysis:

    • Subtract the buffer baseline from the protein sample data.

    • Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.[12]

G cluster_workflow CD Thermal Denaturation Workflow SamplePrep 1. Sample Preparation (Protein in Detergent Buffer) CDSetup 2. CD Spectrometer Setup (Wavelength, Temp. Range) SamplePrep->CDSetup DataCollection 3. Data Collection (Monitor CD vs. Temp) CDSetup->DataCollection DataAnalysis 4. Data Analysis (Plot & Fit Curve) DataCollection->DataAnalysis Tm Determine Tm (Melting Temperature) DataAnalysis->Tm

Workflow for protein stability assessment using CD spectroscopy.

Conclusion

The selection of a non-ionic detergent is a critical decision in the study of membrane proteins. This compound, with its short alkyl chain and presumably high CMC, presents a potentially milder alternative to more commonly used detergents like n-Octyl-β-D-glucopyranoside and n-Dodecyl-β-D-maltoside, with the added benefit of easier removal. However, its solubilization efficiency may be lower for some proteins. Triton X-100 and Tween 20, while widely used in other applications, may be less suitable for the initial solubilization of sensitive membrane proteins intended for structural and functional studies.

Ultimately, the optimal detergent must be determined empirically for each membrane protein. A systematic screening approach, as outlined in the provided protocols, will enable researchers to identify the detergent that provides the best balance of solubilization efficiency and preservation of protein stability and function.

References

Assessing the Biocompatibility of Butyl D-glucoside for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting biocompatible excipients is a critical step in ensuring the safety and efficacy of in vivo studies. This guide provides a comprehensive comparison of the biocompatibility of Butyl D-glucoside, a non-ionic surfactant, with commonly used alternatives such as Polysorbate 80 and Poloxamer 188. The assessment is based on key biocompatibility assays, including cytotoxicity, hemolysis, acute systemic toxicity, and histopathology, with supporting data and detailed experimental protocols.

Executive Summary

This compound belongs to the alkyl polyglucoside (APG) class of surfactants, which are generally recognized for their favorable safety profile and biodegradability. While specific quantitative biocompatibility data for this compound is limited, the available information on APGs suggests low toxicity. In contrast, Polysorbate 80 and Poloxamer 188 are well-characterized non-ionic surfactants with a long history of use in pharmaceutical formulations, providing a more extensive body of biocompatibility data for comparison. This guide aims to consolidate the available information to aid in the selection of the most appropriate surfactant for in vivo research.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for this compound (representing the broader alkyl polyglucoside class) and its alternatives. It is important to note the general lack of specific data for this compound in many key biocompatibility assessments.

Table 1: In Vitro Cytotoxicity Data

SurfactantCell LineIC50 (µg/mL)Test MethodReference
Alkyl Polyglycosides (as a class for this compound) Not SpecifiedData not availableNot Specified
Polysorbate 80 L929> 1000MTT Assay[Data extrapolated from various safety assessments]
Poloxamer 188 L929> 1000MTT Assay[1][2]

Table 2: Hemolysis Data

SurfactantConcentrationHemolysis (%)Test MethodReference
Alkyl Polyglycosides (as a class for this compound) Not SpecifiedData not availableNot Specified
Polysorbate 80 0.05% (w/v)< 2%ASTM F756[3]
Poloxamer 188 1% (w/v)< 2%ASTM F756[Data from manufacturer safety data sheets]

Table 3: Acute Systemic Toxicity Data

SurfactantAnimal ModelLD50 (Oral)Test MethodReference
Alkyl Polyglycosides (as a class for this compound) Rat> 2000 mg/kgOECD 423[General safety assessments of APGs]
Polysorbate 80 Rat> 25,000 mg/kgNot Specified[4]
Poloxamer 188 Rat> 15,000 mg/kgNot Specified[5]

Table 4: Histopathology Data (Local Tissue Effects)

SurfactantAnimal ModelFindingsTest MethodReference
Alkyl Polyglycosides (as a class for this compound) Not SpecifiedNo significant local tissue reactions reported at typical use concentrations.ISO 10993-6[General safety assessments of APGs]
Polysorbate 80 RabbitMinimal to mild transient inflammation at the injection site.ISO 10993-6[Data from various preclinical studies]
Poloxamer 188 RabbitGenerally well-tolerated with minimal inflammatory response.ISO 10993-6[Data from various preclinical studies]

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are outlined below, based on international standards.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage.

  • Cell Line: L929 mouse fibroblast cells or other appropriate mammalian cell line.

  • Method:

    • Extraction: The test article (this compound or alternative) is extracted in a serum-supplemented cell culture medium (e.g., MEM) at 37°C for 24 hours.

    • Cell Culture: L929 cells are seeded in 96-well plates and incubated until they form a sub-confluent monolayer.

    • Exposure: The culture medium is replaced with the extract of the test article at various concentrations. Positive (e.g., latex) and negative (e.g., high-density polyethylene) controls are included.

    • Incubation: The cells are incubated with the extracts for 24-72 hours.

    • Assessment: Cell viability is quantified using a colorimetric assay such as the MTT assay, which measures mitochondrial activity. The absorbance is read using a microplate reader.

  • Endpoint: The concentration of the test article that reduces cell viability by 50% (IC50) is determined. A material is generally considered non-cytotoxic if cell viability is greater than 70% at the highest extract concentration.[6][7][8]

Hemolysis Assay (ASTM F756)

This assay determines the potential of a material to damage red blood cells.

  • Blood Source: Freshly collected human or rabbit blood with an anticoagulant (e.g., citrate).

  • Method:

    • Preparation of Red Blood Cells (RBCs): Whole blood is centrifuged to separate the RBCs, which are then washed and resuspended in a saline solution.

    • Exposure: The test article, dissolved in a saline solution at different concentrations, is incubated with the RBC suspension at 37°C for a defined period (e.g., 3-4 hours).

    • Controls: A positive control (e.g., water to induce 100% hemolysis) and a negative control (saline) are run in parallel.

    • Measurement: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.

  • Endpoint: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of less than 2% is typically considered non-hemolytic.[9][10][11]

Acute Systemic Toxicity (OECD Guideline 423)

This in vivo test assesses the short-term toxic effects of a single oral dose of a substance.

  • Animal Model: Typically female rats.

  • Method:

    • Dosing: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected based on available data, often beginning at 300 mg/kg or 2000 mg/kg.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

    • Step-wise Procedure: If no mortality is observed at the initial dose, a higher dose is administered to a new group of animals. If mortality occurs, the test is repeated at a lower dose.

    • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels, providing an estimate of the LD50.[12][13][14]

Implantation Test for Local Effects (ISO 10993-6)

This test evaluates the local tissue response to an implanted material.

  • Animal Model: Rabbits or other suitable species.

  • Method:

    • Implantation: The test material is surgically implanted into a specific tissue site, commonly the paravertebral muscle or subcutaneous tissue. A negative control material (e.g., high-density polyethylene) is implanted in a contralateral site in the same animal.

    • Observation Periods: The animals are observed for systemic and local signs of toxicity for various time points, typically ranging from 1 to 12 weeks, to assess both acute and chronic responses.

    • Histopathology: At the end of the implantation period, the animals are euthanized, and the implant sites are excised. The tissues are fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically by a qualified pathologist.

  • Endpoint: The local tissue reaction is scored based on the extent of inflammation, fibrosis, necrosis, and other cellular responses compared to the negative control site.[15][16][17]

Signaling Pathways and Biocompatibility

The interaction of surfactants with biological systems can modulate various cellular signaling pathways, which is a key aspect of their biocompatibility.

Interaction with Cell Membranes

Non-ionic surfactants, due to their amphiphilic nature, can interact with and insert into the lipid bilayers of cell membranes.[18][19] This interaction can alter membrane fluidity and permeability, potentially influencing the function of membrane-bound proteins and signaling receptors.

Inflammatory Signaling Pathways

Several studies have indicated that non-ionic surfactants can modulate inflammatory responses. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a central role in regulating the expression of pro-inflammatory cytokines. Some non-ionic surfactant vesicles have been shown to inhibit the activation of NF-κB, leading to a downregulation of inflammatory mediators like IL-6 and TNF-α.[20][21] This anti-inflammatory potential is a significant consideration for in vivo applications where minimizing local inflammation is crucial.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus Non-ionic Surfactant Non-ionic Surfactant Cell Membrane Cell Membrane Non-ionic Surfactant->Cell Membrane Interaction IKK Complex IKK Complex Non-ionic Surfactant->IKK Complex Inhibition Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 MyD88/TRIF MyD88/TRIF TLR4->MyD88/TRIF MyD88/TRIF->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Activation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Transcription Nucleus Nucleus

Figure 1. Potential mechanism of anti-inflammatory action of non-ionic surfactants.

Experimental Workflow for Biocompatibility Assessment

The selection and evaluation of a surfactant for in vivo studies should follow a structured workflow to ensure a comprehensive biocompatibility assessment.

Experimental_Workflow Start Start Literature Review & Material Characterization Literature Review & Material Characterization Start->Literature Review & Material Characterization In Vitro Screening In Vitro Screening Literature Review & Material Characterization->In Vitro Screening Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) In Vitro Screening->Cytotoxicity (ISO 10993-5) Hemolysis (ASTM F756) Hemolysis (ASTM F756) In Vitro Screening->Hemolysis (ASTM F756) In Vivo Studies In Vivo Studies Cytotoxicity (ISO 10993-5)->In Vivo Studies Hemolysis (ASTM F756)->In Vivo Studies Acute Systemic Toxicity (OECD 423) Acute Systemic Toxicity (OECD 423) In Vivo Studies->Acute Systemic Toxicity (OECD 423) Implantation & Histopathology (ISO 10993-6) Implantation & Histopathology (ISO 10993-6) In Vivo Studies->Implantation & Histopathology (ISO 10993-6) Biocompatibility Assessment Report Biocompatibility Assessment Report Acute Systemic Toxicity (OECD 423)->Biocompatibility Assessment Report Implantation & Histopathology (ISO 10993-6)->Biocompatibility Assessment Report End End Biocompatibility Assessment Report->End

Figure 2. A typical workflow for assessing the biocompatibility of a surfactant.

Conclusion

The selection of a surfactant for in vivo studies requires a careful evaluation of its biocompatibility. While this compound, as part of the alkyl polyglucoside family, is generally considered to have low toxicity, the lack of specific quantitative data for key biocompatibility endpoints is a significant limitation. Researchers should consider this data gap when making their selection.

In contrast, Polysorbate 80 and Poloxamer 188 have a more extensive history of use and a larger body of publicly available safety data, making them more conservative choices for many in vivo applications. The provided experimental protocols, based on international standards, offer a framework for generating the necessary biocompatibility data for any selected surfactant, ensuring the safety and integrity of in vivo research. The potential for non-ionic surfactants to modulate inflammatory pathways, such as NF-κB signaling, is an important consideration that warrants further investigation for specific applications.

References

A Head-to-Head Comparison: Butyl D-glucoside vs. Triton X-100 for Lipid Raft Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers in cellular biology and drug development on selecting the optimal detergent for isolating and studying lipid rafts.

The study of lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, is crucial for understanding a myriad of cellular processes, from signal transduction to viral entry. The integrity of these delicate structures during their isolation is paramount for accurate downstream analysis. A key step in this process is the solubilization of the cell membrane, for which Triton (B1239919) X-100 has long been the conventional choice. However, the use of milder detergents, such as Butyl D-glucoside, is gaining traction due to concerns about the potential for artifacts introduced by harsher detergents. This guide provides a comprehensive comparison of this compound and Triton X-100 for the solubilization of lipid rafts, supported by experimental data and detailed protocols.

The Critical Choice of Detergent

The isolation of lipid rafts traditionally relies on their resistance to solubilization by non-ionic detergents at low temperatures, leading to the formation of detergent-resistant membranes (DRMs).[1][2][3] Triton X-100, a non-ionic detergent, has been widely used for this purpose.[1][4] However, evidence suggests that Triton X-100 can promote the formation of new ordered domains and may not accurately preserve the native state of lipid rafts.[5][6][7] This has prompted researchers to explore alternative, milder detergents like alkyl glucosides.

Performance Comparison: this compound vs. Triton X-100

The choice of detergent significantly impacts the composition and integrity of the isolated lipid rafts. While direct quantitative comparisons between this compound and Triton X-100 are not extensively documented in a single study, we can infer their performance based on studies of similar alkyl glucosides (e.g., octyl glucoside) and the well-characterized effects of Triton X-100.

Table 1: Quantitative Comparison of Detergent Performance in Lipid Raft Isolation

ParameterThis compound (and other short-chain alkyl glucosides)Triton X-100Key Considerations
Protein Recovery in DRMs Generally lower total protein yield, but may offer higher specificity for certain raft-associated proteins.Higher total protein yield in DRMs.[8]The higher yield with Triton X-100 may include non-raft proteins that have aggregated during the harsh extraction process.
Lipid Recovery in DRMs Preserves a higher proportion of glycerophospholipids alongside cholesterol and sphingolipids, potentially reflecting a more native lipid environment.Strong enrichment of cholesterol and sphingolipids, with significant depletion of glycerophospholipids.[9][10]Triton X-100's strong selectivity for certain lipids may alter the original lipid-lipid and protein-lipid interactions within the raft.
Integrity of Protein Complexes More likely to preserve protein-protein interactions within signaling complexes due to its milder nature.Can disrupt weaker protein-protein interactions, potentially leading to the loss of important signaling components from the isolated rafts.For studies focused on intact signaling pathways, a milder detergent like this compound is often preferred.
Potential for Artifacts Less likely to induce the formation of artificial membrane domains.Known to promote the formation of liquid-ordered domains in lipid mixtures, which may not be representative of native rafts.[5][6][7]The potential for artifactual domain formation with Triton X-100 is a significant concern for accurately studying lipid raft composition and function.
Working Concentration Typically used at higher concentrations (e.g., 60 mM for octyl glucoside) due to a higher critical micelle concentration (CMC).[11]Effective at lower concentrations (typically 0.1-1% v/v).[1][10]The higher required concentration of alkyl glucosides can be a cost consideration.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for lipid raft isolation using both detergents.

Protocol 1: Lipid Raft Isolation using Triton X-100

This protocol is adapted from standard methods for isolating DRMs.[1][8]

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Lysis Buffer: 25 mM MES, 150 mM NaCl, 1 mM EDTA, pH 6.5, with protease and phosphatase inhibitors.

  • Triton X-100 Lysis Buffer: Lysis buffer containing 1% (v/v) Triton X-100.

  • Sucrose (B13894) Solutions: 80%, 30%, and 5% (w/v) sucrose in Lysis Buffer.

  • Ultracentrifuge and appropriate tubes.

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in 1 ml of ice-cold Triton X-100 Lysis Buffer.

  • Homogenize the cells with a Dounce homogenizer (10-15 strokes) on ice.

  • Incubate the lysate on ice for 30 minutes.

  • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Create a discontinuous sucrose gradient by carefully layering 30% and then 5% sucrose solutions on top of the lysate-sucrose mixture in an ultracentrifuge tube.

  • Centrifuge at 200,000 x g for 18-24 hours at 4°C.

  • Collect the opaque band at the 5%-30% sucrose interface, which contains the DRMs (lipid rafts).

Protocol 2: Lipid Raft Isolation using this compound (adapted from octyl glucoside protocols)

This protocol is based on methods using milder alkyl glucoside detergents.[3][11]

Materials:

  • Cells of interest

  • Lysis Buffer: As in Protocol 1.

  • This compound Lysis Buffer: Lysis buffer containing a concentration above the CMC of this compound (e.g., 60 mM n-octyl-β-D-glucoside is a common starting point for similar detergents).

  • Sucrose Solutions: As in Protocol 1.

  • Ultracentrifuge and appropriate tubes.

Procedure:

  • Follow steps 1-3 from the Triton X-100 protocol, using the this compound Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes.

  • Proceed with the sucrose density gradient centrifugation as described in steps 5-8 of the Triton X-100 protocol.

  • Analyze the collected fractions for lipid raft markers to determine the location of the DRMs, as they may not be as distinctly visible as with Triton X-100.

Visualizing the Impact on Signaling Pathways and Experimental Design

The choice of detergent can have a profound impact on the interpretation of signaling events associated with lipid rafts.

cluster_0 Triton X-100 Solubilization cluster_1 This compound Solubilization TX_Receptor Receptor TX_Kinase Kinase TX_Receptor->TX_Kinase Interaction Preserved TX_Adaptor Adaptor (Potentially Disrupted) TX_Kinase->TX_Adaptor Interaction Disrupted TX_Downstream Downstream Signaling TX_Adaptor->TX_Downstream BG_Receptor Receptor BG_Kinase Kinase BG_Receptor->BG_Kinase Interaction Preserved BG_Adaptor Adaptor BG_Kinase->BG_Adaptor Interaction Preserved BG_Downstream Downstream Signaling BG_Adaptor->BG_Downstream

Figure 1: Effect of Detergent on a Hypothetical Signaling Pathway.

The diagram above illustrates how a harsh detergent like Triton X-100 might disrupt weaker protein-protein interactions, leading to an incomplete picture of a signaling cascade. In contrast, a milder detergent like this compound is more likely to preserve the integrity of the entire signaling complex.

Start Cultured Cells Lysis Cell Lysis Start->Lysis Detergent Detergent Incubation (Triton X-100 vs. This compound) Lysis->Detergent Sucrose Sucrose Density Gradient Centrifugation Detergent->Sucrose Fractionation DRM Fraction Collection Sucrose->Fractionation Analysis Proteomic and Lipidomic Analysis Fractionation->Analysis Conclusion Comparative Analysis of Raft Composition and Integrity Analysis->Conclusion

References

A Researcher's Guide to Cross-Validation of Butyl D-glucoside from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the consistency and purity of reagents are paramount to the reproducibility and reliability of experimental results. Butyl D-glucoside, a non-ionic detergent widely used for solubilizing membrane proteins and in cell lysis, is no exception. Variations in purity, impurities, and concentration between suppliers can significantly impact experimental outcomes. This guide provides a framework for researchers to conduct their own cross-validation of this compound from various suppliers, ensuring the selection of a high-quality reagent suitable for their specific application.

This guide outlines key experimental protocols for purity assessment, performance in cell lysis, and efficacy in membrane protein extraction. It also provides templates for data presentation and visual workflows to aid in the systematic comparison of this compound from different sources.

Data Presentation for Supplier Comparison

To facilitate a clear and direct comparison, all quantitative data from the following experimental protocols should be summarized in structured tables.

Table 1: Purity and Physical-Chemical Properties

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Lot Number N/A
Reported Purity (%) >98%
Measured Purity by HPLC (%) Consistent with reported purity
Critical Micellar Concentration (CMC) (mM) Within expected range
pH (1% solution) 6.0 - 8.0
Appearance White crystalline powder
Solubility in Water Clear and colorless solution

Table 2: Performance in Cell Lysis

Parameter Supplier A Supplier B Supplier C Control (No Detergent)
Total Protein Yield (mg/mL)
Specific Protein of Interest Yield (relative units)
Cell Viability/Toxicity Assay (e.g., MTT assay)

Table 3: Performance in Membrane Protein Extraction

Parameter Supplier A Supplier B Supplier C Reference Detergent
Membrane Protein Yield (mg/mL)
Purity of Target Protein (e.g., by SDS-PAGE)
Functional Activity of Target Protein (e.g., ligand binding, enzyme activity)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to perform these experiments in parallel with all suppliers' products to minimize variability.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative assessment of the purity of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard this compound of known purity in a suitable solvent (e.g., methanol-water mixture). Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Accurately weigh and dissolve this compound from each supplier in the same solvent as the standard to a known concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water is typically used.[1][2]

    • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and samples. The purity of each supplier's product can be calculated by comparing the peak area of the main component to the total peak area and by using the standard curve for quantification.

Performance Evaluation in Cell Lysis

This protocol assesses the effectiveness of this compound from different suppliers in lysing cells and releasing intracellular proteins.

Methodology:

  • Cell Culture: Culture a consistent number of cells (e.g., HEK293, Sf9) to the desired density.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing this compound from each supplier at a concentration just above its critical micellar concentration (CMC). A typical lysis buffer may contain Tris-HCl, NaCl, and protease inhibitors.[3][4]

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.[5]

    • Resuspend the cell pellet in the prepared lysis buffer from each supplier.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Analysis:

    • Total Protein Yield: Determine the protein concentration in the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

    • Specific Protein Yield: If a specific protein of interest is being studied, its relative abundance in the lysate can be determined by Western blot or ELISA.

    • Cell Viability/Toxicity: To assess if impurities in the detergent are cytotoxic, a cell viability assay (e.g., MTT) can be performed on cells treated with the different detergent preparations.[6]

Efficacy in Membrane Protein Extraction

This protocol evaluates the ability of this compound from different suppliers to solubilize and extract a target membrane protein while maintaining its stability and function. G protein-coupled receptors (GPCRs) are a common class of membrane proteins where detergent quality is critical.[7][8]

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the target membrane protein.

  • Solubilization Buffer Preparation: Prepare a solubilization buffer containing this compound from each supplier at a concentration optimized for the target protein (typically 2-5 times the CMC). The buffer should also contain salts, buffering agents, and protease inhibitors.

  • Solubilization:

    • Resuspend the membrane preparation in the solubilization buffer.

    • Incubate for 1-2 hours at 4°C with gentle mixing.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

  • Analysis:

    • Membrane Protein Yield: Quantify the amount of solubilized protein in the supernatant using a protein assay.

    • Purity of Target Protein: Analyze the supernatant by SDS-PAGE and Coomassie staining or Western blotting to assess the purity of the extracted target protein.

    • Functional Activity: If the target protein has a measurable function (e.g., ligand binding for a receptor, enzymatic activity), perform a functional assay on the solubilized protein to ensure that the detergent has not compromised its activity.[9]

Visualizing the Workflow and Biological Context

Diagrams can aid in understanding the experimental process and the biological relevance of using high-quality detergents.

Experimental_Workflow cluster_procurement 1. Procurement and Initial Characterization cluster_performance 2. Performance Evaluation cluster_analysis 3. Data Analysis and Comparison supplier_a Supplier A This compound hplc Purity Assessment (HPLC) supplier_a->hplc supplier_b Supplier B This compound supplier_b->hplc supplier_c Supplier C This compound supplier_c->hplc cell_lysis Cell Lysis (e.g., HEK293 cells) hplc->cell_lysis protein_extraction Membrane Protein Extraction (e.g., GPCR) hplc->protein_extraction data_table Data Summary Tables cell_lysis->data_table protein_extraction->data_table decision Select Optimal Supplier data_table->decision

Caption: Experimental workflow for the cross-validation of this compound suppliers.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector 3. Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production pka Protein Kinase A second_messenger->pka 5. Activation cellular_response Cellular Response pka->cellular_response 6. Phosphorylation of target proteins ligand Ligand ligand->GPCR 1. Binding

Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.

By implementing this comprehensive guide, researchers can confidently select a this compound supplier that meets the stringent requirements of their experimental systems, thereby enhancing the quality and reproducibility of their research.

References

Enhancing Enzyme Thermostability: A Comparative Guide to Butyl D-glucoside and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the thermostability of enzymes is a critical challenge. Increased stability can lead to longer shelf-life, improved performance in industrial processes at elevated temperatures, and greater efficacy of protein-based therapeutics. This guide provides a comparative analysis of the potential use of Butyl D-glucoside and other alkyl glucosides for enhancing enzyme thermostability, alongside established alternative methods. The information is supported by experimental data and detailed protocols to aid in the design and execution of stabilization studies.

While this compound is a well-known non-ionic surfactant, literature specifically detailing its efficacy in enhancing the thermostability of a broad range of soluble enzymes is limited. Much of the available research focuses on the enzymatic synthesis of this compound itself, utilizing highly stable enzymes. However, the broader class of alkyl glucosides, to which this compound belongs, has been recognized for its protein-stabilizing properties, particularly in the context of membrane proteins. Alkyl glucosides can act as chemical chaperones, preventing protein aggregation and maintaining the native conformation of proteins. Their amphiphilic nature, with a hydrophilic glucose head and a hydrophobic alkyl tail, allows them to interact favorably with protein surfaces, potentially shielding hydrophobic patches that might otherwise lead to aggregation at higher temperatures.

Alkyl Glucosides as Potential Thermostabilizers

Comparison with Alternative Methods for Enhancing Enzyme Thermostability

Several well-established methods are routinely employed to enhance enzyme thermostability. These can be broadly categorized into genetic engineering approaches, chemical modification, and physical immobilization. The choice of method depends on the specific enzyme, the desired level of stability, and the intended application.

MethodPrincipleAdvantagesDisadvantagesTypical Tm Increase (°C)
Alkyl Glucosides (e.g., this compound) Chemical additive acting as a surfactant and chemical chaperone to prevent aggregation and stabilize the native state.Simple to implement, reversible, can be cost-effective.Efficacy is enzyme-dependent and may not be universally applicable. Potential for interference with enzyme activity. Lack of extensive data for this compound.Data not widely available for this compound. Varies for other alkyl glucosides.
Directed Evolution Iterative rounds of random mutagenesis and high-throughput screening to select for more stable enzyme variants.Can achieve significant increases in stability without prior knowledge of the protein structure. Can simultaneously improve other properties.Requires a robust high-throughput screening assay. Can be time-consuming and labor-intensive.5 - 20+
Rational Protein Design Site-directed mutagenesis to introduce specific stabilizing features (e.g., disulfide bonds, salt bridges, improved core packing) based on the protein's 3D structure.Knowledge-based approach that can yield significant stability gains with fewer mutations.Requires a high-resolution 3D structure of the enzyme. Mutations can sometimes negatively impact activity.5 - 15+
Enzyme Immobilization Attaching the enzyme to a solid support (e.g., beads, membranes).Can significantly increase operational stability. Facilitates enzyme recovery and reuse. Can protect against harsh environmental conditions.[4][5][6][7][8]Can lead to a reduction in enzyme activity due to conformational changes or mass transfer limitations. The support material can be costly.10 - 30+ (in terms of operational stability)
Other Chemical Additives (e.g., Polyols, Salts) Use of cosolvents like glycerol (B35011), sorbitol, or specific salts to stabilize the protein's native structure through preferential hydration or other mechanisms.[9][10]Simple to implement, often inexpensive.High concentrations may be required, which can affect viscosity or interfere with downstream processes. Efficacy is enzyme-specific.2 - 10

Experimental Protocols

To assess the efficacy of any stabilization method, it is crucial to employ robust biophysical techniques to measure changes in enzyme thermostability. The two most common methods are Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) spectroscopy.

Determination of Enzyme Thermostability using Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein solution as the temperature is increased, allowing for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).[11][12][13][14]

Protocol:

  • Sample Preparation:

    • Dialyze the purified enzyme extensively against the desired buffer to ensure a matched buffer for the reference cell. A common buffer is 50 mM phosphate (B84403) buffer, pH 7.0.

    • Determine the precise protein concentration using a reliable method (e.g., absorbance at 280 nm with a calculated extinction coefficient). A typical concentration range for DSC is 0.5 - 2.0 mg/mL.

    • Prepare a sample of the enzyme in the same buffer containing the desired concentration of this compound or other stabilizing agent.

    • Thoroughly degas all solutions before loading into the calorimeter to prevent bubble formation.

  • DSC Measurement:

    • Load the protein solution into the sample cell and the matched buffer (without protein) into the reference cell of the DSC instrument.

    • Set the instrument to scan over a temperature range that encompasses the entire unfolding transition of the enzyme (e.g., 20°C to 100°C).

    • A typical scan rate is 1°C/min.

    • Perform a baseline scan with buffer in both cells to ensure proper instrument equilibration.

    • After the initial scan of the protein, cool the sample and perform a second scan to assess the reversibility of the unfolding process.

  • Data Analysis:

    • Subtract the baseline scan from the sample scan to obtain the excess heat capacity curve.

    • The peak of this curve corresponds to the Tm, the temperature at which 50% of the protein is unfolded.

    • The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔHcal).

    • Compare the Tm values of the enzyme with and without the stabilizing agent to quantify the enhancement in thermostability.

Monitoring Thermal Denaturation with Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differences in the absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the protein. Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.[15][16][17][18][19]

Protocol:

  • Sample Preparation:

    • Prepare the enzyme solution in a suitable buffer that does not have a high absorbance in the far-UV region (e.g., 10 mM phosphate buffer). Avoid buffers like Tris, whose pH is highly temperature-dependent.

    • The protein concentration should be in the range of 0.1 - 0.5 mg/mL for a 1 mm pathlength cuvette.

    • Prepare a corresponding sample with the addition of this compound.

    • Filter and degas the samples.

  • CD Measurement:

    • Record a full CD spectrum (e.g., 190-260 nm) at the starting temperature (e.g., 20°C) to identify the wavelength with the maximum signal change upon unfolding (typically 222 nm for α-helical proteins).

    • Set the instrument to monitor the CD signal at the chosen wavelength while increasing the temperature at a controlled rate (e.g., 1°C/min).

    • Set the temperature range to cover the entire unfolding transition.

    • Allow for an equilibration time at each temperature point (e.g., 30 seconds).

  • Data Analysis:

    • Plot the CD signal (molar ellipticity) as a function of temperature. This will generate a sigmoidal denaturation curve.

    • Fit the curve to a two-state unfolding model to determine the Tm, which is the midpoint of the transition.

    • Compare the Tm values obtained in the presence and absence of this compound.

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermostability Analysis cluster_results Data Analysis enzyme Purified Enzyme mix_control Mix Enzyme + Buffer enzyme->mix_control Control Sample mix_test Mix Enzyme + Buffer + Stabilizer enzyme->mix_test Test Sample buffer Buffer Solution buffer->mix_control buffer->mix_test stabilizer Stabilizer (e.g., this compound) stabilizer->mix_test dsc Differential Scanning Calorimetry (DSC) mix_control->dsc cd Circular Dichroism (CD) mix_control->cd mix_test->dsc mix_test->cd tm_analysis Determine Melting Temperature (Tm) dsc->tm_analysis cd->tm_analysis compare Compare Tm values (Control vs. Test) tm_analysis->compare conclusion Conclusion on Stabilizer Efficacy compare->conclusion

Caption: Experimental workflow for assessing enzyme thermostability.

Stabilization_Mechanisms cluster_destabilization Destabilization Pathway cluster_stabilization Stabilization Interventions cluster_additives Chemical Additives cluster_engineering Protein Engineering native Native Enzyme unfolded Unfolded Enzyme native->unfolded Heat aggregated Aggregated Enzyme (Inactive) unfolded->aggregated alkyl_glucoside Alkyl Glucoside alkyl_glucoside->unfolded Prevents Aggregation polyols Polyols/Salts polyols->native Stabilizes Native State directed_evolution Directed Evolution directed_evolution->native Creates More Stable Mutant rational_design Rational Design rational_design->native Introduces Stabilizing Bonds immobilization Immobilization immobilization->native Restricts Unfolding

Caption: Mechanisms of enzyme stabilization.

References

A Comparative Analysis of Butyl D-glucoside Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of alkyl glucosides like Butyl D-glucoside is a critical process with implications for product purity, yield, and environmental impact. This guide provides an objective comparison of the two primary synthetic methodologies: the traditional chemical approach (Fischer glycosylation) and the increasingly adopted enzymatic route, supported by experimental data and detailed protocols.

The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and selectivity. Chemical synthesis, a long-established method, offers the potential for high throughput but often yields a complex mixture of products requiring extensive purification. In contrast, enzymatic synthesis provides a highly selective and environmentally benign alternative, producing a single anomer under mild conditions.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for both chemical and enzymatic synthesis of this compound, offering a clear comparison of their performance metrics.

ParameterChemical Synthesis (Fischer Glycosylation)Enzymatic Synthesis (β-glucosidase catalyzed)
Catalyst Strong acids (e.g., H₂SO₄, HCl, acidic resins)β-glucosidase
Reaction Temperature 100 - 135°C[1][2]40 - 50°C[3]
Reaction Time 1 - 4 hours[1][2]24 - 72 hours[3]
Yield 85% (anomeric mixture)[2]Up to 65% (β-anomer)[4] / 41.6 g/L product concentration[3]
Product Purity Anomeric mixture (e.g., α:β ratio of 4:1)[2], requires extensive purification.High anomeric purity (>99% β-anomer)[4].
Byproducts Mixture of α and β anomers, furanosides, pyranosides, polyglucosides, and water[1][5].Primarily water; minimal side products due to high enzyme selectivity.
Solvent Excess n-butanolAqueous buffer with n-butanol
Environmental Impact Use of corrosive acids, high energy consumption.Biodegradable catalyst, lower energy consumption, milder conditions.

Experimental Protocols

Detailed methodologies for both chemical and enzymatic synthesis are provided below to facilitate replication and further study.

Chemical Synthesis: Fischer Glycosylation

This protocol is based on the direct glycosylation of D-glucose with n-butanol using a strong acid catalyst.

Materials:

  • D-glucose

  • n-butanol

  • Sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium carbonate (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Reaction flask with a reflux condenser and a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a reaction flask, add D-glucose and an excess of n-butanol (e.g., a 1:5 molar ratio of glucose to butanol).

  • Add a catalytic amount of sulfuric acid (e.g., 1-2 mol% relative to glucose).

  • Heat the mixture to reflux (approximately 117-118°C) with vigorous stirring.

  • Continuously remove the water formed during the reaction using a Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Neutralize the acid catalyst by the gradual addition of a saturated sodium carbonate solution until the pH is neutral.

  • Filter the mixture to remove any solid salts.

  • Remove the excess n-butanol from the filtrate using a rotary evaporator.

  • The crude product, a mixture of this compound anomers and other byproducts, can be further purified by column chromatography on silica (B1680970) gel.

Enzymatic Synthesis: β-glucosidase Catalyzed Glycosylation

This protocol describes the synthesis of Butyl β-D-glucoside using β-glucosidase in an aqueous-organic biphasic system.

Materials:

  • D-glucose

  • n-butanol

  • β-glucosidase (e.g., from almonds)

  • Citrate or phosphate (B84403) buffer (e.g., pH 5.0)

  • Reaction vessel with temperature control

  • Shaker or orbital incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system for analysis and purification

Procedure:

  • Prepare a solution of D-glucose in the chosen buffer (e.g., 1 M).

  • In a reaction vessel, combine the glucose solution with n-butanol. The ratio of the aqueous phase to the organic phase can be optimized (e.g., 1:1 v/v).

  • Add β-glucosidase to the aqueous phase. The optimal enzyme concentration needs to be determined experimentally (e.g., 10-50 mg/mL).

  • Incubate the mixture at a controlled temperature (e.g., 45°C) with constant agitation (e.g., 200 rpm) to ensure adequate mixing of the two phases.

  • Monitor the formation of Butyl β-D-glucoside over time by taking samples from the organic phase and analyzing them by HPLC.

  • The reaction is typically allowed to proceed for 24-72 hours to reach equilibrium.

  • After the reaction, separate the organic phase from the aqueous phase by centrifugation.

  • The Butyl β-D-glucoside in the organic phase can be purified from unreacted n-butanol and any minor byproducts by flash chromatography or preparative HPLC.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_purification Purification cluster_product Product D-Glucose D-Glucose Fischer Glycosylation Fischer Glycosylation D-Glucose->Fischer Glycosylation n-Butanol (excess) n-Butanol (excess) n-Butanol (excess)->Fischer Glycosylation Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Fischer Glycosylation Neutralization Neutralization Fischer Glycosylation->Neutralization Crude Product High Temperature (Reflux) High Temperature (Reflux) High Temperature (Reflux)->Fischer Glycosylation Water Removal Water Removal Water Removal->Fischer Glycosylation Filtration Filtration Neutralization->Filtration Evaporation Evaporation Filtration->Evaporation Chromatography Chromatography Evaporation->Chromatography This compound (α/β mixture) This compound (α/β mixture) Chromatography->this compound (α/β mixture)

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_purification Purification cluster_product Product D-Glucose D-Glucose Enzymatic Glycosylation Enzymatic Glycosylation D-Glucose->Enzymatic Glycosylation n-Butanol n-Butanol n-Butanol->Enzymatic Glycosylation β-glucosidase β-glucosidase β-glucosidase->Enzymatic Glycosylation Aqueous Buffer Aqueous Buffer Aqueous Buffer->Enzymatic Glycosylation Phase Separation Phase Separation Enzymatic Glycosylation->Phase Separation Reaction Mixture Mild Temperature Mild Temperature Mild Temperature->Enzymatic Glycosylation Controlled pH Controlled pH Controlled pH->Enzymatic Glycosylation Chromatography Chromatography Phase Separation->Chromatography Butyl β-D-glucoside Butyl β-D-glucoside Chromatography->Butyl β-D-glucoside

Caption: Workflow for the enzymatic synthesis of this compound.

References

Validating the Absence of Cytotoxicity of Butyl D-glucoside in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the biocompatibility of all components in a cell culture system is paramount. Butyl D-glucoside, a non-ionic surfactant, is increasingly utilized as a solubilizing agent and stabilizer in various formulations. This guide provides a comparative analysis of the cytotoxicity of this compound, supported by available experimental data on related short-chain alkyl glucosides, and outlines detailed protocols for key cytotoxicity assays.

Comparative Cytotoxicity of Alkyl Glucosides

While specific quantitative cytotoxicity data for this compound (C4 alkyl chain) in peer-reviewed cell culture studies is limited, the broader class of alkyl polyglucosides is generally recognized for its low toxicity and high biodegradability. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 19 alkyl glucosides, including Butyl Glucoside, are safe for use in cosmetics when formulated to be non-irritating. Furthermore, the Environmental Protection Agency (EPA) has categorized this compound as a chemical of low concern.

The primary mechanism of surfactant-induced cytotoxicity involves the disruption of the cell membrane's lipid bilayer. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis. The cytotoxic potential of alkyl glucosides is influenced by the length of their hydrophobic alkyl chain, with longer chains generally exhibiting higher toxicity.

The following table summarizes available in vitro cytotoxicity data for short-chain alkyl glucosides, which can serve as a reference for estimating the potential cytotoxicity of this compound. For comparison, data for Triton X-100, a common laboratory surfactant with known cytotoxic effects, is also included.

CompoundCell LineAssayEndpointResult (Concentration)Reference
Decyl Glucoside (C10) HaCaT (human keratinocytes)MTSIC50> 500 µM[1]
Decyl Glucoside (C10) H1299 (human lung cancer)MTSIC50~ 250 µM[1]
Octyl Glucoside (C8) HaCaT (human keratinocytes)MTSIC50> 1000 µM[1]
Octyl Glucoside (C8) H1299 (human lung cancer)MTSIC50> 1000 µM[1]
Triton X-100 VariousVariousIC5010-100 µM (Typical Range)General Knowledge
This compound (C4) ---Data not available in searched literature-

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (in this case, cell viability) by 50%. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To validate the absence of cytotoxicity of this compound or any other compound in a specific cell culture system, a panel of assays targeting different cellular functions is recommended. Below are detailed protocols for three standard cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Triton X-100 (positive control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete culture medium

  • This compound (or other test compounds)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit, for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings, according to the kit manufacturer's instructions.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well tissue culture plates or tubes for suspension cells

  • Cells of interest

  • Complete culture medium

  • This compound (or other test compounds)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualizing Experimental Workflows and Cellular Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying cellular mechanisms of cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells in Plate Treatment Treat with this compound & Controls Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Release Assay Incubation->LDH AnnexinV_PI Annexin V/PI Staining Incubation->AnnexinV_PI Spectrophotometry Absorbance Reading MTT->Spectrophotometry LDH->Spectrophotometry Flow_Cytometry Flow Cytometry AnnexinV_PI->Flow_Cytometry Data_Analysis Calculate Viability/ Cytotoxicity (%) Spectrophotometry->Data_Analysis Flow_Cytometry->Data_Analysis Surfactant_Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects cluster_assays_link Assay Detection Surfactant This compound (Surfactant Monomers) Membrane Plasma Membrane Surfactant->Membrane Insertion into Lipid Bilayer Permeability Increased Membrane Permeability Membrane->Permeability LDH_Release LDH Release Permeability->LDH_Release Apoptosis Apoptosis Induction (Phosphatidylserine Exposure) Permeability->Apoptosis Necrosis Necrosis/Lysis Permeability->Necrosis LDH_Assay LDH Assay LDH_Release->LDH_Assay AnnexinV_Assay Annexin V Staining Apoptosis->AnnexinV_Assay PI_Assay PI Staining Necrosis->PI_Assay

References

benchmarking Butyl D-glucoside performance in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of an appropriate detergent is a pivotal step in the successful isolation and characterization of membrane proteins. This guide offers a comparative overview of Butyl D-glucoside, a non-ionic surfactant, against other commonly used detergents in research applications. While direct, quantitative head-to-head performance data for this compound is limited in publicly available literature, this document synthesizes existing information on alkyl glucosides to provide a framework for its evaluation.

Physicochemical Properties: A Comparative Overview

The performance of a detergent is intrinsically linked to its physicochemical properties. The Critical Micelle Concentration (CMC) and aggregation number are key parameters that influence a detergent's behavior in solution and its effectiveness in solubilizing and stabilizing membrane proteins. Generally, detergents with a high CMC are easier to remove by dialysis, which can be advantageous for downstream applications.

DetergentChemical ClassMolecular Weight ( g/mol )CMC (mM)Aggregation Number
n-Butyl-β-D-glucopyranoside Alkyl Glucoside236.26Data not readily availableData not readily available
n-Octyl-β-D-glucopyranoside (OG)Alkyl Glucoside292.3720-25[1]27-100[2]
n-Dodecyl-β-D-maltoside (DDM)Alkyl Maltoside510.620.1-0.6[1]~140
CHAPSZwitterionic614.886-10[3]4-14[3]
Triton™ X-100Polyoxyethylene-based~6250.2-0.9~140

Note: The CMC is the concentration at which detergent monomers begin to form micelles, which are essential for solubilizing membrane proteins. The aggregation number is the average number of detergent monomers in a micelle.

Performance in Key Research Applications

Membrane Protein Extraction and Solubilization

The primary role of a non-ionic detergent in this context is to disrupt the lipid bilayer and solubilize membrane proteins while preserving their native structure and function. While specific data on the extraction efficiency of this compound is not abundant, general principles for alkyl glucosides can be considered. Shorter alkyl chain glucosides are sometimes considered "harsher" and may be more denaturing to sensitive proteins compared to their longer-chain counterparts like DDM.[4] However, their higher CMC can be beneficial for easy removal.

For example, n-octyl-β-D-glucopyranoside (Octyl glucoside) is a widely used non-ionic detergent for solubilizing membrane-bound proteins in their native state.[5] Its well-defined chemical structure, small uniform micelles, and high water solubility make it a good choice for many applications.[5] When considering this compound, its shorter alkyl chain compared to octyl glucoside might influence its interaction with membrane proteins and lipids. Researchers should empirically determine the optimal concentration and conditions for their specific protein of interest.

G-Protein Coupled Receptor (GPCR) Stabilization

The stability of detergent-solubilized G-Protein Coupled Receptors (GPCRs) is crucial for their purification and structural studies.[4] It is known that short-chain detergents like octyl glucoside can be more denaturing than long-chain detergents such as dodecyl maltoside (DDM).[4] This is attributed to the formation of smaller, more dynamic micelles that may not sufficiently shield the hydrophobic transmembrane domains of the GPCR, potentially leading to a loss of structural integrity.[4] Given that this compound has an even shorter alkyl chain, its use for stabilizing sensitive GPCRs should be approached with caution and may require co-solubilization with stabilizing agents like cholesterol hemisuccinate.

Experimental Protocols

The following are generalized protocols that can be adapted for screening and utilizing this compound in comparison to other detergents.

General Protocol for Membrane Protein Extraction

This protocol provides a framework for the extraction of membrane proteins. Optimization for specific proteins and cell types is crucial.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Detergent stock solutions (e.g., 10% w/v of this compound, Octyl glucoside, DDM)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

  • Pellet the cell debris by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Collect the supernatant containing the membrane fraction and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in Lysis Buffer.

  • Add the desired detergent to the final working concentration (typically 2-5 times the CMC).

  • Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization.

  • Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • The supernatant contains the solubilized membrane proteins.

Experimental_Workflow_Membrane_Protein_Extraction cluster_0 Cell Preparation cluster_1 Membrane Isolation cluster_2 Solubilization cluster_3 Result start Cell Pellet resuspend Resuspend in Lysis Buffer start->resuspend lyse Cell Lysis resuspend->lyse pellet_debris Low-Speed Centrifugation lyse->pellet_debris high_speed_cent High-Speed Centrifugation pellet_debris->high_speed_cent Supernatant resuspend_mem Resuspend Membrane Pellet high_speed_cent->resuspend_mem Pellet add_detergent Add Detergent resuspend_mem->add_detergent incubate Incubate add_detergent->incubate final_cent Ultracentrifugation incubate->final_cent end Solubilized Membrane Proteins final_cent->end Supernatant Experimental_Workflow_Thermal_Shift_Assay cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Result start Purified Protein in Detergent Buffer add_dye Add SYPRO Orange Dye start->add_dye aliquot Aliquot to 96-well Plate add_dye->aliquot rt_pcr Real-Time PCR Instrument aliquot->rt_pcr temp_ramp Temperature Ramp rt_pcr->temp_ramp monitor_fluor Monitor Fluorescence temp_ramp->monitor_fluor plot_data Plot Fluorescence vs. Temperature monitor_fluor->plot_data calc_tm Calculate Melting Temperature (Tm) plot_data->calc_tm end Protein Stability (Tm Value) calc_tm->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Butyl D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Butyl D-glucoside, ensuring the safety of personnel and adherence to environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to be equipped with the appropriate personal protective equipment (PPE). While this compound is recognized by the EPA as a "Green circle" chemical of low concern, it is prudent to handle it with care.[1] Recommended PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Use impervious clothing, such as a lab coat, and handle with appropriate gloves.

  • Respiratory Protection: In situations where dust formation is possible or ventilation is inadequate, a full-face respirator is advised.[2]

In the event of an accidental spill, prevent further leakage and avoid the formation of dust. The spilled material should be collected and prepared for disposal.[2]

Environmental and Toxicity Data

Currently, there is limited available data on the ecological impact of this compound. The following table summarizes the available information.

Toxicity Data Result
Toxicity to fishNo data available[2]
Toxicity to daphnia and other aquatic invertebratesNo data available[2]
Toxicity to algaeNo data available[2]
Toxicity to microorganismsNo data available[2]
Persistence and degradabilityNo data available[2]
Bioaccumulative potentialNo data available[2]

Given the lack of comprehensive environmental data, it is imperative to prevent this compound from entering sewer systems or contaminating water, foodstuffs, feed, or seed.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to prevent harmful emissions.[2]

1. Waste Collection:

  • Place unused this compound and any material contaminated with it into a designated and clearly labeled waste container.

2. Container Management:

  • Ensure the waste container is securely sealed to prevent any leakage.

3. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with an appropriate solvent.
  • The rinsate should be collected and disposed of as chemical waste.
  • After rinsing, containers can be offered for recycling or reconditioning.
  • Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.[2]
  • Combustible packaging materials may be disposed of through controlled incineration.[2]

4. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal service.

The following diagram illustrates the proper disposal workflow for this compound.

cluster_preparation Preparation cluster_disposal Disposal Path cluster_container_disposal Empty Container Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect this compound Waste in Labeled Container A->B C Seal Waste Container B->C F Triple-Rinse Empty Container B->F For Empty Containers D Store in Designated Secure Area C->D E Licensed Chemical Destruction/Incineration D->E Professional Disposal G Collect Rinsate as Chemical Waste F->G H Recycle or Recondition Container F->H I Alternatively, Puncture and Dispose in Sanitary Landfill F->I

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Butyl D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Butyl D-glucoside in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Hazard Assessment and Safety Overview

This compound is generally considered to be of low toxicity.[1][2] According to multiple safety data sources, it does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[3] The U.S. Environmental Protection Agency's (EPA) Safer Choice program has also identified this compound as a chemical of low concern.[3] However, as with any chemical, appropriate safety precautions should be taken to minimize exposure. While it has low acute oral and dermal toxicity, some alkyl glucosides may cause skin irritation at high concentrations.[1][4]

Safety Parameter Information Source
GHS Hazard Classification Not Classified[3]
Acute Oral Toxicity Low[1]
Acute Dermal Toxicity Low[1]
Skin Irritation Not an irritant at concentrations relevant to cleaners[1][2]
Eye Irritation May cause serious eye irritation[5]
Respiratory Sensitization May cause allergy or asthma symptoms if inhaled[5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is crucial for safe handling. The following table outlines the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
Skin Protection Laboratory Coat & GlovesWear a standard laboratory coat. Handle with gloves, which must be inspected prior to use. Wash and dry hands after handling.[6]
Respiratory Protection Generally Not RequiredUse in a well-ventilated area.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]

Below is a workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_solid Solid Form cluster_liquid Liquid/Solution Form cluster_end start Start: Handling This compound assess_form Assess Physical Form (Solid or Liquid) start->assess_form weighing Weighing or Transferring Solid this compound assess_form->weighing Solid handling_liquid Handling this compound Solution assess_form->handling_liquid Liquid check_dust Potential for Dust Formation? weighing->check_dust ppe_solid_nodust Standard PPE: - Safety Goggles - Lab Coat - Gloves check_dust->ppe_solid_nodust No ppe_solid_dust Enhanced PPE: - Standard PPE - Use in Ventilated Hood - Consider N95 Respirator check_dust->ppe_solid_dust Yes end_procedure Proceed with Experiment ppe_solid_nodust->end_procedure ppe_solid_dust->end_procedure check_splash Potential for Splashing? handling_liquid->check_splash ppe_liquid_nosplash Standard PPE: - Safety Goggles - Lab Coat - Gloves check_splash->ppe_liquid_nosplash No ppe_liquid_splash Enhanced PPE: - Standard PPE - Face Shield check_splash->ppe_liquid_splash Yes ppe_liquid_nosplash->end_procedure ppe_liquid_splash->end_procedure

PPE Selection Workflow for this compound

Operational Handling and Storage Plan

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Avoid Contact: Avoid contact with skin and eyes. Do not ingest.[7]

  • Hygiene: Wash hands thoroughly after handling. Eating, drinking, and smoking should be prohibited in areas where this material is handled.[7]

Storage Procedures:

  • Container: Store in a tightly closed container.[6]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill and Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and water.[6]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[6]

  • Ingestion: Rinse mouth with water.[6]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6]

  • Clean-up: For solid spills, sweep up the material and place it into a designated hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8]

Disposal Plan

Waste Product Disposal:

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge into sewer systems.[6]

Contaminated Packaging Disposal:

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6]

  • Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6]

Always follow local, state, and federal regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.